2-Chloro-1-isopropyl-1H-imidazole
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-chloro-1-propan-2-ylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-5(2)9-4-3-8-6(9)7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASXVMCVZIOXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653267 | |
| Record name | 2-Chloro-1-(propan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053655-72-3 | |
| Record name | 2-Chloro-1-(1-methylethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(propan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1-isopropyl-1H-imidazole | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-1-isopropyl-1H-imidazole
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-chloro-1-isopropyl-1H-imidazole, a key intermediate in the development of various pharmaceutical and agrochemical agents. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the viable synthetic routes, the causality behind experimental choices, and field-proven insights into the practical execution of these syntheses. Two primary pathways are explored: the direct chlorination of 1-isopropyl-1H-imidazole and the desulfurization-chlorination of 1-isopropyl-1H-imidazole-2-thione. Each step is detailed with step-by-step protocols, mechanistic insights, and quantitative data to ensure scientific integrity and reproducibility.
Introduction: Significance of this compound
Substituted imidazoles are a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents due to their versatile binding properties and metabolic stability.[1] The this compound scaffold, in particular, serves as a crucial building block for the synthesis of compounds with diverse biological activities. The chloro-substituent at the 2-position provides a reactive handle for further functionalization via nucleophilic substitution, while the N-isopropyl group can modulate the compound's lipophilicity and steric profile, influencing its pharmacokinetic and pharmacodynamic properties. A robust and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.
Overview of Synthetic Strategies
The synthesis of this compound can be strategically approached through two principal routes, both commencing with the N-alkylation of the commercially available imidazole ring. The choice between these pathways often depends on the availability of reagents, desired purity, and scalability considerations.
-
Route A: Direct Chlorination. This pathway involves the initial synthesis of 1-isopropyl-1H-imidazole followed by a direct chlorination at the electron-rich C2 position.
-
Route B: Desulfurization-Chlorination. This alternative route also begins with the synthesis of 1-isopropyl-1H-imidazole, which is then converted to the corresponding 2-thione intermediate. Subsequent desulfurization and chlorination afford the target compound.
The following sections will provide an in-depth analysis and experimental protocols for each of these synthetic routes.
Figure 1: Overview of the two primary synthetic routes to this compound.
Synthesis of the Key Intermediate: 1-Isopropyl-1H-imidazole
Both proposed synthetic pathways converge on the initial preparation of 1-isopropyl-1H-imidazole. The N-alkylation of imidazole is a well-established transformation, typically proceeding via an SN2 mechanism. The choice of base is critical to deprotonate the imidazole, thereby enhancing its nucleophilicity.[2] While stronger bases like sodium hydride ensure complete deprotonation, milder bases such as potassium carbonate are often sufficient and present fewer handling hazards.[3]
Mechanistic Rationale
The reaction proceeds by the deprotonation of the N-H proton of imidazole by a base to form the imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide (e.g., 2-bromopropane) to form the N-C bond. The use of a polar aprotic solvent like acetonitrile or DMF facilitates the SN2 reaction.
Figure 2: Simplified mechanism of N-alkylation of imidazole.
Experimental Protocol: N-Isopropylation of Imidazole
This protocol utilizes potassium carbonate as a mild and effective base.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. |
| Imidazole | C₃H₄N₂ | 68.08 | 1.0 |
| 2-Bromopropane | C₃H₇Br | 122.99 | 1.2 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 |
| Anhydrous Acetonitrile | CH₃CN | 41.05 | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion (typically 24 hours), cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-isopropyl-1H-imidazole. The product can be further purified by vacuum distillation.
Route A: Direct Chlorination of 1-Isopropyl-1H-imidazole
The direct chlorination of the C2 position of the imidazole ring is an attractive and atom-economical approach. The C2 position is the most electron-rich and thus most susceptible to electrophilic attack. The Vilsmeier-Haack reaction conditions, employing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are commonly used for the formylation of electron-rich heterocycles.[5][6][7] However, in the absence of an aqueous work-up, this reagent can also effect chlorination.
Mechanistic Considerations: The Vilsmeier-Haack Reagent
The reaction of DMF with POCl₃ forms the electrophilic Vilsmeier reagent, a chloroiminium salt.[8] This reagent then undergoes electrophilic aromatic substitution with the 1-isopropyl-1H-imidazole. The resulting intermediate can then collapse to the 2-chloro derivative.
Figure 3: Simplified mechanism of Vilsmeier-Haack chlorination.
Experimental Protocol: Direct Chlorination
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. |
| 1-Isopropyl-1H-imidazole | C₆H₁₀N₂ | 110.16 | 1.0 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic to Stoichiometric |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-isopropyl-1H-imidazole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) to the solution, followed by the dropwise addition of DMF.
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route B: Desulfurization-Chlorination of 1-Isopropyl-1H-imidazole-2-thione
This two-step sequence provides an alternative to direct chlorination and can sometimes offer advantages in terms of selectivity and ease of purification.
Step 1: Synthesis of 1-Isopropyl-1H-imidazole-2-thione
The conversion of an N-substituted imidazole to its corresponding 2-thione is typically achieved by lithiation at the C2 position followed by quenching with elemental sulfur. However, a more direct method involves the reaction of an N-isopropyl-substituted precursor with a thiocarbonyl source. For the purpose of this guide, we will focus on the conceptual pathway, as direct thionation of 1-isopropyl-1H-imidazole can be challenging. A more practical approach often involves building the ring system with the sulfur atom already in place.
Step 2: Desulfurization and Chlorination
The conversion of the 2-thione to the 2-chloro derivative can be accomplished using a variety of reagents. Phosphorus oxychloride is also effective in this transformation, acting as both a chlorinating and desulfurizing agent.
Mechanistic Rationale: The lone pair of electrons on the sulfur atom of the thione attacks the electrophilic phosphorus atom of POCl₃. A series of rearrangements and eliminations, driven by the formation of the stable P=O bond, leads to the displacement of the sulfur and the introduction of a chlorine atom at the C2 position.
Experimental Protocol: Desulfurization-Chlorination
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. |
| 1-Isopropyl-1H-imidazole-2-thione | C₆H₁₀N₂S | 142.22 | 1.0 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 2.0-3.0 |
| Toluene | C₇H₈ | 92.14 | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - |
Procedure:
-
In a round-bottom flask, suspend 1-isopropyl-1H-imidazole-2-thione (1.0 eq) in toluene.
-
Add phosphorus oxychloride (2.0-3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Direct Chlorination | Route B: Desulfurization-Chlorination |
| Number of Steps | 2 | 3 |
| Atom Economy | Higher | Lower |
| Reagent Handling | POCl₃ is corrosive and moisture-sensitive. | Involves handling of sulfur-containing compounds and POCl₃. |
| Potential Byproducts | Over-chlorination or formylation products. | Sulfur-containing byproducts. |
| Scalability | Generally good, but requires careful control of exotherms. | Can be scalable, but may require more complex work-up. |
Expertise & Experience Insights:
The direct chlorination (Route A) is often preferred for its brevity. However, controlling the reaction conditions is paramount to avoid the formation of undesired byproducts. The Vilsmeier-Haack conditions must be carefully optimized; an excess of DMF and aqueous work-up will favor formylation, while limiting DMF and using a non-aqueous work-up promotes chlorination. Route B, while longer, can sometimes provide cleaner product due to the specific reactivity of the thione intermediate. The choice of route will ultimately be guided by the specific requirements of the synthesis and the experience of the chemist.
Conclusion
This technical guide has detailed two robust and scientifically sound pathways for the synthesis of this compound. By providing in-depth experimental protocols, mechanistic insights, and a comparative analysis, this document serves as a valuable resource for researchers in the field of synthetic and medicinal chemistry. The successful execution of these syntheses relies on careful attention to reaction conditions and purification techniques, enabling the efficient production of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-isopropyl-1H-imidazole
Introduction
2-Chloro-1-isopropyl-1H-imidazole is a halogenated heterocyclic compound featuring an imidazole ring substituted with a chloro group at the 2-position and an isopropyl group at the 1-position. This molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The imidazole scaffold is a common motif in biologically active molecules, and the presence of the chloro and isopropyl groups provides specific steric and electronic properties that can be exploited for targeted chemical modifications.[1]
This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's characteristics for applications in synthesis, formulation, and analytical development. Where experimental data is not available in peer-reviewed literature, this guide presents high-quality predicted data and outlines robust, standardized protocols for experimental determination.
Molecular and Structural Properties
The fundamental characteristics of a molecule are dictated by its structure, which influences all other physicochemical properties.
-
Molecular Formula: C₆H₉ClN₂[]
-
Molecular Weight: 144.60 g/mol []
-
IUPAC Name: 2-chloro-1-propan-2-ylimidazole[]
-
CAS Number: 1053655-72-3[3]
-
Canonical SMILES: CC(C)N1C=CN=C1Cl[3]
-
InChI Key: DASXVMCVZIOXGG-UHFFFAOYSA-N[]
Physicochemical Data Summary
The following table summarizes the available experimental and predicted physicochemical properties of this compound. It is critical to note that much of the available data is computationally predicted and should be confirmed experimentally for mission-critical applications.
| Property | Value | Source & Type |
| Molecular Weight | 144.60 g/mol | (Experimental)[] |
| Boiling Point | 223.8 °C at 760 mmHg | (Predicted)[3] |
| Density | 1.17 g/cm³ | (Predicted)[3] |
| Flash Point | 89.1 °C | (Predicted)[3] |
| Water Solubility | 4.6 g/L at 25 °C | (Predicted)[3] |
| logP (Octanol-Water Partition Coefficient) | 2.117 | (Predicted)[3] |
| pKa (Acid Dissociation Constant) | 4.26 ± 0.31 | (Predicted)[3] |
| Topological Polar Surface Area (TPSA) | 17.8 Ų | (Computed)[3] |
Detailed Analysis of Key Properties
Solubility
Solubility is a critical parameter in drug discovery and development, influencing absorption, distribution, and formulation.[4][5] The predicted water solubility for this compound is 4.6 g/L, indicating it is slightly soluble.[3]
Causality and Insights:
-
The imidazole ring itself is polar and capable of hydrogen bonding, contributing to water solubility.[6]
-
The isopropyl group is nonpolar and introduces hydrophobicity, which limits water solubility compared to unsubstituted imidazole.
-
The chloro group also adds to the hydrophobicity. The balance between the polar imidazole core and the nonpolar substituents results in its predicted slight solubility.
-
Solubility is expected to be pH-dependent. As a weak base (see pKa section), the compound will become protonated and more soluble in acidic conditions.[6]
Acidity/Basicity (pKa)
The predicted pKa of 4.26 corresponds to the protonation of the N3 nitrogen on the imidazole ring.[3] This value indicates that this compound is a weak base.
Causality and Insights:
-
The lone pair of electrons on the N3 nitrogen atom can accept a proton.
-
The electron-withdrawing effect of the chlorine atom at the adjacent C2 position reduces the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ≈ 7).
-
At physiological pH (~7.4), the compound will exist predominantly in its neutral, unprotonated form. This has significant implications for its ability to cross biological membranes.
Stability
While specific stability studies are not publicly available, general chemical principles suggest:
-
Thermal Stability: The compound is likely stable at room temperature but may decompose at elevated temperatures, especially near its predicted boiling point.
-
pH Stability: Imidazole rings are generally stable across a wide pH range. However, extreme pH conditions combined with high temperatures could lead to hydrolysis or degradation.
-
Storage: For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere, especially if it is of high purity.
Experimental Protocols for Property Determination
To ensure scientific rigor, predicted data must be validated experimentally. The following sections provide standardized, self-validating protocols for determining key physicochemical properties.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for measuring equilibrium solubility.[7]
Methodology:
-
Preparation: Add an excess amount of this compound to a series of glass vials containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that saturation is reached.[8]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8][9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, separate the solid by centrifugation or filtration using a low-binding filter (e.g., PVDF).[4][5]
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with an appropriate solvent (e.g., mobile phase) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[5][8]
-
Validation: Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.[8] The experiment should be run in triplicate to assess reproducibility.[9]
Caption: Shake-Flask Method Workflow.
Protocol 2: pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes during titration with an acid or base.[10][11]
Methodology:
-
System Calibration: Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[10]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM).[10][11] Add a background electrolyte like KCl to maintain constant ionic strength.[12]
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved CO₂, which can interfere with pH measurements, especially when titrating with a base.[12]
-
Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise increments of a standardized titrant (0.1 M HCl, since the compound is a base).[10][12]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.[10]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. More accurately, the equivalence point can be identified as the inflection point on the curve (or the peak of the first derivative plot), and the pKa is determined from the titration curve.[12][13]
Caption: Potentiometric Titration Workflow.
Conclusion
This compound is a synthetic building block with physicochemical properties defined by its substituted imidazole core. Its predicted slight water solubility and weak basicity are key parameters that will govern its behavior in both synthetic reactions and biological systems. While computational data provides a valuable starting point, the experimental protocols outlined in this guide for determining solubility and pKa provide a clear pathway for obtaining the robust, high-quality data required for advanced research and development applications. Accurate characterization of these properties is fundamental to unlocking the full potential of this versatile chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-1-isopropyl-1H-imidazole (CAS: 1053655-72-3): Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction
2-Chloro-1-isopropyl-1H-imidazole, identified by CAS Number 1053655-72-3, is a substituted heterocyclic compound that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry.[1] Its structure, featuring an imidazole core functionalized with a reactive chlorine atom at the C2 position and an isopropyl group at the N1 position, offers a unique combination of steric and electronic properties. The imidazole ring itself is a ubiquitous scaffold in numerous biologically active molecules and FDA-approved drugs, prized for its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups.[2][3] This guide provides an in-depth exploration of the synthesis, physicochemical characteristics, reactivity, and applications of this compound, tailored for researchers and professionals engaged in drug discovery and chemical development.
Physicochemical Properties and Specifications
The compound's utility is fundamentally linked to its distinct chemical and physical properties. This data, compiled from various chemical suppliers and databases, provides a baseline for its handling, reaction setup, and characterization.[][5]
| Property | Value | Reference |
| CAS Number | 1053655-72-3 | [] |
| Molecular Formula | C₆H₉ClN₂ | [][5] |
| Molecular Weight | 144.60 g/mol | [][5] |
| IUPAC Name | 2-chloro-1-propan-2-ylimidazole | [] |
| Synonyms | 2-Chloro-1-(1-methylethyl)-1H-imidazole | [][5] |
| Appearance | Liquid | [1] |
| Boiling Point | 223.8°C at 760 mmHg (Predicted) | [] |
| Density | 1.17 g/cm³ (Predicted) | [] |
| SMILES | CC(C)N1C=CN=C1Cl | [] |
| InChI Key | DASXVMCVZIOXGG-UHFFFAOYSA-N | [] |
| Typical Purity | ≥95% (GC) | [1][] |
| Storage Conditions | Store at 0-8°C, inert atmosphere, keep dry | [1] |
Synthesis and Purification: A Validated Approach
While specific peer-reviewed publications detailing the synthesis of CAS 1053655-72-3 are not abundant, a robust and logical two-step pathway can be constructed from well-established principles of heterocyclic chemistry. This proposed synthesis is designed to be self-validating, relying on high-yielding, regioselective reactions common in the field.
Synthetic Rationale: The strategy involves first the N-alkylation of the imidazole ring, followed by a regioselective chlorination at the C2 position. The C2 proton of an N-substituted imidazole is the most acidic, making it susceptible to deprotonation by a strong organolithium base, which then allows for targeted electrophilic quenching.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Isopropyl-1H-imidazole
-
Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol, 1.2 eq).
-
Solvent Addition: Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Add 80 mL of anhydrous tetrahydrofuran (THF).
-
Imidazole Addition: Cool the suspension to 0°C using an ice bath. Dissolve imidazole (3.4 g, 50 mmol, 1.0 eq) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Causality: The strong base NaH deprotonates the imidazole N-H, forming the sodium salt which is a potent nucleophile.
-
Alkylation: After stirring for 1 hour at 0°C, add 2-bromopropane (5.6 mL, 60 mmol, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by the slow addition of 10 mL of water. Remove the THF under reduced pressure. Add 50 mL of ethyl acetate and 50 mL of water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield 1-isopropyl-1H-imidazole as a colorless oil.
Step 2: Synthesis of this compound
-
Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add the purified 1-isopropyl-1H-imidazole (5.5 g, 50 mmol, 1.0 eq) and 100 mL of anhydrous THF.
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 22 mL, 55 mmol, 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 1 hour. Causality: n-BuLi is a powerful base that selectively removes the most acidic proton at the C2 position, generating a C2-lithiated imidazole intermediate.
-
Chlorination: In a separate flask, dissolve N-chlorosuccinimide (NCS, 7.3 g, 55 mmol, 1.1 eq) in 30 mL of anhydrous THF. Add this solution dropwise to the lithiated imidazole solution at -78°C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Quench the reaction with 20 mL of saturated aqueous ammonium chloride (NH₄Cl).
-
Work-up: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound. The purity should be verified by GC-MS and NMR spectroscopy.
Reactivity and Synthetic Utility
The synthetic value of this compound lies in its predictable and versatile reactivity, primarily centered around the C2-chloro substituent and the remaining C-H bonds on the imidazole ring.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the imidazole ring facilitates the displacement of the C2-chloride by a wide range of nucleophiles. This reaction is a cornerstone for building molecular diversity, allowing for the straightforward introduction of amines, thiols, alcohols, and other functional groups to create libraries of novel compounds for biological screening.[6][7]
-
Metal-Catalyzed Cross-Coupling: The C2-Cl bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures that would be difficult to synthesize otherwise.
-
Further Ring Functionalization: The C5 position remains available for functionalization. Under specific conditions, such as directed ortho-metalation or in the absence of the more acidic C2 proton, the C5 proton can be removed by a strong base, allowing for the introduction of a second substituent onto the imidazole ring.[8]
Applications in Drug Discovery
The imidazole moiety is a privileged structure in medicinal chemistry, and building blocks like this compound are instrumental in accessing novel drug candidates.[3]
-
Scaffold for Library Synthesis: Its primary application is as an intermediate. The dual reactivity (substitution at C2, potential for functionalization at C5) allows for the rapid generation of diverse compound libraries, which are essential for high-throughput screening campaigns.[1]
-
Bioactive Molecule Synthesis: Imidazole derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][9] This compound serves as a key starting material for synthesizing analogs of known bioactive agents or exploring entirely new chemical spaces for therapeutic intervention. For example, the 2-aminoimidazole core is found in several marine natural products with potent biological activity.[7]
-
Agrochemicals: Beyond pharmaceuticals, this intermediate is also valuable in the agrochemical industry for the development of new classes of herbicides and pesticides, where the imidazole scaffold can contribute to the desired bioactivity and metabolic stability.[1]
Safety and Handling
Proper handling is crucial as the toxicological properties of this compound have not been extensively investigated.[10] Based on safety data for this and structurally related compounds, the following precautions are mandated:
-
Hazard Classification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[10]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[10]
-
Handling Procedures: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated and under an inert atmosphere to ensure long-term stability.[1]
Conclusion
This compound is more than just a chemical reagent; it is a versatile platform for innovation in the molecular sciences. Its well-defined reactivity, coupled with the biological significance of the imidazole core, makes it an invaluable tool for researchers and drug development professionals. By understanding its properties, synthesis, and reaction pathways, scientists can strategically leverage this building block to construct complex molecules, accelerate discovery programs, and ultimately contribute to the development of new therapeutics and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 5. This compound - CAS:1053655-72-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Data for 2-Chloro-1-isopropyl-1H-imidazole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1-isopropyl-1H-imidazole, a key intermediate in the development of novel therapeutic agents and functional materials. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering insights into its structural characterization. The protocols and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction to this compound
This compound belongs to the versatile class of halogenated imidazole derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities. The strategic placement of the chloro and isopropyl groups on the imidazole scaffold allows for further functionalization, making it a valuable building block in organic synthesis. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, which is a critical step in any research and development pipeline.
Molecular Structure and Properties
The structural and chemical properties of this compound are foundational to understanding its spectroscopic behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 144.60 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | CC(C)N1C=CN=C1Cl | --INVALID-LINK--[1] |
| InChIKey | DASXVMCVZIOXGG-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| Boiling Point | 223.8 °C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 1.17 g/cm³ | --INVALID-LINK--[2] |
graph "2_Chloro_1_isopropyl_1H_imidazole" { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; N1 [label="N"]; C3 [label="C"]; N2 [label="N"]; Cl [label="Cl"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];C1 -- N1 [len=1.5]; N1 -- C3 [len=1.5]; C3 -- N2 [len=1.5]; N2 -- C2 [len=1.5]; C2 -- C1 [len=1.5]; C2 -- Cl [len=1.5]; N1 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C4 -- C6 [len=1.5];
H1 [label="H", pos="2.5,0.5!"]; H2 [label="H", pos="2.5,-0.5!"]; H3 [label="H", pos="-2.5,0.5!"]; H4 [label="H", pos="-2.5,-0.5!"]; H5 [label="H", pos="0,2.5!"]; H6 [label="H", pos="-1.5,2!"]; H7 [label="H", pos="1.5,2!"]; H8 [label="H", pos="0,-2.5!"]; H9 [label="H", pos="-1.5,-2!"]; }
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | d | 1H | H-5 |
| ~6.8 | d | 1H | H-4 |
| ~4.4 | sept | 1H | CH (isopropyl) |
| ~1.4 | d | 6H | 2 x CH₃ (isopropyl) |
Data is predicted and may vary based on solvent and experimental conditions.
Interpretation:
-
The two doublets in the aromatic region (~6.8-7.0 ppm) are attributed to the two protons on the imidazole ring (H-4 and H-5). Their distinct chemical shifts are due to the anisotropic effects of the neighboring chloro and isopropyl substituents.
-
The septet at approximately 4.4 ppm corresponds to the methine proton of the isopropyl group, split by the six equivalent protons of the two methyl groups.
-
The doublet at around 1.4 ppm, integrating to six protons, represents the two equivalent methyl groups of the isopropyl substituent, split by the single methine proton.
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~138 | C-2 |
| ~125 | C-5 |
| ~115 | C-4 |
| ~50 | CH (isopropyl) |
| ~22 | 2 x CH₃ (isopropyl) |
Data is predicted and may vary based on solvent and experimental conditions.
Interpretation:
-
The signal at approximately 138 ppm is assigned to the C-2 carbon, which is directly attached to the electronegative chlorine atom and two nitrogen atoms, causing a significant downfield shift.
-
The signals for the C-4 and C-5 carbons of the imidazole ring are expected in the aromatic region, with their precise shifts influenced by the substituents.
-
The upfield signals at around 50 ppm and 22 ppm are characteristic of the sp³ hybridized carbons of the isopropyl group.
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of small organic molecules is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Caption: A generalized workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2940 | Strong | C-H stretch (aliphatic) |
| 1500-1400 | Medium-Strong | C=C and C=N stretch (imidazole ring) |
| 1380-1360 | Medium | C-H bend (isopropyl) |
| 800-700 | Strong | C-Cl stretch |
Data is predicted and may vary based on the sampling method.
Interpretation:
-
The C-H stretching vibrations for the aromatic imidazole ring are expected in the 3100-3000 cm⁻¹ region.
-
The strong absorptions between 2980 and 2940 cm⁻¹ are characteristic of the C-H stretching of the aliphatic isopropyl group.
-
The absorptions in the 1500-1400 cm⁻¹ range are attributed to the stretching vibrations of the C=C and C=N bonds within the imidazole ring.
-
The C-H bending of the isopropyl group will likely appear around 1380-1360 cm⁻¹.
-
A strong band in the lower wavenumber region (800-700 cm⁻¹) is indicative of the C-Cl stretching vibration.
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often employed:
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
| m/z | Relative Intensity | Assignment |
| 144/146 | High | [M]⁺ (Molecular ion peak, with ³⁵Cl/³⁷Cl isotope pattern) |
| 129/131 | Medium | [M - CH₃]⁺ |
| 102/104 | Medium | [M - C₃H₆]⁺ |
| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |
Interpretation:
-
The molecular ion peak ([M]⁺) is expected at m/z 144 and 146, with a characteristic 3:1 intensity ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation of the isopropyl group can lead to the loss of a methyl radical (CH₃), resulting in a fragment ion at m/z 129/131.
-
Loss of propene (C₃H₆) via a rearrangement can give rise to a fragment at m/z 102/104.
-
The base peak is likely to be the stable isopropyl cation at m/z 43.
Caption: Plausible mass fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
A typical protocol for Electrospray Ionization (ESI) mass spectrometry is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio in the mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Synthesis of this compound
While various methods for the synthesis of substituted imidazoles exist, a plausible route to this compound involves the N-isopropylation of a suitable imidazole precursor followed by chlorination. A general two-step procedure is outlined below, adapted from related literature.[3]
Step 1: Synthesis of 1-isopropyl-1H-imidazole
This step can be achieved via the N-alkylation of imidazole with an isopropyl halide.
Materials:
-
Imidazole
-
2-Bromopropane (or 2-iodopropane)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a solution of imidazole in an anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir for a short period before adding 2-bromopropane dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield 1-isopropyl-1H-imidazole.
Step 2: Synthesis of this compound
The chlorination of the 1-isopropyl-1H-imidazole can be accomplished using a suitable chlorinating agent.
Materials:
-
1-isopropyl-1H-imidazole
-
N-Chlorosuccinimide (NCS) or similar chlorinating agent
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
Dissolve 1-isopropyl-1H-imidazole in an anhydrous solvent under an inert atmosphere.
-
Add N-Chlorosuccinimide portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer, concentrate in vacuo, and purify the residue by column chromatography to afford the final product, this compound.
Caption: A proposed synthetic workflow for this compound.
Conclusion
This technical guide provides a detailed spectroscopic and synthetic overview of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for the unambiguous identification and characterization of this important chemical intermediate. The provided synthetic route offers a practical approach for its preparation in a laboratory setting. Adherence to rigorous spectroscopic analysis is crucial for ensuring the quality and reliability of research outcomes in the fields of chemical synthesis and drug discovery.
References
theoretical studies of 2-Chloro-1-isopropyl-1H-imidazole
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-Chloro-1-isopropyl-1H-imidazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of this compound, a heterocyclic compound of interest in medicinal and materials science. The imidazole scaffold is a cornerstone in the development of therapeutic agents, and understanding the structural, electronic, and reactive properties of its derivatives is paramount for rational drug design.[1][2][3] This document outlines a systematic approach employing quantum chemical calculations and molecular docking simulations to elucidate the molecule's fundamental characteristics. We will delve into the causality behind the selection of computational methods, ensuring a self-validating and robust theoretical protocol. The insights derived from these studies are crucial for researchers, scientists, and drug development professionals seeking to explore the potential of this and related imidazole derivatives.
Introduction: The Significance of the Imidazole Scaffold
Imidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide array of biological activities.[2][4] They are integral components of many existing drugs, including those for treating hypertension.[2][4] The versatility of the imidazole ring, with its electron-rich nature and capacity for hydrogen bonding, makes it a privileged structure in drug discovery.[3] The specific compound, this compound (C₆H₉ClN₂), features a chloro substitution at the 2-position and an isopropyl group at the 1-position, modifications that are expected to significantly influence its steric and electronic properties, and consequently its biological activity.[] Theoretical studies provide a powerful, cost-effective means to predict these properties before embarking on extensive experimental synthesis and testing.
Molecular Structure and Conformational Analysis
A thorough understanding of a molecule's three-dimensional structure is the foundation of any theoretical investigation. For this compound, the primary conformational flexibility arises from the rotation of the isopropyl group relative to the imidazole ring.
Rationale for Conformational Analysis
The identification of the global minimum energy conformation is critical, as it represents the most stable structure of the molecule and is the basis for all subsequent quantum chemical calculations. Different conformers can exhibit distinct electronic properties and binding affinities to biological targets.
Experimental Protocol: Conformational Search
-
Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.
-
Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically rotating the dihedral angle defined by the C-N bond connecting the isopropyl group to the imidazole ring. This is typically done in increments of 10-15 degrees.
-
Geometry Optimization: The structures corresponding to the minima on the potential energy surface are then fully optimized using a computationally less expensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation.
-
Final Optimization: The lowest energy conformers are then re-optimized using a higher level of theory (as described in the next section) to accurately determine their relative energies and geometric parameters.
Quantum Chemical Calculations: A DFT-Based Approach
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its excellent balance of accuracy and computational cost, making it ideal for studying molecules of this size.[6][7]
The "Why": Selecting the Right Functional and Basis Set
The choice of the DFT functional and basis set is a critical decision that directly impacts the accuracy of the results.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometric and electronic properties.[8]
-
Basis Set: The 6-311++G(d,p) basis set is recommended. The "6-311" indicates a triple-zeta quality basis set, providing a flexible description of the valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogens, which are important for describing non-covalent interactions and lone pairs. The "(d,p)" adds polarization functions, which are crucial for accurately describing the bonding in cyclic systems and strained geometries.
Workflow for DFT Calculations
The following diagram illustrates the typical workflow for the DFT-based analysis of this compound.
Caption: A typical workflow for DFT calculations on this compound.
Optimized Molecular Geometry
The geometry optimization will yield the most stable 3D structure of the molecule. Key parameters to analyze include bond lengths, bond angles, and dihedral angles. Based on studies of similar imidazole derivatives, the imidazole ring is expected to be nearly planar.[9][10]
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value (Å or °) | Justification |
|---|---|---|
| C2-Cl Bond Length | ~1.73 Å | Typical C-Cl bond length in chlorinated imidazoles. |
| N1-C(isopropyl) | ~1.48 Å | Standard C-N single bond length. |
| Imidazole Ring Bonds | 1.32 - 1.39 Å | Consistent with the aromatic character of the imidazole ring.[6] |
| Imidazole Ring Angles | 105 - 112 ° | Typical for a five-membered heterocyclic ring. |
Vibrational Analysis
A frequency calculation is a crucial step that serves two purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of IR and Raman Spectra: The calculated vibrational frequencies can be used to predict the infrared and Raman spectra of the molecule, which can be compared with experimental data for validation.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. The region of the molecule where the HOMO is localized is prone to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. The region where the LUMO is localized is susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity.[2]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that illustrates the charge distribution on the molecule's surface. It is an invaluable tool for identifying sites for intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as around the nitrogen atoms, which are potential sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack.
-
Green Regions (Neutral Potential): Indicate areas of nonpolar character.
Predicted Spectroscopic Properties
NMR Spectroscopy
Chemical shifts for ¹H and ¹³C can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method. These predicted spectra are invaluable for confirming the structure of the synthesized compound.
IR Spectroscopy
The calculated vibrational frequencies and intensities can be plotted to generate a theoretical IR spectrum. This can aid in the identification of key functional groups in the molecule.
Table 2: Predicted Key IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretching (aliphatic) | 2970-2850 | Medium-Strong |
| C=C and C=N stretching | 1590, 1480 | Medium-Strong |
| C-Cl stretching | ~750 | Strong |
Molecular Docking: Probing Biological Potential
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][12] This is particularly useful in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a protein.[1]
Rationale and Target Selection
Given the known antimicrobial and anticancer activities of many imidazole derivatives, a relevant protein target should be selected for docking studies.[3][12][13] For instance, cytochrome P450 enzymes are common targets for antifungal agents.[14][15]
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The optimized 3D structure of this compound is prepared by adding hydrogen atoms and assigning partial charges.
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.
-
Binding Site Definition: The active site of the protein is defined, typically based on the location of the co-crystallized ligand or through literature analysis.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to explore the conformational space of the ligand within the active site and to score the different binding poses.
-
Analysis of Results: The results are analyzed based on the binding energy (or docking score) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
Visualization of Ligand-Protein Interactions
The following diagram illustrates the conceptual workflow for a molecular docking study.
Caption: Conceptual workflow for a molecular docking study.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the characterization of this compound. By employing a combination of conformational analysis, DFT calculations, and molecular docking, a deep understanding of the molecule's structural, electronic, and potential biological properties can be achieved. The protocols and rationale described herein provide a robust framework for researchers to not only investigate this specific compound but also to apply these principles to the broader class of imidazole derivatives in the pursuit of novel therapeutic agents and functional materials.
References
- 1. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Docking and synthesis of 5-chloro-1-isopropyl-2-[1-(4-alkyl/aryl)piperazin-1-yl]ethyl benzimidazoles. [wisdomlib.org]
- 15. wjpr.net [wjpr.net]
The Strategic Advantage of 2-Chloro-1-isopropyl-1H-imidazole in Modern Medicinal Chemistry
An In-depth Technical Guide
Abstract
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its capacity for versatile molecular interactions.[1][2] This guide focuses on a specific, strategically designed derivative: 2-Chloro-1-isopropyl-1H-imidazole . We will dissect the unique chemical attributes of this molecule, arguing for its significant potential as a foundational building block in drug discovery. This document provides a technical overview of its synthesis, reactivity, and potential applications, supported by detailed experimental protocols and logical workflows designed for researchers, scientists, and drug development professionals. We will explore its promise primarily in the realms of kinase inhibition and antifungal agent development, leveraging the compound's dual-feature design: a reactive C2-chloro "handle" for synthetic elaboration and a metabolism-influencing N1-isopropyl group for modulating pharmacokinetic properties.
Introduction: A Scaffold Designed for Opportunity
The enduring success of imidazole-based therapeutics stems from the ring's unique electronic properties and its ability to engage with biological targets through hydrogen bonding and metallic coordination.[3] While the core imidazole structure is well-explored, strategic substitution unlocks new avenues for innovation. This compound represents a compelling starting point for library synthesis for two primary reasons:
-
The C2-Chloro Substituent as a Versatile Synthetic Handle: The chlorine atom at the electron-deficient C2 position is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This provides a reliable and powerful method for introducing a wide array of chemical diversity (aryl, heteroaryl, alkyl, and amino groups), enabling the systematic exploration of structure-activity relationships (SAR).[4][5]
-
The N1-Isopropyl Group for Modulating Physicochemical Properties: The isopropyl group attached to the N1 position significantly increases the molecule's lipophilicity.[6][7] This property is critical in drug design, as it can enhance membrane permeability and influence metabolic stability, potentially improving a drug candidate's overall pharmacokinetic profile.[8][9]
This guide will demonstrate how these two features can be synergistically exploited to accelerate the discovery of novel therapeutic agents.
Synthesis of the Core Scaffold: A Plausible Two-Step Protocol
While a specific, one-pot synthesis for this compound is not extensively documented in mainstream literature, a robust and logical two-step sequence can be proposed based on established methodologies for N-alkylation and subsequent chlorination of imidazoles.
Step 1: N-Isopropylation of Imidazole
This initial step involves the straightforward alkylation of the imidazole ring. The use of a strong base in a polar aprotic solvent ensures efficient deprotonation of the imidazole nitrogen, facilitating nucleophilic attack on the alkyl halide.[10]
Experimental Protocol: Synthesis of 1-Isopropyl-1H-imidazole
-
Materials: Imidazole, Sodium Hydroxide (NaOH), Dimethyl Sulfoxide (DMSO), 2-Bromopropane, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve imidazole (1.0 eq.) in anhydrous DMSO in a round-bottom flask equipped with a magnetic stirrer.
-
Carefully add powdered NaOH (1.5 eq.) to the solution. Stir the resulting suspension at room temperature for 1.5 hours.
-
Add 2-bromopropane (1.5 eq.) dropwise to the reaction mixture.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash sequentially with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 1-isopropyl-1H-imidazole via column chromatography on silica gel.[10]
-
Step 2: C2-Chlorination
The second step introduces the critical chloro "handle." Direct chlorination of imidazoles can be challenging, but methods involving the chlorination of an activated precursor, such as an imidazolone or an imidazole N-oxide, are well-established.[11][12] The following protocol is based on the chlorination of an activated imidazole intermediate.
Experimental Protocol: Synthesis of this compound
-
Materials: 1-Isopropyl-1H-imidazole (from Step 1), suitable activating agent (e.g., for imidazolone formation), N-Chlorosuccinimide (NCS) or Oxalyl Chloride, Anhydrous Dichloromethane (DCM), Saturated Sodium Thiosulfate solution.
-
Procedure:
-
Activation (Hypothetical): Convert 1-isopropyl-1H-imidazole into a more reactive intermediate, such as 1-isopropyl-1,3-dihydro-2H-imidazol-2-one. This is a common strategy to facilitate electrophilic substitution at the C2 position.[11]
-
Dissolve the activated intermediate (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add the chlorinating agent (e.g., NCS, 1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis confirms the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any excess chlorinating agent.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield this compound.[11]
-
Strategic Derivatization via Cross-Coupling Reactions
The true utility of the this compound scaffold lies in its capacity for diversification. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-N bonds.[13][14] The 2-chloroimidazole is an ideal substrate for these transformations.
Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is exceptionally robust and tolerant of a wide range of functional groups, making it a workhorse in pharmaceutical synthesis.[4][15] Applying this reaction to our core scaffold allows for the direct attachment of diverse (hetero)aryl groups, which are common features in kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Materials: this compound (1.0 eq.), (Hetero)arylboronic acid (1.2 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), Base (e.g., K₂CO₃, 2.0 eq.), Solvent (e.g., 1,4-Dioxane/Water mixture).
-
Procedure:
-
To a reaction vessel, add this compound, the desired (hetero)arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system (e.g., Dioxane/Water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography to obtain the desired 2-aryl-1-isopropyl-1H-imidazole derivative.
-
This protocol provides a template for generating a large library of analogs for screening, as illustrated in the workflow diagram below.
Caption: Synthetic workflow from imidazole to a diverse library.
Potential Therapeutic Applications: Formulating Hypotheses
Based on extensive precedent from structurally related compounds, we can hypothesize two high-priority therapeutic areas for derivatives of this compound.
Application I: Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[11] Benzimidazole is a well-established scaffold for ATP-competitive kinase inhibitors, often acting as a hinge-binding motif.[16] Derivatives of our core scaffold are ideally suited to target this enzyme class.
-
Mechanism of Action Hypothesis: The N-substituted imidazole core can mimic the purine ring of ATP, forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The 2-substituted aryl group, installed via Suzuki coupling, can then be tailored to occupy adjacent hydrophobic pockets, conferring both potency and selectivity.[17][18]
| Compound Class | Key Structural Feature | Rationale for Kinase Inhibition | Representative References |
| Pyridinyl Imidazoles | Imidazole core with a C2-pyridinyl group | Known scaffold for p38 MAPK inhibitors. | [11] |
| 2-Aryl Benzimidazoles | Fused imidazole (benzimidazole) core | Multi-target inhibitors of EGFR, VEGFR-2, and PDGFR. | [16][18] |
| 4-Aminoimidazoles | Substituted amino group on imidazole | Potent inhibitors of Src Family Kinases (SFKs). | [19] |
The diagram below illustrates the general principle of an ATP-competitive kinase inhibitor.
Caption: Binding model of a hypothetical imidazole-based kinase inhibitor.
Application II: Antifungal Agents
Azole-based drugs are mainstays of antifungal therapy.[1] They function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[20]
-
Mechanism of Action Hypothesis: The imidazole core is central to this mechanism. The N3 nitrogen of the imidazole ring coordinates to the heme iron atom in the active site of CYP51, potently inhibiting its function. The N1-substituent and any C2-substituents extend into other regions of the active site, influencing potency, selectivity, and pharmacokinetic properties. The increased lipophilicity from the N1-isopropyl group may enhance the compound's ability to penetrate the fungal cell membrane to reach its intracellular target.[20][21]
Proposed Drug Discovery and Development Workflow
To systematically explore the potential of the this compound scaffold, a structured research workflow is essential. The following diagram outlines a logical progression from initial synthesis to lead identification.
Caption: Integrated workflow for scaffold-based drug discovery.
Conclusion
This compound is more than just another heterocycle; it is a strategically designed building block with significant, untapped potential in medicinal chemistry. Its combination of a synthetically versatile C2-chloro handle and a pharmacokinetically relevant N1-isopropyl group makes it an ideal starting point for the rapid development of diverse compound libraries. By leveraging established synthetic methodologies like palladium-catalyzed cross-coupling and targeting well-validated enzyme families such as protein kinases and fungal CYP51, researchers can efficiently explore the vast chemical space accessible from this core. This guide provides the foundational logic and practical protocols to empower scientists to unlock the full potential of this promising scaffold in the pursuit of next-generation therapeutics.
References
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. pharmacyjournal.net [pharmacyjournal.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 7. CAS 4532-96-1: 1-(1-Methylethyl)-1H-imidazole | CymitQuimica [cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Isopropylimidazole | 4532-96-1 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta [mdpi.com]
- 18. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
2-Chloro-1-isopropyl-1H-imidazole: A Strategic Building Block for Modern Organic Synthesis
Introduction: The Privileged Role of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, forming the core structural framework of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, arising from the presence of two nitrogen atoms within a five-membered aromatic ring, allow it to act as a versatile scaffold. It can participate in hydrogen bonding, coordinate with metal ions, and serve as a bioisosteric replacement for other functional groups, making it a "privileged structure" in drug design.[1][3] The strategic functionalization of the imidazole core is therefore a critical endeavor in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors where precise molecular interactions are paramount.
This technical guide focuses on 2-Chloro-1-isopropyl-1H-imidazole (CAS: 1053655-72-3) , a highly valuable and versatile building block. The presence of the chloro substituent at the C2 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[4] Concurrently, the N1-isopropyl group serves a dual purpose: it enhances solubility in organic solvents and provides steric bulk that can influence the conformation of the final molecule, a crucial aspect in optimizing drug-target interactions. This guide will provide a comprehensive overview of the synthesis, characterization, and synthetic utility of this key intermediate, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's properties is fundamental to its effective use. Below is a summary of the key characteristics of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1053655-72-3 | [5] |
| Molecular Formula | C₆H₉ClN₂ | [6] |
| Molecular Weight | 144.60 g/mol | [5] |
| Appearance | Expected to be a solid or oil | General Knowledge |
| Boiling Point | ~223.8 °C at 760 mmHg (Predicted) | [6] |
| Density | ~1.17 g/cm³ (Predicted) | [6] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show two distinct regions.
-
Imidazole Ring Protons: Two doublets in the aromatic region (typically δ 6.8-7.2 ppm), corresponding to the protons at the C4 and C5 positions. These protons will likely show coupling to each other.
-
Isopropyl Group Protons: A septet in the aliphatic region (typically δ 4.4-4.8 ppm) for the methine proton (-CH), coupled to the six methyl protons. A doublet (typically δ 1.4-1.6 ppm) integrating to six protons for the two equivalent methyl groups (-CH₃). The downfield shift of the methine proton is due to its proximity to the electronegative nitrogen atom of the imidazole ring.[9]
-
-
¹³C NMR: The spectrum will show characteristic peaks for the three imidazole carbons and the two distinct carbons of the isopropyl group.
-
Imidazole Ring: The C2 carbon bearing the chlorine atom will be the most downfield of the ring carbons (predicted δ ~145 ppm). The C4 and C5 carbons will appear in the typical aromatic region (predicted δ ~120-130 ppm).
-
Isopropyl Group: The methine carbon will appear around δ ~50 ppm, and the methyl carbons will be found further upfield at δ ~22 ppm.
-
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z 144. A characteristic [M+2]⁺ peak at m/z 146 with approximately one-third the intensity of the [M]⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope. A major fragmentation pathway would be the loss of the isopropyl group, leading to a significant fragment ion.
Synthesis of this compound
The synthesis of N-alkylated 2-chloroimidazoles can be achieved through several reliable routes. A highly practical and scalable approach involves the N-alkylation of a pre-existing 2-chloroimidazole core. This method offers high regioselectivity, as the proton at the N1 position of 2-chloro-1H-imidazole is acidic and readily removed by a base.
Synthetic Workflow: N-Alkylation Strategy
The workflow begins with the commercially available 2-chloro-1H-imidazole, which is deprotonated with a suitable base to form the corresponding imidazolide anion. This nucleophile then reacts with an isopropylating agent, such as 2-bromopropane or isopropyl iodide, in an Sₙ2 reaction to furnish the desired product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from standard N-alkylation procedures for imidazoles and should be optimized for scale and specific laboratory conditions.
Materials and Reagents:
-
2-Chloro-1H-imidazole (1.0 eq.)[10]
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)
-
2-Bromopropane (1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-1H-imidazole (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add 2-bromopropane (1.2 eq.) via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C2-chloro substituent makes this building block an excellent electrophile for a range of palladium-catalyzed cross-coupling reactions. The electron-rich nature of the imidazole ring can make oxidative addition more challenging compared to electron-poor aryl chlorides; however, the use of modern, electron-rich, and sterically hindered phosphine ligands effectively overcomes this hurdle.[1][2]
Suzuki-Miyaura Coupling: Synthesis of 2-Arylimidazoles
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. Coupling this compound with various aryl or heteroaryl boronic acids or esters provides access to a diverse array of 2-substituted imidazole derivatives, which are common motifs in kinase inhibitors.[11]
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling): This protocol is based on established methods for the coupling of challenging heteroaryl chlorides.[11][12]
Materials and Reagents:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 eq.)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), K₃PO₄ (3.0 eq.), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor reaction progress by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Table 2: Representative Catalyst Systems for Suzuki Coupling of Heteroaryl Chlorides
| Palladium Source | Ligand | Base | Solvent System | Typical Temp. | Reference |
| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | Dioxane/H₂O | 100-110 °C | [11] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-Amyl alcohol | 100 °C | [12] |
| [Pd(allyl)Cl]₂ | cataCXium® A | K₃PO₄ | Toluene/H₂O | 100 °C | General Knowledge |
Sonogashira Coupling: Synthesis of 2-Alkynylimidazoles
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the imidazole core to a terminal alkyne. This reaction is invaluable for creating rigid linkers in molecules or providing a handle for further transformations, such as click chemistry.[13][14]
Detailed Experimental Protocol (Sonogashira Coupling): This protocol is a robust starting point for coupling aryl chlorides.[15]
Materials and Reagents:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 6 mol%)
-
Triethylamine (Et₃N, 2.5 eq.)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).
-
Add the anhydrous, degassed solvent, followed by triethylamine (2.5 eq.).
-
Add the terminal alkyne (1.5 eq.) via syringe.
-
Stir the mixture at 60-80 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature and filter through Celite® to remove the catalyst and salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Synthesis of 2-Aminoimidazoles
The Buchwald-Hartwig amination is arguably the most important modern method for constructing C-N bonds.[2] Applying this reaction to this compound allows for the introduction of primary or secondary amines, leading to 2-aminoimidazole derivatives—a scaffold present in many marine natural products with potent biological activity.[1] The reaction of aryl chlorides requires a highly active catalyst system, typically employing a bulky, electron-rich phosphine ligand.
Detailed Experimental Protocol (Buchwald-Hartwig Amination): This protocol is adapted from methods optimized for aryl chlorides using modern Buchwald ligands.[1]
Materials and Reagents:
-
This compound (1.0 eq.)
-
Amine (primary or secondary, 1.2 eq.)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 eq.)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd(dba)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 eq.).
-
Add this compound (1.0 eq.).
-
Add the anhydrous, degassed solvent, followed by the amine (1.2 eq.).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by LC-MS. After completion, cool to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by flash column chromatography.
Conclusion: A Versatile and Strategic Tool
This compound is a powerful and strategic building block for modern organic synthesis. Its N1-isopropyl group confers favorable physical properties, while the C2-chloro atom provides a versatile reactive site for palladium-catalyzed cross-coupling reactions. The ability to easily generate C-C and C-N bonds at this position allows for the rapid and efficient construction of complex, highly functionalized imidazole-containing molecules. The protocols and data presented in this guide offer a robust starting point for researchers aiming to leverage this key intermediate in the synthesis of novel compounds for drug discovery, materials science, and beyond. As the demand for sophisticated heterocyclic molecules continues to grow, the utility of well-designed building blocks like this compound will only become more pronounced.
References
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 2773332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Isopropylimidazole [webbook.nist.gov]
- 9. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 2-Chloro-1H-imidazole 97 16265-04-6 [sigmaaldrich.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
reactivity of the chlorine atom in 2-Chloro-1-isopropyl-1H-imidazole
An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 2-Chloro-1-isopropyl-1H-imidazole
Introduction: The Strategic Importance of the C2-Chloro Substituent
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the imidazole ring system is a privileged structure due to its unique electronic properties and its prevalence in biologically active molecules. The functionalization of this core is key to modulating pharmacological and material properties. This guide focuses on a particularly versatile building block: This compound .
The strategic placement of a chlorine atom at the C2 position of the imidazole ring renders this site a highly valuable synthetic handle. The inherent electron-deficient nature of the C2 position, flanked by two nitrogen atoms, activates the chlorine atom, making it an excellent leaving group for a variety of transformations. This document provides an in-depth exploration of the reactivity of this chlorine atom, moving beyond simple reaction lists to explain the underlying mechanistic principles and offering field-proven protocols for its synthetic manipulation. For researchers and drug development professionals, mastering the chemistry of this scaffold opens a direct and efficient pathway to novel chemical entities.
Part 1: Synthesis of the Core Scaffold
The accessibility of this compound is a prerequisite for its use. A common and effective strategy involves a two-step sequence: the synthesis of an imidazolone precursor followed by a chlorination reaction. This approach is reliable and scalable.[1]
Synthetic Workflow
The synthesis begins with the condensation of a 1,2-dicarbonyl compound with urea to form the stable 1-isopropyl-1H-imidazol-2(3H)-one intermediate. This intermediate is then subjected to chlorination, typically using a potent chlorinating agent like phosphorus oxychloride (POCl₃), to yield the target molecule.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-Isopropyl-1H-imidazol-2(3H)-one
-
To a stirred solution of isopropylamine (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane), add an aqueous solution of glyoxal (40 wt. %, 1.05 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0 °C and add a solution of a phosgene equivalent, such as triphosgene (0.4 eq.), dissolved in the same solvent, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Perform an aqueous workup by washing the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2: Chlorination to this compound
-
In a round-bottom flask equipped with a reflux condenser, suspend the 1-Isopropyl-1H-imidazol-2(3H)-one (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃, ~5-10 eq.).
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is ~8.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the final compound, this compound, via flash column chromatography on silica gel.
Part 2: Nucleophilic Aromatic Substitution (SₙAr)
The C2 position of the imidazole ring is electronically analogous to the ortho or para position of a nitro-substituted aryl halide, making it highly susceptible to nucleophilic aromatic substitution (SₙAr).[2][3] The two ring nitrogens act as powerful electron-withdrawing groups, stabilizing the anionic intermediate (Meisenheimer complex) formed during the reaction.[4]
The SₙAr Mechanism: An Addition-Elimination Pathway
The reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile on the electron-deficient C2 carbon, breaking the aromaticity of the ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[4] In the second, faster step, the leaving group (chloride) is expelled, and the aromaticity of the imidazole ring is restored.
Caption: The Addition-Elimination mechanism of SₙAr reactions.
Experimental Protocol: General Procedure for SₙAr with an Amine Nucleophile
-
To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.1 - 1.5 eq.).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.), to the mixture.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 2-amino-1-isopropyl-1H-imidazole derivative by column chromatography.
Data Presentation: Scope of SₙAr Reactions
The activated nature of the C2-chloro group allows for a wide range of nucleophiles to be employed successfully.
| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Temperature (°C) |
| Amines | Morpholine, Piperidine | K₂CO₃, DIPEA | DMF, NMP | 80 - 120 |
| Thiols | Thiophenol, Benzyl Mercaptan | K₂CO₃, NaH | DMF, THF | 25 - 80 |
| Alkoxides | Sodium Methoxide, Sodium Ethoxide | (Self-basic) | Corresponding Alcohol | 60 - 100 |
| Phenoxides | Sodium Phenoxide | K₂CO₃ | DMSO | 100 - 140 |
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
While SₙAr is highly effective, palladium-catalyzed cross-coupling reactions provide a complementary and powerful strategy for forming carbon-carbon and carbon-nitrogen bonds, often under milder conditions and with broader functional group tolerance. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are cornerstone reactions in this domain.[5][6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[7][8] It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. The choice of phosphine ligand is critical for the success of the reaction, especially with a somewhat electron-rich (compared to a nitrobenzene) and sterically accessible substrate like this compound.
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the chloroimidazole to a Pd(0) species, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9]
Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%).
-
Add this compound (1.0 eq.), the desired amine (1.2 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Add an anhydrous solvent (e.g., Toluene, Dioxane, or THF) via syringe.
-
Heat the reaction mixture with stirring to 80-110 °C for 12-24 hours.
-
Cool to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate and purify the product by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used reaction for C-C bond formation.[10][11] It couples an organoboron species (typically a boronic acid or ester) with an organohalide. Its advantages include the stability and low toxicity of the boron reagents and the generally high yields.[6][10]
The mechanism is similar in principle to other cross-couplings: oxidative addition of the aryl chloride to Pd(0), followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with base), and concluding with reductive elimination to forge the new C-C bond.[11][12][13]
Caption: Simplified catalytic cycle for Suzuki-Miyaura Coupling.
-
In a reaction vessel, combine this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the biaryl product by column chromatography or recrystallization.
Data Presentation: Cross-Coupling Catalyst Systems
The choice of catalyst, ligand, and base is crucial for optimizing cross-coupling reactions.
| Reaction | Palladium Source | Recommended Ligand | Base | Solvent |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, BINAP | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, CsF | Dioxane/H₂O, Toluene/H₂O |
Conclusion
The chlorine atom in this compound is not merely a substituent but a versatile gateway for molecular elaboration. Its reactivity is governed by the powerful electron-withdrawing effect of the imidazole ring nitrogens, which activates it for both nucleophilic substitution and oxidative addition. Through SₙAr reactions, a direct and often high-yielding pathway to C-N, C-S, and C-O linkages is available. Complementing this, palladium-catalyzed Buchwald-Hartwig and Suzuki-Miyaura reactions provide robust and flexible methods for C-N and C-C bond formation with exceptional functional group tolerance. A thorough understanding of these reaction mechanisms and the practical application of the provided protocols will empower researchers to efficiently leverage this valuable building block in the synthesis of novel compounds for pharmaceutical and material science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Yoneda Labs [yonedalabs.com]
stability and storage conditions for 2-Chloro-1-isopropyl-1H-imidazole
An In-depth Technical Guide to the Stability and Storage of 2-Chloro-1-isopropyl-1H-imidazole
Introduction
This compound is a halogenated imidazole derivative that serves as a versatile intermediate in synthetic chemistry.[1] The presence of the chloro-substituent at the 2-position and the isopropyl group at the 1-position imparts specific reactivity and physical properties, making it a valuable building block in the development of more complex molecules, including potential pharmaceutical agents and functional materials.[1][2] Given its role as a reactive intermediate, a thorough understanding of its stability and the establishment of optimal storage conditions are paramount to ensure its purity, potency, and reliability in downstream applications.
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It is intended for researchers, scientists, and drug development professionals who handle this compound. The information presented herein is synthesized from available safety and technical data, combined with expert insights based on the chemical principles governing substituted imidazoles.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂ | [][4] |
| Molecular Weight | 144.60 g/mol | [][4] |
| Boiling Point | 223.8°C at 760 mmHg | [] |
| Density | 1.17 g/cm³ | [] |
The structure of this compound is depicted below. The key features influencing its stability are the electron-withdrawing chloro group, which can be susceptible to nucleophilic displacement, and the imidazole ring itself, which can be subject to various degradation pathways.
Caption: Chemical structure of this compound.
Factors Influencing Stability
The stability of this compound is influenced by several environmental factors. The primary degradation pathway of concern for many chlorinated imidazoles is hydrolysis.
1. Humidity and Moisture:
-
Mechanism: The C-Cl bond in 2-chloroimidazoles is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction would replace the chlorine atom with a hydroxyl group, forming 1-isopropyl-1H-imidazol-2(3H)-one. This is a significant concern as the resulting impurity would have markedly different reactivity and properties. Some safety data sheets for related compounds note that the material "hydrolyses readily".
-
Mitigation: Strict exclusion of moisture is critical. This is achieved by storing the compound in tightly sealed containers and potentially under an inert atmosphere.
2. Temperature:
-
Mitigation: Storage in a cool environment is consistently recommended.[5][6][7] Refrigerated conditions (e.g., 2-8°C) are often suggested for long-term storage of similar reactive intermediates.[8][9][10]
3. Light:
-
Mechanism: While specific photostability data is not available, many organic molecules, particularly those with heterocyclic rings, can be susceptible to degradation upon exposure to UV or visible light. Photons can provide the activation energy for unwanted side reactions.
-
Mitigation: Storage in amber or opaque containers is a standard precautionary measure to protect against photodegradation.
4. pH and Incompatible Materials:
-
Mechanism: The stability of the imidazole ring and the C-Cl bond can be pH-dependent. Strongly acidic or basic conditions can catalyze hydrolysis or other degradation reactions. The compound should be stored away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[11][12]
-
Mitigation: Ensure the compound is not stored in proximity to incompatible materials. Use of neutral, inert packaging materials is essential.
Recommended Storage and Handling Conditions
Based on the stability profile, the following storage and handling conditions are recommended to maintain the integrity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable. | To minimize the rate of potential degradation reactions.[5][6][7][8] |
| Atmosphere | Store in a tightly closed container.[5][6][7][13] For maximum stability, storage under an inert gas (e.g., argon or nitrogen) is recommended. | To prevent exposure to atmospheric moisture and oxygen, which can lead to hydrolysis and oxidative degradation. |
| Container | Use a well-sealed, opaque or amber glass container. | To protect from light and prevent ingress of moisture. |
| Ventilation | Store in a well-ventilated area.[5][6][7][13] | This is a general safety precaution for handling chemicals. |
| Handling | Handle in a well-ventilated place, such as a chemical fume hood.[12] Wear suitable protective clothing, gloves, and eye/face protection.[7] Avoid formation of dust and aerosols.[14] | To prevent inhalation and skin contact, and to minimize exposure to ambient conditions during transfers. |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.[15][16]
Workflow for Stability Testing
Caption: Workflow for assessing the stability of a chemical compound.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and to demonstrate the specificity of the analytical method.
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To a third aliquot, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 60°C for 7 days.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a calibrated light source (e.g., ICH option 2) for a defined period.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by the developed HPLC method alongside an untreated control sample.
Protocol 2: Long-Term Stability Study
Objective: To determine the shelf-life of the compound under recommended storage conditions.
Methodology:
-
Sample Packaging: Place accurately weighed samples of this compound into multiple vials made of the intended storage material (e.g., amber glass). Seal the vials, potentially under an inert atmosphere.
-
Storage Conditions: Store the vials at the recommended long-term storage condition (e.g., 5°C ± 3°C) and at an accelerated condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Time Points: Designate analysis time points. For long-term storage, this could be 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated storage, this could be 0, 1, 3, and 6 months.
-
Analysis: At each time point, remove a vial from each storage condition. Analyze the sample for purity and the presence of any degradation products using the validated stability-indicating HPLC method.
Conclusion
The chemical integrity of this compound is best maintained by strict adherence to appropriate storage and handling protocols. The primary risks to its stability are exposure to moisture, elevated temperatures, and incompatible chemicals. By storing the compound in a cool, dry, and inert environment within a tightly sealed, opaque container, researchers can ensure its quality and reliability for synthetic applications. The implementation of systematic stability studies, as outlined in this guide, is crucial for establishing a definitive shelf-life and for guaranteeing the quality of this important chemical intermediate in a research and development setting.
References
- 1. 2-Chloro-1H-imidazole | 16265-04-6 | Benchchem [benchchem.com]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound - CAS:1053655-72-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. 2-Chloro-1H-imidazole - Safety Data Sheet [chemicalbook.com]
- 9. 2-クロロ-1H-イミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. faculty.washington.edu [faculty.washington.edu]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Known Derivatives of 2-Chloro-1-isopropyl-1H-imidazole: Synthesis, Characterization, and Potential Applications
Introduction: The 2-Chloro-1-isopropyl-1H-imidazole Scaffold - A Versatile Building Block in Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms with differing basicity, allow for a diverse range of intermolecular interactions. This makes the imidazole scaffold a privileged structure in the design of novel therapeutics targeting a wide array of biological targets. The strategic substitution of the imidazole ring is a key approach for modulating the pharmacological and pharmacokinetic properties of these molecules.
This guide focuses on the synthetic derivatization of a particularly useful building block: this compound. The presence of the chloro group at the 2-position provides a reactive handle for the introduction of a wide variety of substituents through well-established cross-coupling methodologies. The isopropyl group at the 1-position offers steric bulk and lipophilicity, which can be crucial for enhancing binding affinity and modulating solubility.
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of key derivatives of this compound. We will delve into the practical and mechanistic aspects of the primary synthetic routes, provide detailed experimental protocols, and present predicted spectroscopic data for the resulting compounds. Furthermore, we will explore the potential therapeutic applications of these derivatives, grounded in the known biological activities of similarly substituted imidazole compounds.
Core Synthetic Strategies: Unleashing the Potential of the 2-Chloro Position
The chloro substituent at the 2-position of the 1-isopropyl-1H-imidazole core is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The three primary strategies for derivatizing this scaffold are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds to Synthesize 2-Aryl-1-isopropyl-1H-imidazoles
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, making it the premier choice for synthesizing 2-aryl and 2-heteroaryl derivatives of our core scaffold.[2] The reaction typically involves the coupling of an organoboron species (a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.
Mechanistic Rationale: The catalytic cycle, as depicted below, begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of this compound. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst. The choice of ligand on the palladium catalyst is critical for an efficient reaction, with bulky, electron-rich phosphine ligands often being employed to promote the oxidative addition and reductive elimination steps.
Experimental Protocol: Synthesis of 1-isopropyl-2-(4-methoxyphenyl)-1H-imidazole
The following protocol is adapted from established procedures for the Suzuki-Miyaura coupling of haloimidazoles.[3]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst and Ligand Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-aryl-1-isopropyl-1H-imidazole.
Buchwald-Hartwig Amination: Constructing C-N Bonds for 2-Amino-1-isopropyl-1H-imidazole Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[4] This reaction is particularly valuable for synthesizing 2-amino-1-isopropyl-1H-imidazole derivatives, which are important pharmacophores in many biologically active molecules.
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling. It involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine. A base is then used to deprotonate the amine, leading to the formation of a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step.
Experimental Protocol: Synthesis of N-phenyl-1-isopropyl-1H-imidazol-2-amine
This protocol is based on general procedures for the Buchwald-Hartwig amination of heteroaryl chlorides.[5]
-
Reaction Setup: In a glovebox, to a flame-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and a bulky phosphine ligand such as XPhos (0.04 eq).
-
Catalyst Activation: Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Reagent Addition: Add this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reaction Conditions: Seal the Schlenk tube and heat the mixture to 100 °C for 18-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-1-isopropyl-1H-imidazole derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties to Yield 2-Alkynyl-1-isopropyl-1H-imidazoles
The Sonogashira coupling is the most widely employed method for the synthesis of aryl and vinyl alkynes.[6] It provides a direct route to 2-alkynyl-1-isopropyl-1H-imidazole derivatives, which are valuable intermediates for further functionalization and are also found in some biologically active molecules.
Mechanistic Rationale: The Sonogashira coupling involves a dual catalytic system of palladium and copper. The palladium catalytic cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions. The copper co-catalyst is believed to facilitate the transmetalation step by forming a copper(I) acetylide intermediate, which then reacts with the palladium(II) complex.
Experimental Protocol: Synthesis of 1-isopropyl-2-(phenylethynyl)-1H-imidazole
This protocol is based on general procedures for the Sonogashira coupling.[7]
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq), phenylacetylene (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Solvent and Base Addition: Add degassed triethylamine (Et₃N) as both the solvent and the base.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the 2-alkynyl-1-isopropyl-1H-imidazole.
Predicted Spectroscopic Data of Key Derivatives
The following tables provide predicted spectroscopic data for the key derivatives discussed. These predictions are based on the analysis of structurally similar compounds and established principles of NMR and mass spectrometry.[1][4]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Derivative | Imidazole H-4/H-5 (δ, ppm) | Isopropyl CH (septet, δ, ppm) | Isopropyl CH₃ (doublet, δ, ppm) | Other Signals (δ, ppm) |
| 1-isopropyl-2-(4-methoxyphenyl)-1H-imidazole | ~7.1-7.3 (d, 1H), ~6.9-7.1 (d, 1H) | ~4.6-4.8 | ~1.5-1.6 | ~7.6-7.8 (d, 2H, Ar-H), ~6.9-7.0 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃) |
| N-phenyl-1-isopropyl-1H-imidazol-2-amine | ~6.8-7.0 (d, 1H), ~6.6-6.8 (d, 1H) | ~4.4-4.6 | ~1.4-1.5 | ~7.2-7.4 (m, 2H, Ar-H), ~7.0-7.2 (m, 2H, Ar-H), ~6.8-7.0 (t, 1H, Ar-H), ~6.0 (br s, 1H, NH) |
| 1-isopropyl-2-(phenylethynyl)-1H-imidazole | ~7.0-7.2 (d, 1H), ~6.8-7.0 (d, 1H) | ~4.5-4.7 | ~1.5-1.6 | ~7.4-7.6 (m, 2H, Ar-H), ~7.3-7.4 (m, 3H, Ar-H) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Derivative | Imidazole C-2 (δ, ppm) | Imidazole C-4/C-5 (δ, ppm) | Isopropyl CH (δ, ppm) | Isopropyl CH₃ (δ, ppm) | Other Signals (δ, ppm) |
| 1-isopropyl-2-(4-methoxyphenyl)-1H-imidazole | ~148 | ~128, ~120 | ~48 | ~23 | ~160 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~114 (Ar-C), ~55 (OCH₃) |
| N-phenyl-1-isopropyl-1H-imidazol-2-amine | ~150 | ~125, ~118 | ~47 | ~23 | ~140 (Ar-C), ~129 (Ar-C), ~122 (Ar-C), ~120 (Ar-C) |
| 1-isopropyl-2-(phenylethynyl)-1H-imidazole | ~135 | ~129, ~122 | ~48 | ~23 | ~132 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~122 (Ar-C), ~95 (C≡C), ~85 (C≡C) |
Table 3: Predicted Mass Spectrometry Data (ESI+)
| Derivative | Molecular Formula | Calculated M+H⁺ | Expected Fragmentation |
| 1-isopropyl-2-(4-methoxyphenyl)-1H-imidazole | C₁₃H₁₆N₂O | 217.13 | Loss of isopropyl group, loss of methoxy group |
| N-phenyl-1-isopropyl-1H-imidazol-2-amine | C₁₂H₁₅N₃ | 202.13 | Loss of isopropyl group, fragmentation of the phenyl ring |
| 1-isopropyl-2-(phenylethynyl)-1H-imidazole | C₁₄H₁₄N₂ | 211.12 | Loss of isopropyl group, fragmentation of the phenylacetylene moiety |
Potential Applications in Drug Discovery and Development
The derivatization of the this compound scaffold opens up avenues to a vast chemical space with significant potential for therapeutic applications. The imidazole core is a well-established pharmacophore, and its derivatives have shown a broad spectrum of biological activities.
-
Kinase Inhibitors: Many clinically approved kinase inhibitors feature a substituted imidazole or benzimidazole core.[8] The 2-amino and 2-aryl imidazole derivatives are particularly promising in this regard, as they can form key hydrogen bonding interactions within the ATP-binding pocket of various kinases. The synthesis of a library of these derivatives would be a valuable starting point for screening against a panel of cancer-related kinases.
-
Anticancer Agents: Beyond kinase inhibition, imidazole derivatives have demonstrated anticancer activity through various other mechanisms.[9] The ability to readily synthesize a diverse range of 2-substituted derivatives allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against different cancer cell lines.
-
Antimicrobial and Antifungal Agents: The imidazole ring is a key component of several antifungal drugs.[1] The derivatives synthesized from this compound could be screened for their efficacy against a range of bacterial and fungal pathogens.
-
Anti-inflammatory Agents: Substituted imidazoles have also been investigated as anti-inflammatory agents, for example, through the inhibition of cyclooxygenase (COX) enzymes.
The synthetic routes outlined in this guide provide a robust platform for the generation of novel imidazole-based compounds for screening in these and other therapeutic areas. The versatility of the cross-coupling reactions allows for the systematic modification of the substituent at the 2-position, enabling a thorough exploration of the SAR and the optimization of lead compounds.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of substituted imidazole derivatives. The palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide efficient and reliable methods for the introduction of aryl, amino, and alkynyl groups at the 2-position. This guide has provided a comprehensive overview of these key synthetic strategies, including their mechanistic underpinnings and detailed experimental protocols. The predicted spectroscopic data will aid in the characterization of these novel compounds. The wide range of biological activities associated with the imidazole scaffold underscores the significant potential of these derivatives in the field of drug discovery and development. The methodologies and data presented herein are intended to empower researchers to explore the rich chemical space accessible from this versatile building block and to accelerate the discovery of new therapeutic agents.
References
- 1. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | MDPI [mdpi.com]
- 2. alpaipars.com [alpaipars.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. US20080045722A1 - Processes for nitration of n-substituted imidazoles - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. US20210309672A1 - 2-(4-{1-[6-(4-Isopropyl-phenyl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-piperidin-4-ylmethyl}-piperazin-1-yl)-ethanol and use thereof - Google Patents [patents.google.com]
- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
The Versatile Role of 2-Chloro-1-isopropyl-1H-imidazole in Modern Cross-Coupling Chemistry: Application Notes and Protocols
Introduction: Unlocking the Potential of a Privileged Scaffold
The imidazole core is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active molecules and functional materials. The strategic functionalization of this heterocycle is paramount for the exploration of new chemical space and the development of novel therapeutic agents and advanced materials. 2-Chloro-1-isopropyl-1H-imidazole emerges as a particularly valuable building block in this context. The presence of the chloro substituent at the 2-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, while the N-isopropyl group enhances solubility and modulates the electronic properties of the imidazole ring. This guide provides an in-depth exploration of the application of this compound in several key cross-coupling reactions, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Strategic Advantage of this compound
The utility of this compound in cross-coupling reactions is underpinned by several key features:
-
Reactive C-Cl Bond: The C2-chloro substituent is susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle of various cross-coupling reactions.
-
Modulating Isopropyl Group: The N-isopropyl group is not merely a placeholder. It enhances the solubility of the imidazole scaffold in common organic solvents and its steric bulk can influence the regioselectivity of certain reactions. Electronically, it acts as a weak electron-donating group, which can subtly influence the reactivity of the C-Cl bond.
-
Access to Diverse Functionality: The ability to participate in a wide range of cross-coupling reactions allows for the introduction of aryl, heteroaryl, alkynyl, amino, and other functionalities at the 2-position of the imidazole ring, paving the way for the synthesis of diverse compound libraries.
Application in Palladium-Catalyzed Cross-Coupling Reactions
This section details the application of this compound in several of the most powerful cross-coupling methodologies. While direct literature examples for this specific substrate can be limited, the following protocols are adapted from well-established procedures for similar 2-chloro-N-substituted imidazoles and are expected to be highly effective.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl-aryl structures.[1][2][3] The reaction of this compound with various boronic acids or their derivatives provides a direct route to 2-aryl- and 2-heteroaryl-1-isopropyl-1H-imidazoles.
Mechanistic Rationale: The catalytic cycle, as depicted below, commences with the oxidative addition of the 2-chloroimidazole to a Pd(0) species. Subsequent transmetalation with a boronic acid (activated by a base) and reductive elimination yields the desired coupled product and regenerates the active Pd(0) catalyst.[4][5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-1-isopropyl-1H-imidazole
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 1053655-72-3 | 158.62 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (158.6 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), Pd(PPh₃)₄ (57.8 mg, 0.05 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction allows for the direct installation of an alkynyl group at the 2-position of the imidazole ring, a valuable transformation for the synthesis of precursors for "click" chemistry, as well as compounds with interesting electronic and biological properties.
Mechanistic Rationale: The Sonogashira coupling involves a dual catalytic cycle with palladium and copper.[7] The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Caption: Dual catalytic cycles in the Sonogashira coupling.
Detailed Protocol: Synthesis of 1-isopropyl-2-(phenylethynyl)-1H-imidazole
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 1053655-72-3 | 158.62 | 1.0 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.14 | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (158.6 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21.1 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines.[8][9] This reaction provides a powerful route to 2-amino-1-isopropyl-1H-imidazoles, which are important scaffolds in medicinal chemistry.
Mechanistic Rationale: The mechanism involves the oxidative addition of the 2-chloroimidazole to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N coupled product.[8]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. research.rug.nl [research.rug.nl]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
Application Note & Protocol: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-1-isopropyl-1H-imidazole with Arylboronic Acids
Abstract: This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloro-1-isopropyl-1H-imidazole, a common scaffold in medicinal chemistry. Due to the inherent challenges of coupling electron-rich chloroheterocycles, this protocol has been optimized to ensure high yields and reproducibility. We will delve into the rationale behind the selection of the catalyst system, base, and solvent, providing a robust methodology for researchers in drug discovery and organic synthesis.
Introduction: The Challenge and Importance of Imidazole Coupling
The imidazole moiety is a cornerstone in pharmaceutical sciences, present in numerous approved drugs and clinical candidates. The ability to functionalize the imidazole core, particularly at the C2 position, is crucial for developing new chemical entities with tailored biological activities. The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1] However, its application to electron-rich N-heterocyclic chlorides, such as this compound, is not without its challenges.
Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the key oxidative addition step of the catalytic cycle.[2][3] Furthermore, the nitrogen atoms within the imidazole ring can act as coordinating ligands for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[4] This guide addresses these challenges by employing a highly active palladium precatalyst system with a sterically hindered, electron-rich phosphine ligand, ensuring efficient and reliable coupling.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][7] Understanding this cycle is paramount to troubleshooting and optimizing the reaction.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound.[1] This is often the rate-limiting step for chloro-substrates. The use of electron-rich, bulky ligands accelerates this step.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[7]
Optimized Protocol for the Suzuki Coupling of this compound
This protocol is designed for a typical reaction scale of 0.5 mmol. Reagents and solvents should be of high purity. Anhydrous solvents are recommended, and the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Suggested Purity |
| This compound | 1053655-72-3 | 144.60 | >98% |
| Arylboronic Acid | Substrate-dep. | - | >97% |
| SPhos Pd G2 (Precatalyst) | 1445085-87-9 | 709.28 | >98% |
| Potassium Phosphate Tribasic (K₃PO₄) | 7778-53-2 | 212.27 | >98% |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | >99.8% |
| Water (Degassed) | 7732-18-5 | 18.02 | HPLC Grade |
Rationale for Reagent Selection
-
Substrate (this compound): This electron-rich chloroheterocycle requires a highly active catalyst system. The isopropyl group on the N1 position provides steric bulk and enhances solubility.
-
Palladium Precatalyst (SPhos Pd G2): Second-generation Buchwald precatalysts are air- and moisture-stable, making them easy to handle.[5] Upon heating, they readily generate the active Pd(0) species. The SPhos ligand is both electron-rich and bulky, which is crucial for promoting the challenging oxidative addition of aryl chlorides and facilitating the reductive elimination step.[2][6]
-
Base (Potassium Phosphate, K₃PO₄): K₃PO₄ is an effective base for Suzuki couplings, particularly with heteroaromatic substrates.[10] It is strong enough to facilitate the formation of the reactive boronate species without causing significant decomposition of sensitive functional groups.[9][11]
-
Solvent System (Dioxane/Water): A mixture of an organic solvent and water is standard for Suzuki reactions.[7] Dioxane is an excellent solvent for the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Step-by-Step Experimental Procedure
Figure 2: Step-by-step experimental workflow for the Suzuki coupling.
-
Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 eq., 0.5 mmol, 72.3 mg), the desired arylboronic acid (1.5 eq., 0.75 mmol), potassium phosphate (2.0 eq., 1.0 mmol, 212 mg), and SPhos Pd G2 (2 mol%, 0.01 mmol, 7.1 mg).
-
Inerting the Atmosphere: Seal the vessel with a septum cap. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add 2.5 mL of anhydrous, degassed 1,4-dioxane, followed by 0.5 mL of degassed water.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel to afford the desired 2-aryl-1-isopropyl-1H-imidazole product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Low reaction temperature. | 1. Ensure proper inert atmosphere technique.2. Use freshly opened anhydrous solvents and degas thoroughly with argon sparging for 15-20 minutes.3. Increase temperature to 110 °C. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Improve degassing and inert atmosphere technique.2. Ensure the correct stoichiometry of reagents. |
| Dehalogenation of Starting Material | 1. Base is too strong or reaction time is too long.2. Presence of water/protons. | 1. Consider screening a weaker base like K₂CO₃.2. Ensure anhydrous conditions for the organic solvent. |
| Incomplete Reaction | 1. Sterically hindered boronic acid.2. Electron-rich, unreactive boronic acid. | 1. Increase reaction time and/or temperature.2. Increase catalyst loading to 3-5 mol%.3. Consider converting the boronic acid to a more reactive boronate ester (e.g., a pinacol boronate) prior to the coupling step.[12] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound can be successfully achieved in high yields by employing a modern, highly active palladium precatalyst system. The use of an electron-rich, bulky phosphine ligand like SPhos is critical to overcome the low reactivity of the C-Cl bond. This detailed protocol provides a reliable and reproducible method for synthesizing a diverse range of 2-aryl-1-isopropyl-1H-imidazoles, which are valuable building blocks for the pharmaceutical and materials science industries. Careful attention to maintaining an inert atmosphere and using high-purity, degassed reagents is essential for success.
References
- 1. byjus.com [byjus.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2-Chloro-1-isopropyl-1H-imidazole
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metallic centers in enzymes make it a privileged scaffold in drug design.[2][4] Imidazole derivatives are integral to a wide array of pharmaceuticals, including antifungal agents, antihistamines, and anticancer drugs.[1][5][6]
2-Chloro-1-isopropyl-1H-imidazole serves as a highly versatile and valuable starting material for the synthesis of diverse pharmaceutical intermediates.[7][8] The presence of the chloro substituent at the C2 position provides a reactive handle for sophisticated, late-stage functionalization. This allows for the strategic introduction of various molecular fragments, primarily through modern cross-coupling methodologies. The isopropyl group at the N1 position enhances solubility in organic solvents and provides steric bulk that can influence reaction regioselectivity and the final compound's biological activity.
This guide provides detailed protocols and expert insights into two of the most powerful and widely adopted transformations for elaborating the this compound core: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N amination.
Part 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryl and heteroaryl-aryl compounds.[9][10] It involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron species, offering high functional group tolerance and generally excellent yields.[10][11][12] For this compound, this reaction is the premier method for introducing aryl, heteroaryl, or vinyl substituents at the C2 position, creating a diverse range of molecular skeletons for drug discovery.
Core Principle & Mechanistic Insight
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the imidazole.[9][12]
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide.[9] This step is facilitated by a base, which activates the organoboron species.[11]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9][13]
Experimental Protocol 1: Synthesis of 2-(4-methoxyphenyl)-1-isopropyl-1H-imidazole
This protocol details a representative Suzuki-Miyaura coupling reaction.
Objective: To synthesize a 2-aryl-1-isopropyl-1H-imidazole intermediate.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq, 3 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to remove oxygen, which can deactivate the catalyst.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The solvent should be sufficiently purged with inert gas to prevent catalyst oxidation.
-
Place the flask in a preheated oil bath at 85-90 °C and stir vigorously overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(4-methoxyphenyl)-1-isopropyl-1H-imidazole.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Base | Catalyst Loading (mol%) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Cs₂CO₃ | 2 | Toluene/H₂O | 100 | 85-95 |
| 3-Pyridylboronic acid | K₃PO₄ | 3 | Dioxane/H₂O | 90 | 70-85 |
| Vinylboronic acid pinacol ester | K₂CO₃ | 3 | THF/H₂O | 70 | 75-90 |
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura reaction workflow.
Part 2: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[14][15] This reaction allows for the coupling of aryl or heteroaryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[15][16] Applying this chemistry to this compound provides direct access to 2-aminoimidazole derivatives, which are privileged structures in many kinase inhibitors and other targeted therapies.
Core Principle & Mechanistic Insight
Similar to the Suzuki coupling, this reaction operates on a Pd(0)/Pd(II) catalytic cycle.[14]
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond of the imidazole.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[17]
-
Reductive Elimination: The aryl group and the amido ligand couple to form the C-N bond, yielding the final product and regenerating the Pd(0) catalyst.[14][17] The choice of phosphine ligand is critical here, as bulky, electron-rich ligands facilitate the reductive elimination step.[17]
Experimental Protocol 2: Synthesis of N-benzyl-1-isopropyl-1H-imidazol-2-amine
This protocol provides a standard procedure for the Buchwald-Hartwig amination.
Objective: To synthesize a 2-(substituted amino)-1-isopropyl-1H-imidazole intermediate.
Materials:
-
This compound
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precursor Pd₂(dba)₃ (0.015 eq, 1.5 mol%) and the ligand Xantphos (0.03 eq, 3 mol%) to a flame-dried Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes to allow for the formation of the active catalyst complex.
-
Add this compound (1.0 eq), followed by the strong base, sodium tert-butoxide (1.4 eq). Caution: NaOtBu is highly reactive and hygroscopic; handle it strictly under inert conditions.
-
Finally, add benzylamine (1.2 eq) via syringe.
-
Seal the flask and heat in a preheated oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient, possibly containing 1% triethylamine to prevent product streaking) to afford the pure N-benzyl-1-isopropyl-1H-imidazol-2-amine.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine Partner | Base | Ligand | Catalyst | Temp (°C) | Typical Yield (%) |
| Morpholine | NaOtBu | Xantphos | Pd₂(dba)₃ | 110 | 80-90 |
| Aniline | K₃PO₄ | RuPhos | Pd(OAc)₂ | 100 | 75-85 |
| n-Hexylamine | LHMDS | BrettPhos | Pd₂(dba)₃ | 100 | 85-95 |
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination workflow.
Conclusion
This compound is a powerful building block for accessing a wide range of high-value pharmaceutical intermediates. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable, scalable, and versatile methods for its functionalization. The protocols and insights provided herein serve as a robust starting point for researchers and scientists in drug development, enabling the efficient synthesis of novel imidazole-based compounds for the discovery of next-generation therapeutics.
References
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 6. Clotrimazole - Wikipedia [en.wikipedia.org]
- 7. This compound - [sigmaaldrich.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
application of 2-Chloro-1-isopropyl-1H-imidazole in agrochemical synthesis
An Application Guide to 2-Chloro-1-isopropyl-1H-imidazole in Agrochemical Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
In the landscape of modern agrochemical development, the synthesis of potent and specific active ingredients is paramount. Heterocyclic compounds, particularly those containing the imidazole scaffold, form the backbone of numerous successful fungicides. This compound is a key building block in this domain, offering a reactive handle for the construction of complex fungicidal molecules. The presence of a chloro group at the 2-position activates the imidazole ring for nucleophilic substitution, while the isopropyl group at the 1-position modulates the molecule's solubility and steric properties, influencing its reactivity and the biological activity of the final product. This document serves as a detailed guide for researchers and professionals in agrochemical synthesis, outlining the application of this compound in the preparation of broad-spectrum fungicides, with a focus on Imazalil and Prochloraz.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to designing robust and scalable synthetic protocols. The properties of this compound are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₆H₉ClN₂ | [1] |
| Molecular Weight | 144.60 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 223.8 °C at 760 mmHg | |
| Density | 1.17 g/cm³ | |
| Solubility | Slightly soluble in water (4.6 g/L at 25 °C) | |
| pKa | 4.26 ± 0.31 (Predicted) |
The Fungicidal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary fungicidal action of imidazole-based agrochemicals like Imazalil and Prochloraz is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting the enzyme sterol 14α-demethylase, these fungicides disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death. This targeted mechanism of action provides a high degree of selectivity and efficacy against a wide range of fungal pathogens.
Application in the Synthesis of Prochloraz: A Detailed Protocol
Prochloraz is a broad-spectrum fungicide widely used for the control of various diseases in cereals, fruits, and vegetables. The synthesis of Prochloraz can be strategically designed to utilize this compound as a key intermediate. Below is a proposed, detailed protocol for its synthesis.
Overall Synthetic Strategy
The synthesis of Prochloraz from this compound involves two main stages:
-
Synthesis of the side-chain intermediate: Preparation of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine.
-
Coupling with the imidazole core: Reaction of the side-chain amine with a phosgene equivalent to form a carbamoyl chloride, followed by nucleophilic substitution with this compound.
Experimental Protocols
Part 1: Synthesis of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine [2]
This protocol is adapted from established methods for the synthesis of this key intermediate.
Materials:
-
2-(2,4,6-trichlorophenoxy)ethyl chloride
-
n-propylamine
-
20% Hydrochloric acid
-
Xylene
-
Pressurizable glass reactor with stirrer and heating mantle
Procedure:
-
In a 1-liter pressure-rated glass reactor, combine 270.8 g of 2-(2,4,6-trichlorophenoxy)ethyl chloride and 350 g of n-propylamine.
-
Seal the reactor and slowly heat the mixture to 90 °C with continuous stirring over 8 hours. The initial pressure will be approximately 3 atmospheres.
-
Monitor the reaction progress by Gas-Liquid Chromatography (GLC). The reaction is complete when the starting material is consumed, and the pressure drops to around 2.2 atmospheres.
-
Cool the reaction mixture to 55 °C to reduce the pressure to atmospheric.
-
Distill off the excess n-propylamine under reduced pressure. The recovered amine can be recycled.
-
Once the bottoms temperature reaches 85 °C, cool the mixture to 40 °C.
-
Add 300 ml of a 20% hydrogen chloride solution. An exothermic reaction will raise the temperature to approximately 70 °C.
-
Stir the mixture at 70 °C for one hour to ensure complete salt formation. The product will precipitate as white crystals of the amine hydrochloride salt.
-
Cool the slurry to 40 °C and filter the solid product.
-
Re-slurry the filter cake in 250 ml of xylene and filter again to wash away impurities.
-
Dry the white solid to obtain N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine hydrochloride. The free amine can be obtained by neutralization with a suitable base.
Causality of Experimental Choices:
-
Pressure Reactor: The reaction is performed under pressure to maintain the volatile n-propylamine in the liquid phase at the reaction temperature of 90 °C, thus ensuring a sufficient concentration for the reaction to proceed efficiently.
-
Excess n-propylamine: Using a significant excess of n-propylamine serves both as a reactant and as a solvent, driving the reaction to completion and minimizing the formation of side products.
-
Formation of Hydrochloride Salt: The product is isolated as its hydrochloride salt to facilitate precipitation and purification, as the salt is typically a stable, crystalline solid with lower solubility in organic solvents compared to the free amine.
Part 2: Proposed Synthesis of Prochloraz
This proposed protocol is based on the principles of nucleophilic substitution and the formation of carbamoyl imidazoles.
Materials:
-
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine
-
Triphosgene (a safer substitute for phosgene)
-
Triethylamine
-
This compound
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser under a nitrogen atmosphere, dissolve N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
Slowly add the triphosgene solution to the cooled amine solution via the dropping funnel. Maintain the temperature below 10 °C. Stir for 2 hours at 0 °C to form the intermediate carbamoyl chloride.
-
In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.
-
Slowly add the solution of this compound to the carbamoyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove triethylamine hydrochloride.
-
Wash the filtrate with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Prochloraz.
Causality of Experimental Choices:
-
Triphosgene: Used as a safer and easier-to-handle alternative to gaseous phosgene for the in-situ generation of the reactive carbamoyl chloride intermediate.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the formation of the carbamoyl chloride and the subsequent reaction with the imidazole, driving the equilibrium towards the product.
-
Anhydrous Conditions: The reaction is sensitive to moisture as the carbamoyl chloride intermediate can be hydrolyzed.
-
Stepwise Addition: The sequential formation of the carbamoyl chloride before the addition of the imidazole allows for a more controlled reaction and minimizes side reactions.
Visualization of Prochloraz Synthesis Workflow
Caption: Proposed synthetic workflow for Prochloraz from this compound.
Application in the Synthesis of Imazalil: A Proposed Strategy
Imazalil is another significant imidazole fungicide, particularly effective in post-harvest applications for citrus fruits and bananas. A plausible synthetic route to Imazalil using this compound is outlined below.
Proposed Synthetic Strategy
The synthesis would likely proceed through a nucleophilic substitution reaction where the imidazole nitrogen of a precursor displaces a suitable leaving group. A direct reaction of this compound is less likely for the final step in Imazalil synthesis due to the desired connectivity. A more plausible route involves the preparation of 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-1H-imidazole, followed by O-alkylation with allyl bromide. However, if we were to utilize our starting material, a multi-step synthesis would be required.
A possible, though not necessarily industrially practiced, route could involve:
-
Preparation of 1-(2,4-dichlorophenyl)-2-(allyloxy)ethan-1-one: Reaction of 2,4-dichloroacetophenone with a brominating agent to form 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one, followed by Williamson ether synthesis with allyl alcohol.
-
Formation of the epoxide: Conversion of the ketone to an epoxide.
-
Ring-opening of the epoxide: Reaction of the epoxide with 1-isopropyl-1H-imidazole (which could be prepared from this compound by dehalogenation).
Given the complexity and the lack of direct literature precedent for this specific route, a detailed protocol is not provided here. The primary value of this compound would be in the synthesis of the imidazole core itself, which is then further functionalized.
Structure of Imazalil
Caption: Chemical structure of the fungicide Imazalil.
Summary of Target Agrochemicals
| Agrochemical | Structure | Target Pests |
| Prochloraz | C₁₅H₁₆Cl₃N₃O₂ | A broad range of fungi including Pseudocercosporella, Pyrenophora, and Septoria spp. on cereals. |
| Imazalil | C₁₄H₁₄Cl₂N₂O | Primarily post-harvest diseases on citrus and bananas, such as Penicillium and Gloeosporium spp. Also effective against powdery mildew. |
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of imidazole-based fungicides. Its reactivity allows for the construction of complex molecular architectures that are essential for potent fungicidal activity. The proposed protocols and synthetic strategies outlined in this document, based on established chemical principles, provide a framework for the laboratory-scale synthesis of important agrochemicals like Prochloraz. Further process development and optimization would be required for large
References
Application Notes and Protocols for the Reaction of 2-Chloro-1-isopropyl-1H-imidazole with Nucleophiles
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the reaction of 2-chloro-1-isopropyl-1H-imidazole with a variety of nucleophiles. This key intermediate is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the substituted imidazole scaffold in a wide range of biologically active compounds. This document outlines the underlying principles of nucleophilic aromatic substitution (SNAr) on the electron-deficient imidazole ring and provides step-by-step protocols for reactions with N-, O-, and S-nucleophiles. Furthermore, it explores advanced catalytic methods, such as the Buchwald-Hartwig amination, for challenging nucleophilic substitutions. The causality behind experimental choices, self-validating protocols, and troubleshooting guidance are provided to ensure scientific integrity and reproducibility.
Introduction: The Versatile Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal starting point for the design of enzyme inhibitors and other therapeutics. The 2-substituted-1-isopropyl-1H-imidazole moiety, in particular, is a valuable building block in the synthesis of potential drug candidates, with the isopropyl group often enhancing solubility and metabolic stability.[3]
This compound serves as a versatile precursor for the introduction of a wide array of functional groups at the C2-position. The chlorine atom activates the imidazole ring towards nucleophilic attack, enabling the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This guide will delve into the practical aspects of these transformations, providing researchers with the necessary tools to effectively utilize this important synthetic intermediate.
Reaction Mechanisms: A Tale of Two Pathways
The substitution of the chlorine atom in this compound by a nucleophile primarily proceeds through one of two mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) or transition-metal catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process. In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the imidazole ring nitrogen atoms helps to stabilize this intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the imidazole ring is restored.
For a successful SNAr reaction, the aromatic ring must be activated by electron-withdrawing groups, a role fulfilled by the nitrogen atoms within the imidazole ring itself. The reaction is also highly dependent on the nature of the nucleophile, the solvent, and the presence of a base to either deprotonate the nucleophile or neutralize the acid formed during the reaction.
Figure 1: Generalized workflow of the SNAr mechanism.
Transition-Metal Catalyzed Cross-Coupling
For less reactive nucleophiles or when milder reaction conditions are required, transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for N-nucleophiles) and the Ullmann condensation (for N-, O-, and S-nucleophiles), are powerful alternatives.[4][5]
The Buchwald-Hartwig amination involves a palladium catalyst that undergoes a catalytic cycle of oxidative addition to the C-Cl bond, coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.[4] The choice of palladium precursor and, crucially, the phosphine ligand is critical for the success of this reaction.
The Ullmann condensation typically employs a copper catalyst to facilitate the coupling of aryl halides with amines, alcohols, and thiols.[5] While traditional Ullmann conditions often require harsh conditions, modern protocols with soluble copper catalysts and ligands allow for milder transformations.
Figure 2: Simplified catalytic cycles for cross-coupling reactions.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Reaction with N-Nucleophiles: Synthesis of 2-(Morpholino)-1-isopropyl-1H-imidazole
This protocol details a Buchwald-Hartwig amination, which is often more reliable for the amination of heteroaryl chlorides than traditional SNAr.
Materials:
-
This compound
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).
-
Add anhydrous toluene to the flask and stir the mixture at room temperature for 5 minutes.
-
Add this compound (1.0 equivalent) and morpholine (1.5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-(morpholino)-1-isopropyl-1H-imidazole.
Reaction with O-Nucleophiles: Synthesis of 2-Isopropoxy-1-isopropyl-1H-imidazole
This protocol describes a direct SNAr reaction with an alkoxide. This reaction generally requires elevated temperatures.
Materials:
-
This compound
-
Sodium isopropoxide (or sodium metal and anhydrous isopropanol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
If using sodium metal, prepare sodium isopropoxide by carefully adding sodium metal (1.2 equivalents) to anhydrous isopropanol under an inert atmosphere and allowing it to react completely.
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add the sodium isopropoxide solution (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-isopropoxy-1-isopropyl-1H-imidazole.
Reaction with S-Nucleophiles: Synthesis of 2-(Phenylthio)-1-isopropyl-1H-imidazole
This protocol describes the reaction with a thiol in the presence of a base.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), thiophenol (1.1 equivalents), and potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to the flask and stir the mixture at 60-80 °C for 4-8 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain 2-(phenylthio)-1-isopropyl-1H-imidazole.
Summary of Reaction Conditions and Data
The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound. Yields are estimates and will vary based on the specific nucleophile and reaction scale.
| Nucleophile Class | Representative Nucleophile | Method | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Nucleophile | Morpholine | Buchwald-Hartwig | Pd(dba)₂/XPhos, NaOt-Bu | Toluene | Reflux | 6-12 | 70-95 |
| O-Nucleophile | Isopropoxide | SNAr | Sodium Isopropoxide | DMF/DMSO | 80-100 | 8-16 | 50-75 |
| S-Nucleophile | Thiophenol | SNAr | K₂CO₃ | DMF | 60-80 | 4-8 | 75-90 |
Troubleshooting
-
Low or No Conversion:
-
SNAr: Increase the reaction temperature and/or time. Ensure the base is sufficiently strong and the solvent is anhydrous and polar aprotic. Consider using a more reactive nucleophile.
-
Buchwald-Hartwig: Ensure all reagents and solvents are scrupulously dried and degassed. The palladium catalyst and ligand are air-sensitive. Verify the activity of the catalyst and try a different ligand if necessary.
-
-
Formation of Side Products:
-
Hydrolysis of starting material: Ensure anhydrous conditions.
-
Multiple substitutions (for di-functional nucleophiles): Use a large excess of the nucleophile or protect one of the functional groups.
-
-
Difficult Purification:
-
If the product is basic, an acidic workup followed by basification and extraction can aid in purification.
-
If the product is an oil, try trituration with a non-polar solvent like hexane or pentane to induce crystallization.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of 2-substituted imidazole derivatives. The choice between a direct SNAr approach and a transition-metal catalyzed cross-coupling reaction depends on the nature of the nucleophile and the desired reaction conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this key intermediate in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
The Versatile Reactivity of 2-Chloro-1-isopropyl-1H-imidazole in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists
The imidazole core is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The ability to functionalize this heterocycle at specific positions is paramount for the exploration of structure-activity relationships (SAR) in drug discovery. Among the various substituted imidazoles, 2-Chloro-1-isopropyl-1H-imidazole serves as a versatile and readily accessible building block for the synthesis of diverse 2-substituted imidazole derivatives. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this key intermediate, offering detailed application notes, field-proven insights, and step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
The chloro-substituent at the 2-position of the imidazole ring, while less reactive than its bromo or iodo counterparts, offers a cost-effective and stable handle for a variety of palladium-catalyzed transformations. The N-isopropyl group provides several advantages: it enhances solubility in common organic solvents, sterically influences the regioselectivity of certain reactions, and can modulate the electronic properties of the imidazole ring. This unique combination makes this compound an attractive starting material for the construction of complex molecular architectures.
This document will delve into the practical application of this substrate in several cornerstone palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, as well as direct C-H activation.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of biaryl and vinyl-substituted imidazoles.[1][2] The reaction of this compound with various boronic acids or their esters provides access to a diverse range of compounds with potential applications in medicinal chemistry and materials science.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3][4] For a less reactive substrate like a chloro-heteroarene, the oxidative addition step is often rate-limiting.[3] Therefore, the selection of a highly active catalyst system is crucial for achieving efficient coupling.
Causality Behind Experimental Choices
-
Catalyst System: Due to the lower reactivity of the C-Cl bond, standard palladium catalysts like Pd(PPh₃)₄ may provide sluggish conversions. More effective systems typically involve bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) like IPr.[5][6] These ligands promote the oxidative addition step and stabilize the active Pd(0) species. Pre-catalysts, where the active Pd(0) is generated in situ from a stable Pd(II) source like Pd(OAc)₂, are commonly used.[7]
-
Base: A base is required to activate the boronic acid for transmetalation.[4] The choice of base is critical and can significantly impact the reaction outcome. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The use of aqueous base solutions can sometimes accelerate the reaction.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with the addition of water, are typically employed.[8] The solvent system must be able to dissolve both the organic and inorganic reagents.
-
Temperature: Elevated temperatures (80-120 °C) are generally required to drive the reaction to completion, especially with a chloro-substrate. Microwave irradiation can be a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times and improved yields.[9][10][11][12]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | THF | 80 | 8 | 90-98 |
| 3 | 3-Pyridylboronic acid | PEPPSI™-IPr (3) | K₂CO₃ | t-BuOH | 80 | 12 | 75-85 |
| 4 | Phenylboronic acid | Pd/PiNe (heterogeneous) | K₂CO₃ | GVL | 120 (MW) | 0.5 | >95 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method that can be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the arylation of alkenes.[13][14] Coupling this compound with various alkenes provides access to substituted styrenes and other vinyl-imidazoles, which are valuable intermediates in organic synthesis.[15][16][17][18]
Mechanistic Insights
The Heck reaction typically follows a Pd(0)/Pd(II) catalytic cycle.[14] The key steps involve oxidative addition of the aryl halide to a Pd(0) species, coordination and migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and a hydridopalladium complex. The catalyst is regenerated by base-mediated elimination of HX.
Causality Behind Experimental Choices
-
Catalyst: Similar to the Suzuki coupling, the choice of a robust palladium catalyst is essential. Palladium(II) acetate is a common precatalyst, often used in conjunction with phosphine ligands.[14] For challenging couplings, more advanced catalyst systems may be required.
-
Base: An inorganic or organic base is necessary to neutralize the hydrogen halide formed during the catalytic cycle. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are frequently used.[14]
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are common choices for the Heck reaction.
-
Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.
Data Presentation: Typical Heck Reaction Conditions
| Entry | Alkene | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) / PPh₃ (2) | K₂CO₃ | NMP | 140 | 18 | 75-90 |
| 3 | Styrene | Pd EnCat™ 40 (5) | Et₃N | DMF (MW) | 150 | 0.3 | >90 |
Detailed Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., Styrene) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol) and P(o-tol)₃ (0.04 mmol).
-
Seal the tube, evacuate, and backfill with argon.
-
Add anhydrous DMF (5 mL), this compound (1.0 mmol), styrene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Seal the tube tightly and heat the mixture in an oil bath at 120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 18-24 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
III. Sonogashira Coupling: Synthesis of Alkynyl-Imidazoles
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19][20][21][22][23][24] This reaction provides a direct route to 2-alkynyl-1-isopropyl-1H-imidazoles, which are valuable precursors for more complex molecules.
Mechanistic Overview
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[21] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed.[21]
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂) and a copper(I) co-catalyst (typically CuI) is traditionally used.[19]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne.
-
Solvent: Anhydrous solvents like THF, DMF, or toluene are suitable.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), and should be carried out under an inert atmosphere (N₂ or Ar).[21]
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Et₃N | THF | 60 | 6 | 80-90 |
| 2 | 1-Octyne | Pd(OAc)₂ (2) / PPh₃ (4) / CuI (5) | DIPEA | Toluene | 80 | 12 | 75-85 |
| 3 | Phenylacetylene | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 8 | 85-95 |
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2-3 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Seal the flask, evacuate, and backfill with argon.
-
Add anhydrous THF (10 mL), triethylamine (3.0 mmol), and phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of N-arylated imidazoles.[25] This reaction is of great importance in pharmaceutical research as the N-arylimidazole motif is present in many bioactive molecules.[1][26][27][28][29]
Mechanistic Principles
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the N-arylated product.[25]
Causality Behind Experimental Choices
-
Catalyst System: The coupling of aryl chlorides requires highly active catalyst systems. Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are highly effective.
-
Base: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are preferred.
-
Amine Coupling Partner: A wide range of primary and secondary amines can be used as coupling partners.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) / XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) / RuPhos (3) | LHMDS | Dioxane | 110 | 18 | 80-90 |
| 3 | Benzylamine | XantPhos Pd G3 (2) | DBU | MeCN/PhMe | 140 (Flow) | 1 | >90 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., Morpholine) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.5 mmol).
-
Add this compound (1.0 mmol) and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) and morpholine (1.2 mmol) via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, and quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography.
V. Direct C-H Arylation: A Step-Economical Approach
Direct C-H activation/arylation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles.[30][31][32] For 1-isopropyl-1H-imidazole, direct arylation can occur at the C5 position, providing a complementary approach to the cross-coupling of a pre-halogenated imidazole.
Mechanistic Considerations
The mechanism of palladium-catalyzed direct C-H arylation often involves a concerted metalation-deprotonation (CMD) pathway. A Pd(II) species coordinates to the heterocycle and facilitates the cleavage of a C-H bond, often with the assistance of a carboxylate or carbonate ligand. The resulting palladacycle then reacts with the aryl halide.
Causality Behind Experimental Choices
-
Catalyst: Pd(OAc)₂ is a commonly used catalyst for direct C-H arylation.
-
Ligand: In some cases, the reaction can proceed without an external ligand, while in others, phosphine or N-heterocyclic carbene ligands can be beneficial.
-
Base/Additive: A base such as K₂CO₃ or Cs₂CO₃ is typically required. Additives like pivalic acid can act as proton shuttles and promote the C-H activation step.
-
Arylating Agent: Aryl bromides and iodides are commonly used as coupling partners.
Data Presentation: Representative C-H Arylation Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (5) | Pivalic Acid (30) | K₂CO₃ | Toluene | 110 | 24 | 60-75 |
| 2 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ (5) | - | Cs₂CO₃ | Dioxane | 120 | 18 | 65-80 |
Detailed Experimental Protocol: Direct C-H Arylation
Materials:
-
1-isopropyl-1H-imidazole
-
Aryl bromide (e.g., 4-Bromotoluene) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Pivalic acid (30 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried, screw-capped reaction tube, add 1-isopropyl-1H-imidazole (1.0 mmol), 4-bromotoluene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), pivalic acid (0.3 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the tube and flush with argon.
-
Add anhydrous toluene (5 mL).
-
Stir the mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized imidazoles. The palladium-catalyzed cross-coupling reactions detailed in this guide provide powerful and reliable methods for the construction of C-C and C-N bonds at the 2-position of the imidazole ring. By understanding the underlying mechanistic principles and the rationale behind the choice of reaction conditions, researchers can effectively leverage this substrate to accelerate their drug discovery and development programs. Careful optimization of the catalyst system, base, and solvent for each specific transformation is key to achieving high yields and purity of the desired products.
References
- 1. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. scite.ai [scite.ai]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 12. Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Palladium Catalyzed Stereoselective Arylation of Biocatalytically Derived Cyclic 1,3-Dienes: Chirality Transfer via a Heck-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. gold-chemistry.org [gold-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. dspace.mit.edu [dspace.mit.edu]
- 27. researchgate.net [researchgate.net]
- 28. chemrxiv.org [chemrxiv.org]
- 29. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
functionalization of the imidazole ring of 2-Chloro-1-isopropyl-1H-imidazole
An In-Depth Technical Guide to the Functionalization of 2-Chloro-1-isopropyl-1H-imidazole
Abstract
This comprehensive guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds. We delve into the strategic functionalization of this compound, a versatile and highly valuable building block in modern organic synthesis. This document provides not only detailed, step-by-step protocols for key transformations but also elucidates the underlying mechanistic principles and strategic considerations behind each method. We will explore metal-halogen exchange, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and direct C-H arylation, offering a complete playbook for unlocking the synthetic potential of this imidazole scaffold.
Introduction: The Strategic Importance of Functionalized Imidazoles
The imidazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. The strategic derivatization of the imidazole ring allows for the fine-tuning of molecular properties, enabling the development of novel compounds with enhanced biological activity and tailored physical characteristics.
This compound emerges as a particularly strategic starting material. Its key features include:
-
A C2-Chloro Substituent: An excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and other C-heteroatom bonds.[3] It also activates the C2 position for metal-halogen exchange.
-
An N1-Isopropyl Group: This bulky alkyl group enhances solubility in common organic solvents and provides steric shielding, which can influence regioselectivity in certain reactions.
-
Reactive C-H Bonds: The C4 and C5 positions of the imidazole ring are amenable to direct functionalization through modern C-H activation techniques, offering an atom-economical alternative to traditional cross-coupling methods.[4][5]
This guide provides the technical foundation and practical protocols to exploit these features, transforming a simple starting material into a diverse library of high-value compounds.
Reactivity Profile and Strategic Functionalization Pathways
The functionalization strategy for this compound is dictated by the distinct reactivity of its three key positions: C2, C4, and C5. The chloro-substituent makes the C2 position electrophilic and susceptible to palladium insertion in cross-coupling cycles or metal-halogen exchange. The C5 proton is the most acidic C-H bond on the ring, making it the preferred site for deprotonation and subsequent direct functionalization.[6][7]
Figure 1: Key functionalization pathways for this compound.
Application Note I: C2-Functionalization via Metal-Halogen Exchange
Principle: Metal-halogen exchange is a powerful and rapid reaction for converting an organic halide into an organometallic reagent.[8] For this compound, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) results in a fast exchange of the C2-chlorine for lithium.[9] This in situ generation of a potent C2-lithiated nucleophile allows for immediate reaction with a wide range of electrophiles to forge new carbon-carbon or carbon-heteroatom bonds. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.
Protocol 1: General Procedure for Lithiation and Electrophilic Quench
Materials and Reagents:
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Commercial | Store under inert atmosphere. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercial | Titrate periodically. Handle with care. |
| Anhydrous Tetrahydrofuran (THF) | >99.8% | Solvent System | Freshly distilled or from a purifier. |
| Electrophile (e.g., benzaldehyde) | >99% | Commercial | Purify if necessary. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | Lab Prepared | For quenching the reaction. |
| Diethyl Ether / Ethyl Acetate | HPLC | Commercial | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercial | For drying. |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add this compound (1.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration relative to the substrate) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.05 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the flask in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Application Note II: Palladium-Catalyzed Cross-Coupling at C2
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, enabling the formation of C-C and C-N bonds with exceptional reliability and functional group tolerance.[10]
Suzuki-Miyaura Coupling for C-C Bond Formation
Principle: The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an organic halide.[11][12] The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[13][14] The choice of ligand, base, and solvent is crucial for an efficient reaction, especially with a less reactive aryl chloride.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling with Arylboronic Acids
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂; 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃; 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen).
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or DMF, via syringe.[15]
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to 80-120 °C. Microwave irradiation can significantly reduce reaction times.[13] Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: Representative Suzuki Coupling Conditions
| Arylboronic Acid | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ (3.0) | DMF | 110 | 8 | 75-85 |
| Note: Yields are representative and may vary based on specific substrate and precise conditions. |
Buchwald-Hartwig Amination for C-N Bond Formation
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[16] The mechanism is similar to the Suzuki coupling but involves coordination of the amine and deprotonation by a strong, non-nucleophilic base (like NaOt-Bu or LHMDS) to facilitate the key C-N bond-forming reductive elimination step.[17][18] Bulky, electron-rich phosphine ligands are essential for achieving high yields, especially with aryl chlorides.[19]
Protocol 3: Buchwald-Hartwig Amination with Primary and Secondary Amines
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃; 1-2 mol%), the phosphine ligand (e.g., Xantphos or RuPhos; 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃; 1.4 equiv) to a dry Schlenk tube.
-
Substrate Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Application Note III: Direct C-H Arylation at C5
Principle: Direct C-H functionalization is a highly desirable, step-economical strategy that avoids the pre-functionalization required in traditional cross-coupling.[7] For N-alkyl imidazoles, palladium-catalyzed direct arylation occurs with high regioselectivity at the C5 position.[6][15] The mechanism is often proposed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway, where a carboxylate or carbonate base assists in the C-H bond cleavage at the palladium center.[4] This method allows for the direct coupling of the imidazole core with aryl halides.
Figure 3: Experimental workflow for a typical direct C-H arylation reaction.
Protocol 4: Palladium-Catalyzed Direct C5-Arylation
Step-by-Step Methodology:
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv), the aryl halide (e.g., 4-bromoacetophenone; 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂; 2.5-5 mol%), a ligand if required (e.g., PCy₃ or P(2-furyl)₃; 5-10 mol%), and the base (e.g., K₂CO₃ or CsF; 2.0 equiv).[6]
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Solvent Addition: Add an anhydrous polar aprotic solvent such as DMF or DMA.
-
Reaction Conditions: Heat the mixture with vigorous stirring to 120-140 °C for 12-24 hours. Microwave heating can significantly accelerate the reaction.[6]
-
Work-up and Purification: Follow the general work-up and purification procedures described in Protocol 2. The high regioselectivity for the C5 position typically simplifies purification.
Conclusion
This compound stands out as a remarkably versatile platform for the synthesis of diverse and complex functionalized imidazoles. By leveraging a combination of classic organometallic transformations and modern catalytic methods, researchers can selectively modify the imidazole core at distinct positions. The protocols and principles outlined in this guide provide a robust framework for C2 functionalization via metal-halogen exchange and palladium-catalyzed cross-coupling, as well as for atom-economical C5 arylation via direct C-H activation. Mastery of these techniques empowers scientists to rapidly access novel chemical matter crucial for advancing drug discovery and materials science.
References
- 1. Imidazole synthesis [organic-chemistry.org]
- 2. Reaction strategies for synthesis of imidazole derivatives: a review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
use of 2-Chloro-1-isopropyl-1H-imidazole as a ligand precursor
An In-Depth Technical Guide to the Use of 2-Chloro-1-isopropyl-1H-imidazole as a Ligand Precursor
Authored by a Senior Application Scientist
Introduction: The Rise of N-Heterocyclic Carbenes in Modern Chemistry
For decades, phosphines have been the dominant class of ancillary ligands in organometallic chemistry and catalysis. However, the landscape began to shift significantly following the isolation of the first stable N-heterocyclic carbene (NHC) by Arduengo and colleagues in 1991.[1] These remarkable molecules, particularly those based on an imidazole framework, have since established themselves as a superior class of ligands for many applications.
Compared to their phosphine counterparts, NHCs typically form stronger bonds with metal centers due to their potent σ-donating properties.[2][3] This enhanced bond strength translates to more stable and robust metal complexes, often leading to higher catalytic activity and longevity.[3] The modular nature of the imidazole core allows for fine-tuning of both steric and electronic properties by varying the substituents on the nitrogen atoms, making NHCs exceptionally versatile ligands for a vast array of transition metals.[4]
This guide focuses on a specific and highly useful NHC precursor: This compound . We will explore its synthesis, its conversion into a functional NHC ligand, and the subsequent formation of metal complexes poised for applications in catalysis and materials science.
Section 1: The Ligand Precursor: Synthesis and Strategy
The strategic design of this compound centers on two key features: the N-isopropyl group, which imparts specific steric and electronic characteristics to the final ligand, and the C2-chloro group, which serves as a reactive handle for the ultimate formation of the carbene. While a direct, one-pot synthesis is not commonly reported, a robust and logical two-step pathway can be employed, adapted from established methodologies in imidazole chemistry.
Plausible Synthetic Workflow
The synthesis is best approached by first establishing the N-substituted imidazole core, followed by a targeted chlorination at the C2 position.
Caption: Plausible two-step synthesis of the target precursor.
Experimental Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established transformations of imidazole scaffolds.[5][6]
Part A: Synthesis of 1-isopropyl-1H-imidazole
-
Materials: Imidazole, Sodium Hydride (NaH, 60% dispersion in mineral oil), 2-Iodopropane, Anhydrous Dimethylformamide (DMF), Diethyl ether, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add imidazole (1.0 eq). b. Add anhydrous DMF to dissolve the imidazole. Cool the solution to 0 °C in an ice bath. c. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases. d. Cool the mixture back to 0 °C and add 2-iodopropane (1.05 eq) dropwise via a syringe. e. Allow the reaction to warm to room temperature and stir overnight. f. Quench the reaction by carefully adding saturated aqueous NaHCO₃. g. Extract the aqueous layer with diethyl ether (3x). h. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-isopropyl-1H-imidazole.
Part B: Synthesis of this compound
This step utilizes a deoxygenative chlorination approach, which is often more selective and higher-yielding for C2-chlorination than direct chlorination methods.[6]
-
Materials: 1-isopropyl-1H-imidazole, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Oxalyl chloride ((COCl)₂), Triethylamine (Et₃N).
-
Procedure: a. N-Oxide Formation: Dissolve 1-isopropyl-1H-imidazole (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C. Add m-CPBA (1.1 eq) portion-wise. Stir the reaction at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting material. Wash the reaction mixture with saturated aqueous NaHCO₃ to remove excess acid, dry the organic layer over MgSO₄, and concentrate to yield the crude 1-isopropyl-1H-imidazole-3-oxide, which can often be used without further purification. b. Deoxygenative Chlorination: In a separate flask, dissolve the crude N-oxide (1.0 eq) in DCM. Add triethylamine (1.2 eq). Cool the mixture to 0 °C. c. Add oxalyl chloride (1.1 eq) dropwise. Caution: Gas evolution (CO, CO₂) occurs. d. Stir the reaction at room temperature for 2-4 hours. Monitor by TLC. e. Upon completion, quench with water and extract with DCM. f. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. g. Purify the residue by column chromatography on silica gel to afford pure this compound.
Section 2: Generation of the N-Heterocyclic Carbene Ligand
The transformation of the 2-chloro precursor into a coordinating NHC ligand is most reliably achieved via an imidazolium salt intermediate. This salt is the direct precursor to the carbene, which is typically generated in situ by deprotonation.[7]
Caption: General workflow from precursor to the active NHC ligand.
Experimental Protocol 2: Synthesis of the Imidazolium Salt Precursor
-
Materials: this compound, Alkylating agent (e.g., Iodomethane, Benzyl bromide), Acetonitrile (MeCN) or Toluene.
-
Procedure: a. In a pressure tube or sealed vial, dissolve this compound (1.0 eq) in acetonitrile. b. Add the desired alkylating agent (1.1 eq). c. Seal the vessel and heat at 80-100 °C for 12-24 hours. d. Cool the reaction to room temperature. The imidazolium salt product will often precipitate from the solution. e. Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether or cold acetonitrile), and dry under vacuum. f. The resulting imidazolium salt is typically used without further purification.
Section 3: Synthesis of Metal-NHC Complexes
With the imidazolium salt in hand, coordination to a metal center can be achieved. Two primary, field-proven methods are the direct in situ deprotonation and complexation, and the transmetalation from a silver-NHC intermediate.
Method A: In Situ Deprotonation and Complexation
This is an efficient one-pot method where the carbene is generated in the presence of the metal precursor.
Experimental Protocol 3: Synthesis of a Palladium(II)-NHC Complex
-
Materials: Imidazolium salt (from Protocol 2), Potassium bis(trimethylsilyl)amide (KHMDS), Palladium(II) acetate (Pd(OAc)₂), Anhydrous Tetrahydrofuran (THF).
-
Rationale: KHMDS is chosen as the base because it is strong enough to deprotonate the imidazolium salt but is sterically hindered, minimizing potential nucleophilic attack on the metal center. Pd(OAc)₂ is a common, air-stable palladium precursor.
-
Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere, add the imidazolium salt (1.0 eq) and the metal precursor, Pd(OAc)₂ (0.5 eq, for a typical L₂PdX₂ complex). b. Add anhydrous THF and stir to form a suspension. c. Cool the mixture to 0 °C. d. In a separate flask, dissolve KHMDS (1.0 eq) in THF. e. Slowly add the KHMDS solution to the imidazolium/metal salt suspension via cannula or syringe. f. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. g. Monitor the reaction by TLC or ³¹P NMR if a phosphine co-ligand is expected to be displaced. h. Once complete, filter the reaction mixture through a pad of Celite to remove salt byproducts. i. Concentrate the filtrate under reduced pressure. j. Purify the resulting metal-NHC complex by recrystallization or column chromatography.
Method B: Transmetalation via a Silver(I)-NHC Intermediate
This two-step method is exceptionally reliable and is often preferred for its mild conditions and high functional group tolerance. The Ag(I)-NHC complex acts as a "carbene transfer agent".[8]
Caption: The reliable transmetalation pathway for NHC complex synthesis.
Experimental Protocol 4: Synthesis via Silver-NHC Intermediate
-
Materials: Imidazolium salt, Silver(I) oxide (Ag₂O), Dichloromethane (DCM), Target metal precursor (e.g., [PdCl₂(cod)], [Ru(p-cymene)Cl₂]₂).
-
Rationale: Ag₂O acts as both a base to deprotonate the imidazolium salt and the source of the silver ion. The reaction is often driven by the formation of water. The subsequent transmetalation is typically driven by the precipitation of the insoluble silver halide (e.g., AgCl).
-
Procedure: a. Silver Complex Synthesis: In a flask protected from light (wrapped in aluminum foil), suspend the imidazolium salt (1.0 eq) and Ag₂O (0.55 eq) in DCM. b. Stir the mixture vigorously at room temperature for 12-24 hours. c. Filter the reaction mixture through Celite to remove excess Ag₂O and the AgX salt formed. d. Evaporate the solvent from the filtrate to yield the crude Silver(I)-NHC complex, which is often used directly in the next step. e. Transmetalation: Dissolve the crude Silver(I)-NHC complex in a suitable solvent (e.g., DCM or THF). f. Add the target metal precursor (e.g., 1.0 eq of the Ag complex per metal center). g. Stir at room temperature for 2-8 hours. A precipitate of AgCl will typically form. h. Filter the mixture through Celite to remove the silver salts. i. Concentrate the filtrate and purify the desired metal-NHC complex by recrystallization or chromatography.
Section 4: Characterization and Data
The successful formation of an NHC metal complex can be confirmed by a suite of spectroscopic techniques. The most telling feature is the signal for the carbenic carbon in the ¹³C NMR spectrum.
| Technique | Key Feature | Typical Range / Observation |
| ¹³C NMR | Carbenic Carbon (M-CNHC) | 150 - 220 ppm (downfield shift upon coordination) |
| ¹H NMR | Protons on Imidazole Ring | Shifts change upon coordination. Protons on N-substituents are often diagnostic. |
| FT-IR | M-CO Stretching (for carbonyl complexes) | TEP (Tolman Electronic Parameter) can be determined to quantify ligand donor strength.[1] |
| X-ray Crystallography | M-C Bond Length | Provides definitive structural proof and precise bond metrics. |
Conclusion
This compound serves as a versatile and accessible precursor for the synthesis of N-isopropyl-substituted N-heterocyclic carbene ligands. Through a reliable sequence of N-alkylation and C2-chlorination, the precursor can be synthesized efficiently. Subsequent conversion to an imidazolium salt unlocks access to the highly desirable NHC ligand via deprotonation. The protocols provided herein for both in situ complexation and transmetalation from a silver intermediate offer researchers robust and field-proven pathways to novel metal-NHC complexes. These resulting complexes, benefiting from the stability and strong donor properties of the NHC ligand, are prime candidates for exploration in a wide range of catalytic transformations and advanced materials applications.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. The Medicinal Applications of Imidazolium Carbene Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of metal N-heterocyclic carbene complexes in olefin polymerizations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01470G [pubs.rsc.org]
- 4. Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imp.kiev.ua [imp.kiev.ua]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-1-isopropyl-1H-imidazole
Welcome to the technical support hub for the purification of 2-Chloro-1-isopropyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this key synthetic intermediate in high purity. We will delve into the rationale behind protocol choices, troubleshoot common issues, and provide step-by-step instructions for the most effective purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route employed. Common impurities can include:
-
Unreacted Starting Materials: Such as 1-isopropyl-1H-imidazole or 2-chloroimidazole.
-
Over-chlorinated Byproducts: If the synthesis involves chlorination of an imidazole precursor, di- or tri-chlorinated species can form.[1][2]
-
Regioisomers: In the case of N-alkylation of 2-chloroimidazole, you might encounter other N-alkylated isomers depending on the reaction conditions.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or excess reagents, may be present in the crude product.
Q2: Which purification technique is generally most effective for this compound?
A2: For most applications, a multi-step approach is optimal. Column chromatography on silica gel is highly effective for separating the target compound from a mixture of impurities with different polarities.[3][4][5][6] This is often followed by recrystallization to remove minor impurities and obtain a highly crystalline final product with excellent purity.
Q3: My compound appears as an oil and won't crystallize. What should I do?
A3: Oiling out during recrystallization is a common issue. It often occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To address this:
-
Add a small amount of a "better" solvent (one in which your compound is more soluble) to the hot solution to reduce saturation.
-
Lower the cooling temperature gradually. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
Re-evaluate your solvent system. You may need a solvent with a lower boiling point or a different solvent mixture.
Q4: How do I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying purity and detecting impurities.[7][8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.[7] Spectroscopic methods such as ¹H NMR and ¹³C NMR are essential for structural confirmation and can also reveal the presence of impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after column chromatography | 1. The compound is too polar and is sticking to the silica gel.2. The chosen eluent is not polar enough to elute the compound.3. The compound is partially soluble in the eluent at room temperature, leading to broad bands. | 1. Add a small percentage of a more polar solvent (e.g., methanol or triethylamine for basic compounds) to your eluent.2. Gradually increase the polarity of the eluent during the chromatography (gradient elution).3. Ensure your compound is fully dissolved in a minimal amount of the initial mobile phase before loading onto the column. |
| Poor separation of spots on TLC/column | 1. The polarity of the eluent is too high or too low.2. The sample is overloaded on the column. | 1. Systematically test different solvent ratios (e.g., varying ratios of hexanes:ethyl acetate) by TLC to find an eluent that gives your target compound an Rf value of approximately 0.3 and good separation from impurities.[3][6][11]2. Use a larger column or reduce the amount of crude material loaded. A general rule is to use 20-50 times the weight of silica gel to the weight of your sample.[4] |
| Compound precipitates on the column | The eluent is not a good solvent for your compound. | Dissolve the crude product in a minimal amount of a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder and load this onto the column (dry loading). |
| Recrystallization yields no crystals | 1. The solution is not saturated.2. The chosen solvent is too good at dissolving the compound even at low temperatures. | 1. Boil off some of the solvent to increase the concentration.2. Try a different solvent or a two-solvent system. In a two-solvent system, dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy.[12][13] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Silica Gel
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
Step-by-Step Procedure:
-
Determine the Eluent System:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal eluent system will give the desired product an Rf value of ~0.3 and provide the best separation from impurities.[3][11]
-
-
Pack the Column:
-
Insert a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to pack the silica evenly and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions in test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
The choice of solvent is critical for successful recrystallization.[14][15] Ethanol or a mixture of hexanes and ethyl acetate are good starting points for N-alkyl-2-chloroimidazoles.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, or a hexanes/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Step-by-Step Procedure:
-
Dissolve the Crude Product:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Cool and Crystallize:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
-
Dry the Product:
-
Allow the crystals to dry on the filter paper under vacuum. For complete drying, place the crystals in a vacuum oven.
-
Visualization of Purification Workflow
References
- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 2. STUDIES ON THE CHLORINATION OF IMIDAZOLE | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 3. columbia.edu [columbia.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. reddit.com [reddit.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
common side reactions in the synthesis of 2-Chloro-1-isopropyl-1H-imidazole
Technical Support Center: Synthesis of 2-Chloro-1-isopropyl-1H-imidazole
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and side reactions encountered during this synthesis. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, which typically proceeds in two key stages: N-isopropylation of an imidazole precursor followed by chlorination.
Question 1: My N-isopropylation step is resulting in a low yield and a complex mixture of products. What's going wrong?
Answer: Low yields and product mixtures during N-alkylation of imidazoles are common and typically stem from two primary side reactions: the formation of regioisomers and the creation of quaternary imidazolium salts.[1]
-
Regioisomer Formation: If your starting imidazole is unsymmetrical (e.g., 4-nitroimidazole), alkylation can occur at either the N1 or N3 position. The ratio of these isomers is influenced by steric and electronic factors. Steric hindrance from bulky groups can favor alkylation at the less hindered nitrogen.[2]
-
Quaternary Salt Formation (Dialkylation): Your desired product, 1-isopropyl-imidazole, is still nucleophilic and can react with another molecule of your isopropylating agent (e.g., 2-bromopropane) to form a 1,3-diisopropylimidazolium salt.[1][3] This is especially prevalent with highly reactive alkylating agents or at elevated temperatures.
Troubleshooting Steps & The Chemistry Behind Them:
-
Control Stoichiometry: Use a slight molar excess of the imidazole starting material relative to the alkylating agent (e.g., 1.1:1 ratio of imidazole to alkyl halide). This ensures the alkylating agent is the limiting reagent, reducing the probability of a second alkylation event.[4]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature helps to keep its instantaneous concentration low, further minimizing the risk of dialkylation.[4]
-
Optimize the Base and Solvent System:
-
Mechanism: The reaction proceeds via deprotonation of the imidazole N-H to form a nucleophilic imidazolate anion, which then attacks the alkylating agent.[3]
-
Base Choice: A strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent (THF, DMF) ensures complete deprotonation, increasing the concentration of the reactive anion.[3] For less reactive systems, this can be crucial. However, for many imidazoles, weaker bases like K₂CO₃ or Cs₂CO₃ are sufficient and can be easier to handle.[3]
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are effective as they solvate the cation of the base, leaving a more "naked" and reactive imidazolate anion.
-
Question 2: During the chlorination step, my yield of this compound is low, and I see multiple byproducts on my TLC/LC-MS. What are these impurities?
Answer: The chlorination of the N-isopropyl imidazole precursor, often starting from 1-isopropyl-1H-imidazol-2(3H)-one, is a critical step where side reactions can significantly impact yield and purity. The most common issues are incomplete reaction, over-chlorination, and decomposition.
-
Incomplete Reaction: The starting imidazolone may persist if the reaction conditions are not vigorous enough or if the chlorinating agent has degraded.[5]
-
Over-chlorination: The imidazole ring is susceptible to further chlorination, especially under harsh conditions, leading to the formation of di- or tri-chlorinated byproducts.[5] The initial chlorine substituent deactivates the ring, but forcing conditions can overcome this barrier.[6]
-
Decomposition/Hydrolysis: Chlorinating agents like phosphorus oxychloride (POCl₃) are highly sensitive to moisture. Water contamination can quench the reagent and lead to the formation of phosphoric acids and incomplete reaction.[5] Furthermore, during aqueous work-up, the 2-chloro product can be susceptible to hydrolysis back to the starting imidazolone, particularly under non-neutral pH conditions.
Troubleshooting Steps & The Chemistry Behind Them:
-
Ensure Anhydrous Conditions: This is the most critical parameter. Flame-dry all glassware and run the reaction under an inert atmosphere (Nitrogen or Argon). Use freshly opened or distilled POCl₃ and anhydrous solvents. Moisture will rapidly decompose the Vilsmeier-Haack type intermediate responsible for chlorination.[5]
-
Control Reagent Stoichiometry: Carefully control the molar ratio of POCl₃ to the imidazolone. A starting point of 1.1 to 1.5 equivalents is common. A large excess will significantly increase the formation of over-chlorinated products.[5]
-
Optimize Temperature and Reaction Time:
-
Temperature: Lowering the reaction temperature can often increase selectivity and prevent the formation of over-chlorinated byproducts.[5] However, too low a temperature will result in a sluggish or incomplete reaction. A systematic approach, starting at a lower temperature and gradually increasing it while monitoring the reaction, is advised.
-
Monitoring: Track the reaction's progress by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent subsequent side reactions.[5]
-
-
Careful Work-up: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice. This hydrolyzes the excess POCl₃ exothermically. Neutralize the acidic solution promptly but without overshooting the pH (aim for pH 7-8) using a base like sodium bicarbonate or cold sodium hydroxide solution to prevent product hydrolysis.[5]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 1-isopropyl-1H-imidazol-2(3H)-one (Precursor)
This protocol outlines a general procedure for the synthesis of the precursor required for the final chlorination step.
Materials:
-
Imidazole derivative (e.g., 2-hydroxyimidazole)
-
2-Bromopropane
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the imidazole starting material (1.0 eq.).
-
Add anhydrous THF to create a slurry.
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add Sodium Hydride (1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Cool the mixture back to 0 °C.
-
Add 2-bromopropane (1.05 eq.) dropwise via a syringe.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Protocol 2: Synthesis of this compound
This protocol details the chlorination of the precursor using phosphorus oxychloride.
Materials:
-
1-isopropyl-1H-imidazol-2(3H)-one (1.0 eq.)
-
Phosphorus oxychloride (POCl₃) (1.5 eq.)
-
Anhydrous high-boiling solvent (e.g., toluene or acetonitrile)
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, add the 1-isopropyl-1H-imidazol-2(3H)-one.
-
Add the anhydrous solvent, followed by the slow, dropwise addition of POCl₃ at 0 °C.
-
After the addition is complete, slowly warm the mixture to reflux (e.g., 80-110 °C, depending on the solvent).[5]
-
Maintain at reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
CAUTION: Exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralize the acidic solution to pH ~7-8 by the slow addition of a saturated sodium bicarbonate solution or cold 2M NaOH solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[5]
Key Side Reaction Mechanism: Dialkylation
Understanding the mechanism of common side reactions is key to preventing them. The diagram below illustrates how the desired mono-alkylation product can be consumed to form an undesired dialkylated byproduct.
Caption: Mechanism of N-alkylation vs. the competing dialkylation side reaction.
Frequently Asked Questions (FAQs)
Q1: Can I use a different chlorinating agent instead of POCl₃? A1: Yes, other chlorinating agents like oxalyl chloride or thionyl chloride can be used for the chlorination of imidazole N-oxides or imidazolones.[8] However, POCl₃ is widely used and effective for this transformation from the corresponding imidazol-2-one. Reaction conditions would need to be re-optimized for a different reagent.
Q2: My final product is an oil and won't crystallize. What is the best way to purify it? A2: If recrystallization is not an option, column chromatography on silica gel is the most common and effective method.[5] Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Adding a small amount (0.5-1%) of triethylamine to the mobile phase can help prevent peak tailing for basic compounds like imidazoles.
Q3: How can I confirm the correct regioisomer was formed during the N-isopropylation step? A3: The most definitive methods are 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can establish connectivity and spatial relationships between the isopropyl group and the protons on the imidazole ring, allowing for unambiguous structure determination.
Q4: Is a Vilsmeier-Haack type reaction involved in the chlorination step? A4: Yes, when POCl₃ is used, particularly in the presence of a solvent like DMF (even in trace amounts as a stabilizer), it can form a Vilsmeier reagent, which is a potent electrophile.[9][10] In the absence of DMF, POCl₃ directly activates the carbonyl oxygen of the imidazolone, converting the hydroxyl group into a good leaving group, which is then displaced by a chloride ion.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. benchchem.com [benchchem.com]
- 4. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Overcoming Low Reactivity of 2-Chloro-1-isopropyl-1H-imidazole in Coupling Reactions
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the low reactivity of 2-Chloro-1-isopropyl-1H-imidazole in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you overcome these synthetic hurdles.
Section 1: Understanding the Challenge
This compound is a valuable heterocyclic building block, but its successful implementation in cross-coupling reactions is often hampered by inherent reactivity issues. The primary challenge stems from the electronic properties of the imidazole ring and the nature of the C-Cl bond.
-
Electronic Effects: The imidazole ring is electron-rich, which increases the electron density on the palladium catalyst. This, in turn, can slow down the crucial oxidative addition step, a key process in many catalytic cycles.
-
C-Cl Bond Strength: The C-Cl bond is stronger and less readily cleaved than corresponding C-Br or C-I bonds. This necessitates more forcing conditions or highly active catalyst systems to achieve efficient oxidative addition.[1]
-
Steric Hindrance: The isopropyl group at the N1 position can introduce steric bulk, potentially hindering the approach of the catalyst to the C2 position.
These factors often lead to common experimental failures such as low or no product yield, slow reaction rates, and recovery of unreacted starting material.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter in a practical, question-and-answer format.
Troubleshooting Workflow: General Cross-Coupling Failure
Before diving into specific reaction types, consider this general troubleshooting workflow when a reaction with this compound fails.
Caption: A decision tree for troubleshooting failed coupling reactions.
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving very low yield. What is the most common point of failure?
A1: The most frequent issue is an insufficiently active catalyst system. Standard conditions (e.g., Pd(PPh₃)₄ and Na₂CO₃) are often ineffective for this substrate. The key is to facilitate the difficult oxidative addition step.
Recommended Solutions:
-
Ligand Selection: This is the most critical parameter. Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote oxidative addition into the strong C-Cl bond.[2][3] Excellent choices include XPhos , SPhos , and RuPhos .[4] These are often referred to as "Buchwald ligands."
-
Palladium Precursor: Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily generates the active Pd(0) species.[4][5]
-
Base Selection: A stronger base is typically required. Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of sodium carbonate.[4][6] These bases are more effective at promoting the transmetalation step.
-
Solvent System: Anhydrous, degassed solvents are crucial. A mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water is often beneficial for Suzuki couplings.[4]
Q2: I've optimized my catalyst, ligand, and base, but the reaction is still sluggish and incomplete. What's next?
A2: If the catalyst system is robust, the next step is to increase the reaction energy to overcome the activation barrier.
Recommended Solutions:
-
Elevated Temperature: Increase the reaction temperature, often to the reflux temperature of the solvent (e.g., 100-110 °C for dioxane or toluene).[4][5]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate the reaction.[7][8][9] Short reaction times (5-30 minutes) at elevated temperatures (120-150 °C) can provide excellent yields where conventional heating fails.[7][10][11]
Buchwald-Hartwig Amination
Q3: I am attempting a Buchwald-Hartwig amination and observing no C-N bond formation. How is this different from a Suzuki coupling?
A3: While both are palladium-catalyzed, the Buchwald-Hartwig amination has its own specific requirements. The choice of ligand and base is paramount to success, especially with a challenging substrate like this compound.[12][13]
Recommended Solutions:
-
Catalyst/Ligand System: The amination of aryl chlorides is particularly difficult and requires specialized, bulky phosphine ligands.[13][14] While some Suzuki ligands work, catalyst systems based on ligands like Xantphos or certain bidentate phosphines are often more effective.[12][13]
-
Base Selection: A very strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[13]
-
Solvent: Strictly anhydrous and anaerobic conditions are essential. Toluene and 1,4-dioxane are common solvents.
Sonogashira Coupling
Q4: My Sonogashira coupling with a terminal alkyne is not proceeding. What are the unique considerations for this reaction?
A4: The Sonogashira reaction typically involves a dual catalyst system of palladium and a copper(I) co-catalyst.[15] The reactivity is highly sensitive to the electronic properties and steric bulk of the phosphine ligand.
Recommended Solutions:
-
Ligand Choice: More electron-rich phosphine ligands tend to increase reactivity. Consider ligands like tri-tert-butylphosphine or tricyclohexylphosphine. The steric bulk of the ligand should be optimized based on the alkyne coupling partner.
-
Copper Co-catalyst: Ensure you are using a reliable source of Cu(I), such as copper(I) iodide (CuI). The presence of the co-catalyst is crucial for the catalytic cycle.[15]
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system.
Alternative Strategies
Q5: I've tried extensive optimization with palladium catalysis without success. Are there any other options?
A5: Yes. When palladium catalysis fails, exploring catalysts based on other transition metals is a logical next step.
Recommended Solution:
-
Nickel Catalysis: Nickel-based catalysts are often more effective for coupling reactions involving C-Cl bonds due to their lower cost and different reactivity profile.[16][17] Catalyst systems using Ni(0) precursors in combination with N-heterocyclic carbene (NHC) or phosphine ligands can be highly effective for both C-N and C-C bond formation.[16][18][19]
Section 3: Validated Protocols & Data
The following tables summarize successful conditions reported in the literature for analogous challenging chloro-heterocyclic substrates, providing a validated starting point for your experiments.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) | Reliable source of Pd(0).[4] |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligand to promote oxidative addition.[4] |
| Base | K₃PO₄ (2-3 equiv.) | Strong base effective for transmetalation.[4][6] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1) | Standard solvent system, water can accelerate the reaction.[4] |
| Temperature | 100-110 °C | Provides sufficient energy for C-Cl bond activation.[4] |
| Alternative | Microwave, 150 °C, 20 min | Drastically reduces reaction time for difficult substrates.[7][9] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Pd Precursor | Pd(OAc)₂ (2 mol%) | Common and effective Pd(II) precursor. |
| Ligand | Xantphos (4 mol%) | Bidentate ligand known to be effective for aryl chloride amination.[12][13] |
| Base | NaOt-Bu (1.5 equiv.) | Strong, non-nucleophilic base essential for amine deprotonation.[13] |
| Solvent | Anhydrous Toluene | Standard solvent, must be thoroughly degassed. |
| Temperature | 110 °C | Required for activating the C-Cl bond.[13] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
-
Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 0.036 mmol, 3.6 mol%).
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water to the vial.
-
Reaction Execution: Seal the vial with a septum cap. Place the vial in the microwave reactor. Irradiate at 150 °C for 20-30 minutes with stirring.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Section 4: Mechanistic Insights
The Role of the Ligand in C-Cl Bond Activation
The central challenge in coupling this compound is the oxidative addition of the C-Cl bond to the Pd(0) center. This step is often the rate-limiting step of the catalytic cycle.
Caption: The ligand's critical role in the oxidative addition step.
Bulky, electron-donating phosphine ligands, such as those developed by Buchwald and Hartwig, are crucial for several reasons:[2]
-
Enhanced Electron Density: They act as strong σ-donors, increasing the electron density on the palladium atom. This makes the metal center more nucleophilic and more reactive towards the electrophilic C-Cl bond.
-
Steric Effects: The steric bulk of the ligand promotes the formation of a coordinatively unsaturated, monoligated Pd(0)L species, which is often the most active species for oxidative addition.[2]
-
Facilitating Reductive Elimination: The bulkiness of the ligand also facilitates the final reductive elimination step, which forms the desired product and regenerates the active catalyst.
By carefully selecting a ligand with the optimal balance of steric and electronic properties, researchers can effectively overcome the high activation energy associated with C-Cl bond cleavage in electron-rich heterocyclic systems.[3][20]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 11. Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. mdpi.com [mdpi.com]
- 16. Nickel(0)/dihydroimidazol-2-ylidene complex catalyzed coupling of aryl chlorides and amines. | Semantic Scholar [semanticscholar.org]
- 17. Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nickel/biimidazole-catalyzed electrochemical enantioselective reductive cross-coupling of aryl aziridines with aryl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nickel-catalysed reductive C–N bond cross-coupling between aryl halides and N-chloroamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions with 2-Chloro-1-isopropyl-1H-imidazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-1-isopropyl-1H-imidazole. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to facilitate your synthetic endeavors. My approach is to not only provide protocols but to also explain the underlying chemical principles that govern catalyst selection and reaction outcomes, ensuring you can adapt and troubleshoot effectively.
Introduction: The Unique Challenges of this compound
This compound is a heterocyclic building block of significant interest in medicinal chemistry. However, its successful use in cross-coupling reactions is not always straightforward. The presence of multiple nitrogen atoms can lead to catalyst inhibition or the formation of undesired side products. Furthermore, the steric bulk of the isopropyl group can influence the accessibility of the reaction center. This guide will help you navigate these challenges by providing a logical framework for catalyst selection and reaction optimization.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
FAQ 1: I am planning a Suzuki coupling with this compound. Which palladium catalyst system should I start with?
Recommended Starting Conditions for Suzuki Coupling:
| Component | Recommendation | Concentration/Loading |
| Substrate | This compound | 1.0 equiv |
| Boronic Acid/Ester | Aryl or Heteroaryl Boronic Acid | 1.2-1.5 equiv |
| Palladium Precatalyst | Pd(OAc)2 or PdCl2(PPh3)2 | 1-3 mol% |
| Ligand | SPhos | 2-6 mol% |
| Base | K2CO3 or K3PO4 | 2.0-3.0 equiv |
| Solvent | Toluene/Water (9:1) or Dioxane/Water (9:1) | 0.1 - 0.5 M |
| Temperature | 80-110 °C | - |
FAQ 2: My Suzuki coupling is giving low yields. What are the most likely causes and how can I troubleshoot?
Low yields in Suzuki couplings with this substrate can often be attributed to catalyst deactivation, incomplete oxidative addition, or competitive side reactions. Here is a systematic troubleshooting guide:
Troubleshooting Flowchart for Low-Yield Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
In-depth Explanation:
-
Catalyst Deactivation: The imidazole nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Using a higher ligand-to-palladium ratio can help to maintain the active catalytic species. If this fails, moving to a more sterically hindered and electron-rich ligand like RuPhos or XPhos can prevent catalyst aggregation and improve stability.
-
Incomplete Oxidative Addition: The C-Cl bond of this compound is relatively strong. Increasing the reaction temperature can provide the necessary activation energy for this key step. Additionally, more electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition.
-
Base and Solvent Effects: While a strong base is often required, it can also promote side reactions. If you suspect base-mediated decomposition of your substrate or product, consider switching to a weaker base like potassium carbonate. Ensure your solvent system is appropriate; for many Suzuki couplings, a mixture of an organic solvent and water is beneficial.
FAQ 3: I want to perform a Buchwald-Hartwig amination. Is this feasible with this compound?
Yes, Buchwald-Hartwig amination is a viable strategy for forming C-N bonds with this substrate. The challenge, again, lies in overcoming potential catalyst inhibition by the imidazole nitrogen and the amine coupling partner. For this transformation, palladium catalysts with specialized biarylphosphine ligands are generally the most effective.
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Component | Recommendation | Concentration/Loading |
| Substrate | This compound | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.2 equiv |
| Palladium Precatalyst | Pd2(dba)3 or Pd(OAc)2 | 1-2 mol% |
| Ligand | XPhos or RuPhos | 2-4 mol% |
| Base | NaOtBu or LHMDS | 1.5-2.0 equiv |
| Solvent | Toluene or Dioxane | 0.1 - 0.5 M |
| Temperature | 90-120 °C | - |
Rationale for Component Selection:
-
Ligands (XPhos, RuPhos): These ligands provide the necessary steric bulk and electron-donating properties to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle, while also preventing catalyst inhibition.
-
Bases (NaOtBu, LHMDS): Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the formation of the key palladium-amido complex.
Part 2: In-Depth Technical Guide & Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium precatalyst/ligand system (e.g., 2 mol% Pd(OAc)2 and 4 mol% SPhos).
-
Atmosphere Exchange: Seal the tube with a septum, and evacuate and backfill with an inert atmosphere (nitrogen or argon) three times.
-
Solvent Addition: Add degassed toluene (8 mL) and water (0.8 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 3: Advanced Troubleshooting - When Standard Protocols Fail
Scenario: Sonogashira coupling of this compound is unsuccessful.
The Sonogashira coupling can be particularly challenging with this substrate due to the potential for copper(I) to coordinate with the imidazole ring, leading to catalyst inhibition. If a standard Pd/Cu-catalyzed Sonogashira reaction fails, consider the following advanced strategies:
-
Copper-Free Sonogashira Coupling: The use of copper co-catalysts can sometimes be detrimental. Copper-free conditions, often employing a palladium catalyst with a bulky phosphine ligand and a suitable base, can be effective. A recommended system is Pd(PPh3)4 in the presence of a hindered amine base such as diisopropylethylamine (DIPEA).
-
Use of N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines in various cross-coupling reactions. For challenging substrates, an NHC-palladium complex like [Pd(IPr)Cl2]2 (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can offer enhanced stability and reactivity. These catalysts are often more resistant to deactivation by coordinating heterocycles.
Decision Tree for Advanced Troubleshooting
Caption: Decision-making process for troubleshooting a failed Sonogashira coupling.
Technical Support Center: Optimizing Substitutions on 2-Chloro-1-isopropyl-1H-imidazole
Welcome to the technical support center for optimizing reaction conditions for substitutions on 2-Chloro-1-isopropyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions involving this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your synthetic endeavors.
Introduction to the Reactivity of this compound
This compound is a valuable heterocyclic scaffold in medicinal chemistry. The chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles, enabling the synthesis of diverse derivatives. However, the electron-rich nature of the imidazole ring can render this position less reactive than in other chloro-heterocycles. Consequently, successful substitution often requires carefully optimized conditions, and in many cases, the use of transition-metal catalysis.
This guide will focus on two primary strategies for the functionalization of this compound:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by strong nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination for C-N bond formation and Suzuki-Miyaura coupling for C-C bond formation.
Below, we address common challenges and provide actionable solutions in a question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Nucleophilic Aromatic Substitution (SNAr) with N, S, and O Nucleophiles
Question 1: My SNAr reaction with a primary or secondary amine is sluggish and gives low yields. What are the likely causes and how can I improve it?
Answer:
Low reactivity in SNAr reactions with amines is a common issue due to the moderate electrophilicity of the C2 position on the imidazole ring. Several factors could be at play:
-
Insufficient Nucleophilicity of the Amine: While many amines are good nucleophiles, sterically hindered or electron-deficient amines may struggle to react.
-
Inadequate Base: A base is often required to deprotonate the amine, increasing its nucleophilicity. The choice and strength of the base are critical.
-
Suboptimal Solvent: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.
-
High Reaction Temperature Leading to Decomposition: While heating is often necessary, excessive temperatures can lead to the degradation of starting materials or products.
Troubleshooting Steps & Optimization:
-
Choice of Base: For less nucleophilic amines, a strong, non-nucleophilic base is recommended. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often effective. For more sensitive substrates, milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be employed.
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the cationic intermediate and accelerate the reaction.
-
Temperature Control: Start at a moderate temperature (e.g., 80-100 °C) and slowly increase if no reaction is observed. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Microwave Irradiation: The use of microwave heating can often significantly reduce reaction times and improve yields by providing rapid and uniform heating.[1]
Question 2: I am attempting a substitution with a thiol, but the reaction is messy and I'm observing disulfide formation. How can I achieve a clean reaction?
Answer:
Thiols are excellent nucleophiles and generally react readily with 2-chloroimidazoles.[2] However, the corresponding thiolates are susceptible to oxidation to disulfides, especially in the presence of air at elevated temperatures.
Troubleshooting Steps & Optimization:
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiolate.
-
Base Selection: A base is required to generate the more nucleophilic thiolate. A moderately strong base like potassium carbonate or sodium ethoxide is usually sufficient. Using an excess of the thiol can sometimes be beneficial.
-
Solvent Choice: Polar aprotic solvents like DMF or THF are suitable. For reactions at room temperature, ethanol can also be a good choice.
-
Reaction Temperature: These reactions often proceed at room temperature or with gentle heating (40-60 °C). Avoid excessive heat to minimize side reactions.
Question 3: My attempt to synthesize a 2-alkoxy-1-isopropyl-1H-imidazole via SNAr with an alcohol is failing. What am I doing wrong?
Answer:
Alcohols are generally poor nucleophiles for SNAr reactions with unactivated aryl chlorides. To achieve this transformation, the alcohol must be converted to its more nucleophilic alkoxide form.
Troubleshooting Steps & Optimization:
-
Strong Base is Essential: A strong base such as sodium hydride (NaH) or potassium hydride (KH) is required to deprotonate the alcohol and form the alkoxide in situ.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as any water present will quench the strong base and the alkoxide.
-
Solvent: A polar apathetic and anhydrous solvent like THF or DMF is recommended.
-
Temperature: Elevated temperatures (100-150 °C) are typically necessary to drive the reaction to completion.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Question 4: My Buchwald-Hartwig amination of this compound is giving low conversion. How can I troubleshoot this?
Answer:
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with aryl chlorides.[3][4] However, its success is highly dependent on the choice of catalyst, ligand, base, and reaction conditions. Low conversion can stem from several factors:
-
Catalyst Inhibition: The nitrogen atoms of the imidazole ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Inactive Catalyst System: Aryl chlorides are less reactive than bromides or iodides and require a more active catalyst system, typically involving electron-rich and sterically hindered phosphine ligands.[4]
-
Base Incompatibility: The choice of base can significantly impact the reaction outcome.
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxidation, which can deactivate it.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Question 5: I am observing significant dehalogenation of my starting material in a Suzuki-Miyaura coupling reaction. What causes this and how can I prevent it?
Answer:
Dehalogenation (replacement of the chlorine with a hydrogen) is a common side reaction in Suzuki-Miyaura couplings.[5] It can arise from the palladium catalyst reacting with sources of hydride in the reaction mixture.
Troubleshooting Steps & Optimization:
-
Choice of Base and Solvent: Some bases and solvents can act as hydride donors. For instance, using an alkoxide base in an alcohol solvent can be problematic. Consider using a carbonate or phosphate base (e.g., K2CO3, K3PO4) in a non-protic solvent like dioxane or toluene, often with a small amount of water.
-
Boronic Acid Quality: Impurities in the boronic acid or its decomposition can contribute to dehalogenation. Ensure you are using high-purity boronic acid.
-
Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining a strictly inert atmosphere is crucial to prevent catalyst deactivation and side reactions.
-
Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination of the desired product versus side reactions. Experimenting with different ligands may be beneficial.
Section 3: Reaction Monitoring, Work-up, and Purification
Question 6: What is a good TLC solvent system for monitoring the progress of these substitution reactions?
Answer:
The choice of TLC solvent system will depend on the polarity of your product. A good starting point for many of these reactions is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
Recommended Starting Solvent Systems:
| Product Type | Recommended Solvent System | Notes |
| 2-Amino-1-isopropyl-1H-imidazoles | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) | The polarity will vary depending on the amine substituent. |
| 2-(Alkylthio)-1-isopropyl-1H-imidazoles | Hexane:Ethyl Acetate (e.g., 8:2 to 6:4) | Generally less polar than the amino derivatives. |
| 2-Alkoxy-1-isopropyl-1H-imidazoles | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3) | Typically the least polar of the three. |
| 2-Aryl-1-isopropyl-1H-imidazoles | Hexane:Ethyl Acetate (e.g., 8:2 to 1:1) | Polarity will depend on the substituents on the aryl ring. |
For more polar products, you may need to add a small amount of methanol or use a dichloromethane/methanol system.[6] It is always advisable to run a co-spot (a lane with both starting material and reaction mixture) to accurately track the consumption of the starting material.[7]
Question 7: My product is difficult to purify by column chromatography. Are there any general tips for purifying substituted imidazoles?
Answer:
Purification of imidazole derivatives can sometimes be challenging due to their basicity, which can lead to tailing on silica gel.
Purification Tips:
-
Basic Wash: Before chromatography, an aqueous work-up including a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.
-
Amine Deactivation of Silica: For basic products like 2-aminoimidazoles, tailing on silica gel is common. This can be mitigated by adding a small amount of a volatile amine, such as triethylamine (~1%), to the eluent.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using neutral or basic alumina as the stationary phase.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method. Common solvent systems for recrystallization include ethyl acetate/hexanes, ethanol/water, or isopropanol.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), and a suitable base (e.g., K2CO3, 2.0 equiv.).
-
Add a polar aprotic solvent (e.g., DMF, 0.2 M).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene, 0.1 M).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. silicycle.com [silicycle.com]
- 7. How To [chem.rochester.edu]
troubleshooting guide for 2-Chloro-1-isopropyl-1H-imidazole experiments
Technical Support Center: 2-Chloro-1-isopropyl-1H-imidazole
Welcome to the technical support resource for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with this versatile heterocyclic compound. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter, from synthesis to downstream applications.
Section 1: Synthesis and Purification
This section addresses common hurdles in the preparation and purification of this compound. The synthetic strategy often dictates the impurity profile, making a robust protocol essential.
Q1: I am attempting to synthesize this compound. What are the most common synthetic routes, and what are the major pitfalls?
A1: There are two primary and logical synthetic pathways, each with distinct advantages and challenges:
-
Route A: N-Alkylation. Starting with 2-Chloro-1H-imidazole and alkylating the nitrogen with an isopropyl source.
-
Route B: Chlorination. Starting with 1-isopropyl-1H-imidazole and chlorinating the C2 position.
The choice depends on the availability and cost of the starting materials.
Causality and Pitfalls: The N-alkylation of imidazoles (Route A) can be complicated by regioselectivity if other positions on the ring are unsubstituted, though this is not an issue for 2-chloro-1H-imidazole. The primary challenge is often achieving clean, high-yielding alkylation without side reactions. The key is selecting the right base and alkylating agent combination. A common method involves using a strong base to deprotonate the imidazole, followed by reaction with an isopropyl halide[1].
Chlorination (Route B) requires careful control to avoid over-chlorination or degradation of the imidazole ring. The C2 proton of an N-substituted imidazole is the most acidic and susceptible to deprotonation, facilitating subsequent reaction with an electrophilic chlorine source. However, harsh chlorinating agents can lead to unwanted byproducts[2].
Below is a generalized workflow for the synthesis.
Q2: My N-alkylation of 2-chloro-1H-imidazole is giving low yields. How can I optimize this reaction?
A2: Low yields in N-alkylation of imidazoles are frequently traced back to three factors: inefficient deprotonation, the reactivity of the alkylating agent, or side reactions.
Troubleshooting Protocol: N-Alkylation
-
Reagent Quality: Ensure your solvent (e.g., DMF, THF) is anhydrous. Moisture will quench the base and hinder deprotonation. Use a fresh, high-quality base (e.g., NaH, 95% dry).
-
Base and Alkylating Agent Selection:
-
Strong Base System (Irreversible): Use sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. Add the imidazole to the NaH suspension at 0 °C, allow it to warm to room temperature to ensure complete deprotonation (cessation of H₂ evolution), and then add the isopropyl halide (2-iodopropane is more reactive than 2-bromopropane).
-
Weaker Base System (Reversible): Using powdered potassium carbonate (K₂CO₃) in a solvent like ethyl acetate or acetonitrile at reflux is a milder alternative[3]. This avoids handling pyrophoric NaH but may require longer reaction times or higher temperatures.
-
-
Temperature Control: Perform the deprotonation at 0 °C to control the initial exothermic reaction, then allow the alkylation to proceed at room temperature or with gentle heating (40-60 °C) to drive the reaction to completion.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC). The product, being less polar than the starting N-H imidazole, will have a higher Rf value. Stop the reaction once the starting material is consumed to prevent potential side reactions.
Q3: What is the best method for purifying the crude this compound?
A3: The optimal purification strategy depends on the nature of the impurities. For this compound, a combination of aqueous workup and column chromatography is typically most effective[4].
Step-by-Step Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench it carefully (e.g., by adding water or a saturated NH₄Cl solution if a strong base was used). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Column Chromatography: This is the most effective method for removing unreacted starting materials or byproducts.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes (or heptane) is a good starting point. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate) and gradually increase the polarity. The target compound is moderately polar and should elute cleanly.
-
TLC Analysis: Use the same eluent system for TLC to identify the fractions containing the pure product before combining them.
-
Section 2: Characterization
Confirming the structure and purity of your compound is a critical, self-validating step.
Q4: I have synthesized a product I believe is this compound. What are the expected ¹H and ¹³C NMR chemical shifts?
A4: The NMR spectrum for this compound will have characteristic signals for the isopropyl group and the two protons on the imidazole ring. The electronic environment created by the nitrogen atoms and the chlorine atom significantly influences the chemical shifts. While specific literature values for this exact molecule are scarce, we can predict the shifts based on well-established data for substituted imidazoles[5][6].
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Imidazole C4-H | ~7.0 - 7.2 | d (J ≈ 1-2 Hz) | 1H | The two imidazole protons will appear as doublets due to small J-coupling. |
| Imidazole C5-H | ~6.8 - 7.0 | d (J ≈ 1-2 Hz) | 1H | Shifted slightly upfield compared to the C4-H. |
| Isopropyl CH | ~4.4 - 4.6 | septet | 1H | Deshielded due to proximity to the electronegative nitrogen atom. |
| Isopropyl CH₃ | ~1.4 - 1.6 | d | 6H | A characteristic doublet for the six equivalent methyl protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm) | Notes |
| C2 (C-Cl) | ~145 - 148 | The carbon bearing the chlorine atom is significantly deshielded. |
| C4 | ~127 - 129 | |
| C5 | ~118 - 120 | |
| Isopropyl CH | ~50 - 52 | |
| Isopropyl CH₃ | ~22 - 24 |
Expert Rationale: The chemical shifts of imidazole protons are typically found between 7-8 ppm[5]. The presence of the electron-donating isopropyl group at N1 and the electron-withdrawing chloro group at C2 will influence the final positions. The isopropyl methine (CH) proton is significantly downfield due to the direct attachment to the ring nitrogen.
Section 3: Reaction Troubleshooting
This compound is a valuable building block, often used in cross-coupling reactions. Success in these reactions requires careful optimization.
Q5: My Suzuki coupling reaction using this compound as the electrophile is failing (no product, only starting material recovered). What should I investigate first?
A5: The failure of a Suzuki coupling, especially with a chloro-heterocycle, is a common issue. 2-Chloropyridines and 2-chloroimidazoles are known to be less reactive than their bromo or iodo counterparts, making the oxidative addition step of the catalytic cycle the most probable bottleneck[7].
Primary Troubleshooting Steps:
-
Catalyst System Activation: Standard catalysts like Pd(PPh₃)₄ are often ineffective for unreactive aryl chlorides[7]. You need a more active catalyst system, typically involving electron-rich, sterically hindered phosphine ligands that promote the difficult oxidative addition step.
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, or RuPhos are field-proven for these challenging couplings.
-
Recommended Palladium Precatalysts: Use air-stable Pd(II) precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ which are reduced in situ to the active Pd(0) species, or use advanced precatalysts like (SPhos)Pd G3.
-
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged of air by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times. Use degassed solvents.
-
Base and Solvent Choice: The choice of base is critical. Stronger bases are often required.
-
Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.
-
Solvents: Anhydrous polar aprotic solvents like 1,4-dioxane, toluene, or DMF are standard. Sometimes, a small amount of water (e.g., dioxane/water 10:1) can be beneficial, but start with anhydrous conditions if your boronic acid is prone to protodeboronation[7][8].
-
Q6: I am seeing byproducts in my Suzuki coupling reaction, such as homocoupling of my boronic acid and dehalogenation of my starting material. How can I minimize these?
A6: The formation of byproducts points to specific competing pathways in the catalytic cycle. Addressing them requires fine-tuning the reaction conditions.
| Byproduct | Plausible Cause | Proposed Solution | Reference |
| Homocoupling (Biaryl) | Caused by oxygen oxidizing the boronic acid or issues with the Pd(0)/Pd(II) balance. | Rigorously exclude oxygen from the reaction. Ensure complete reduction of the Pd(II) precatalyst. | [7] |
| Dehalogenation | The palladium catalyst reacts with a hydride source (e.g., solvent, base impurities), leading to reductive cleavage of the C-Cl bond. | Ensure an inert atmosphere. Choose a solvent less prone to acting as a hydride source. | [7] |
| Protodeboronation | The boronic acid is replaced by a proton from trace water or solvent before transmetalation can occur. | Use anhydrous conditions and a non-protic solvent. If using a boronic ester (e.g., pinacol ester), it can be more stable. | [7] |
Self-Validating Protocol: Optimized Suzuki Coupling
-
Setup: To an oven-dried reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).
-
Inerting: Seal the vial and thoroughly evacuate and backfill with argon (repeat 3 times).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[7]
References
- 1. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
preventing decomposition of 2-Chloro-1-isopropyl-1H-imidazole during reactions
Welcome to the dedicated technical support resource for 2-Chloro-1-isopropyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. Due to the inherent reactivity of the C2-chloro substituent, this compound can be susceptible to decomposition under various reaction conditions. This center provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you prevent unwanted degradation and maximize your reaction success.
Foundational Science: Understanding the Stability of this compound
The utility of this compound as a synthetic intermediate stems from the reactivity of the C-Cl bond. However, this same reactivity is the source of its instability. The electron-rich nature of the imidazole ring and the presence of the nitrogen lone pair can facilitate several decomposition pathways. Understanding these pathways is the first step toward preventing them.
The primary modes of decomposition are:
-
Hydrolysis: This is one of the most common degradation pathways, where water or hydroxide ions act as nucleophiles, attacking the C2 position to displace the chloride. This results in the formation of the corresponding 1-isopropyl-1H-imidazol-2(3H)-one. This reaction can be catalyzed by both acidic and basic conditions.[1]
-
Dehalogenation: The loss of the chlorine atom to yield 1-isopropyl-1H-imidazole is another potential side reaction. This can occur under reductive conditions (e.g., presence of certain metals or hydride sources) or via radical mechanisms.[2] The C-Cl bond dissociation energy is significantly lower than C-F but higher than C-Br or C-I, making it susceptible to cleavage under specific catalytic cycles.[2]
-
Thermal Decomposition: Like many heterocyclic compounds, this compound can degrade at elevated temperatures. Thermal analysis of related imidazole derivatives shows decomposition often begins around 200°C and can proceed through multi-step radical pathways, frequently leading to the formation of dark, insoluble tars or char.[3][4][5]
-
Reaction with Strong Bases/Nucleophiles: Strong, non-sterically hindered bases (e.g., NaOH, MeO⁻) can directly attack the C2 position, competing with their intended function as a base and leading to unwanted byproducts.
Below is a diagram illustrating the major decomposition routes.
Caption: Major decomposition pathways of this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question: My reaction mixture is turning dark brown or black, and I'm seeing a complex mixture of products in the analysis. What is the likely cause?
Answer: A dark, tarry reaction mixture is a classic indicator of thermal decomposition.[3] This often occurs when reactions are run at excessively high temperatures (typically >150-180°C) for prolonged periods. The decomposition of imidazole rings can generate polymeric or carbonaceous materials.
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most critical step. Determine if the desired reaction can proceed at a lower temperature, even if it requires a longer reaction time. Monitor progress by TLC or LC-MS to find the optimal balance.
-
Optimize Catalyst Loading: In catalytic reactions, such as cross-couplings, excessively high catalyst loading or the use of a highly active catalyst at high temperatures can sometimes accelerate decomposition pathways. Consider reducing the catalyst loading.
-
Ensure Inert Atmosphere: If oxidative decomposition is a possibility, ensure your reaction is thoroughly degassed and maintained under a robust inert atmosphere (Argon or Nitrogen).
Question: My yield is low, and the main byproduct detected by MS corresponds to the molecular weight of my starting material plus 18 amu (after subtracting HCl), or simply the loss of "Cl" and addition of "OH". How do I prevent this?
Answer: This mass change strongly indicates hydrolysis, where the chlorine atom is replaced by a hydroxyl group to form 1-isopropyl-1H-imidazol-2(3H)-one.[1] This is caused by the presence of water in your reaction system.
Troubleshooting Steps:
-
Use Anhydrous Reagents and Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina, or using a solvent purification system). Use freshly opened, anhydrous grade reagents whenever possible.
-
Select a Non-Hydroxide Base: Avoid bases like NaOH, KOH, or LiOH. While effective at deprotonation, the hydroxide ion is a potent nucleophile that can directly cause hydrolysis. Opt for carbonate bases (Cs₂CO₃, K₂CO₃) or non-nucleophilic organic bases (e.g., DBU, DIPEA).
-
Dry Glassware and Maintain Inert Atmosphere: Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas or in a desiccator. A positive pressure of argon or nitrogen will prevent atmospheric moisture from entering the reaction.
Question: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), but I am observing significant dehalogenation, resulting in the formation of 1-isopropyl-1H-imidazole. Why is this happening?
Answer: Dehalogenation is a known side reaction in palladium-catalyzed cross-couplings.[2] It can be caused by several factors within the catalytic cycle:
-
β-Hydride Elimination: If a hydride source is present, a palladium-hydride species can form, which can then undergo reductive elimination with your substrate.
-
Protonolysis: The organopalladium intermediate can react with a proton source (like water or alcohol) to cleave the C-Pd bond and replace it with a C-H bond.
-
Reductive Catalyst Quenching: Some reaction conditions can generate Pd(0) in a way that it reductively cleaves the C-Cl bond without entering the desired catalytic cycle.
Troubleshooting Steps:
-
Choice of Base and Solvent: Ensure your base is not a hydride source. Use anhydrous, aprotic solvents. While some reactions use alcoholic solvents, they can be a source of protons or hydrides; consider switching to dioxane, toluene, or DMF.
-
Ligand Selection: The choice of phosphine ligand is critical. A bulkier, more electron-donating ligand can often stabilize the palladium intermediates, favoring the desired cross-coupling pathway over dehalogenation.[6] Experiment with ligands like SPhos, XPhos, or RuPhos if you are using a less bulky one like PPh₃.
-
Reagent Purity: Ensure your coupling partner (e.g., boronic acid) is pure. Impurities can sometimes interfere with the catalytic cycle and promote side reactions.
Best Practices and Validated Protocols
Adhering to best practices for reagent handling and reaction setup is paramount for success.
General Handling and Storage
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon is preferable) at 2-8°C. Protect from light and moisture.
-
Handling: Handle the material in a glovebox or under a positive pressure of inert gas to minimize exposure to air and moisture.
Table 1: Solvent and Base Selection Guide
| Category | Recommended (Low Risk) | Use with Caution (Moderate Risk) | Avoid (High Risk) | Rationale |
| Solvents | Toluene, Dioxane, THF, DME | DMF, DMSO, Acetonitrile | Water, Methanol, Ethanol | Aprotic solvents minimize hydrolysis and protonolysis. DMF/DMSO can be hygroscopic and may have higher water content if not properly dried. Alcohols are proton sources and can promote dehalogenation or act as nucleophiles at high temperatures. |
| Bases | Cs₂CO₃, K₂CO₃, K₃PO₄, LHMDS, NaHMDS, LiHMDS | NaOt-Bu, KOt-Bu, DBU, DIPEA | NaOH, KOH, LiOH, NaOMe, NaOEt | Inorganic carbonates are excellent non-nucleophilic bases. Hindered amide bases (e.g., LHMDS) are strong but non-nucleophilic. Alkoxides (e.g., NaOt-Bu) are very strong and can sometimes promote side reactions if not used carefully. Hydroxides and simple alkoxides are highly nucleophilic and will lead to hydrolysis/SNAr.[7] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid. Optimization may be required for specific substrates.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol %)
-
Phosphine Ligand (e.g., SPhos, 4.4 mol %)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., Dioxane or Toluene, 0.1 - 0.5 M)
Procedure:
-
Preparation: Add the this compound, arylboronic acid, and base to an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser.
-
Inerting: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst and phosphine ligand.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (a starting point of 90-100°C is recommended).
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
-
Q1: What is the maximum recommended temperature for reactions involving this compound?
-
A: While substrate-dependent, it is advisable to keep the reaction temperature below 120°C where possible. Excursions to higher temperatures should be minimized in duration. If a high temperature is required, consider microwave-assisted synthesis, which can often reduce reaction times significantly.[8]
-
-
Q2: Can I use Grignard reagents or organolithiums with this compound?
-
A: Yes, but with extreme caution. These reagents are exceptionally strong bases and nucleophiles. Reactions must be conducted at very low temperatures (e.g., -78°C) in anhydrous, aprotic solvents (like THF or ether) to prevent side reactions and decomposition. The C2-chloro group can be susceptible to metal-halogen exchange.
-
-
Q3: My purification by column chromatography is difficult due to streaking or byproducts with similar polarity. Any tips?
-
A: Imidazole compounds can be basic and may interact strongly with silica gel. To improve chromatography, consider pre-treating your crude material by dissolving it in a solvent like DCM and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities. You can also add a small amount of a volatile base, like triethylamine (~0.5-1%), to your chromatography eluent system to reduce tailing.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Impurities in 2-Chloro-1-isopropyl-1H-imidazole
Welcome to the technical support center for the analytical characterization of 2-Chloro-1-isopropyl-1H-imidazole. This guide is designed for researchers, analytical scientists, and drug development professionals who are engaged in the synthesis, purification, and quality control of this critical chemical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve challenges effectively.
The purity of an active pharmaceutical ingredient (API) is paramount, and this control begins with the intermediates used in its synthesis. This compound is a key building block where even trace impurities can impact the yield, purity, and safety profile of the final drug substance. This document provides a structured approach to identifying, quantifying, and troubleshooting impurities encountered during its analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the impurity profiling of this compound.
Q1: What are the most probable impurities I should expect in a sample of this compound?
A1: Impurities can originate from various stages of the manufacturing process.[1] They are typically categorized as:
-
Process-Related Impurities: These arise from the synthetic route.
-
Starting Materials: Unreacted 2-chloro-1H-imidazole or isopropyl halides.
-
Intermediates: Incompletely reacted intermediates from multi-step syntheses.
-
By-products: Resulting from side reactions, such as the formation of isomeric products (e.g., substitution at a different nitrogen on the imidazole ring if the starting material is not N-protected) or over-alkylation.[2]
-
-
Degradation Products: The compound may degrade under specific conditions (e.g., hydrolysis of the chloro group, oxidation).
-
Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., acetonitrile, ethanol, toluene).[3]
Q2: What is the primary analytical technique for analyzing impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the gold standard for this type of analysis.[4]
-
Why RP-HPLC? this compound is a moderately polar compound, making it well-suited for separation on C18 or C8 columns. This technique offers excellent resolution for separating structurally similar impurities from the main compound.[3][4] Its sensitivity and reproducibility are crucial for quantifying impurities at the low levels required by regulatory bodies (often below 0.1%).[5]
-
What about Gas Chromatography (GC)? GC-MS is an essential orthogonal technique, primarily for identifying volatile impurities and residual solvents.[1][6] While the main analyte is semi-volatile, GC can be challenging without derivatization.[7][8] However, it is the preferred method for residual solvent analysis as mandated by ICH guidelines.[3]
Q3: Why is it critical to identify and quantify impurities according to regulatory standards?
A3: Regulatory agencies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have stringent requirements for impurity control.[5][9]
-
ICH Q3A(R2) and Q3B(R2) guidelines mandate the reporting, identification, and toxicological qualification of impurities that are present above certain thresholds.[9][10] For a new drug substance, any impurity found at a level of 0.10% or higher often requires structural identification.[5]
-
Safety: Uncharacterized impurities can have their own pharmacological or toxicological effects, potentially compromising patient safety.[1]
-
Process Control: A consistent impurity profile demonstrates a robust and well-controlled manufacturing process, which is a key requirement for regulatory approval.
Section 2: Recommended Analytical Protocols
These protocols provide a validated starting point for your method development. Optimization will likely be required based on your specific sample matrix and instrumentation.
Protocol 1: Quantitative Analysis by Reversed-Phase HPLC-UV
This method is designed for the separation and quantification of non-volatile process-related impurities and degradation products.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of resolution, efficiency, and backpressure for separating moderately polar compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid controls the pH to ensure consistent ionization state of the imidazole ring and sharp peak shapes. Acetonitrile is a common organic modifier. |
| Gradient | 0-20 min: 10% to 70% B20-25 min: 70% to 10% B25-30 min: 10% B | A gradient elution is necessary to separate impurities with a wide range of polarities and to ensure that any highly retained compounds are eluted from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[11] |
| Detection | UV at 210 nm | Imidazole derivatives typically exhibit strong absorbance around 210 nm, providing good sensitivity for the parent compound and related impurities.[7] |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on sample concentration. |
Step-by-Step Procedure
-
Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase (at initial conditions, e.g., 90:10 Water:ACN) to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL) using the same diluent.
-
Sensitivity Solution: Dilute the standard solution to a concentration corresponding to the reporting threshold (e.g., 0.05% or 0.5 µg/mL).
-
-
System Suitability:
-
Equilibrate the HPLC system until a stable baseline is achieved.[7]
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the sensitivity solution to ensure an adequate signal-to-noise ratio (S/N > 10).
-
-
Analysis:
-
Inject a blank (diluent), followed by the sample solution.
-
Identify impurity peaks by their retention time relative to the main peak.
-
Quantify impurities using area percent normalization, assuming a relative response factor (RRF) of 1.0 unless experimentally determined otherwise.
-
Protocol 2: Analysis of Volatile Impurities and Residual Solvents by GC-MS
This method is ideal for identifying and quantifying volatile organic impurities, including residual solvents from the synthesis.
GC-MS Conditions
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm | A mid-polarity column ideal for separating a wide range of common organic solvents. |
| Injection | Headspace or Direct Liquid Injection | Headspace: Preferred for residual solvents to avoid non-volatile matrix components. Direct: Can be used if samples are clean. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) | A standard temperature program to separate volatile solvents at the beginning and elute semi-volatile components later. |
| MS Interface | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 35-400 m/z | Covers the mass range of common solvents and small organic impurities. |
Step-by-Step Procedure
-
Solution Preparation (Headspace):
-
Accurately weigh about 100 mg of the sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO, which has a high boiling point and is a good solvent for many organics).
-
Add an internal standard if quantitative accuracy is required.
-
Seal the vial immediately.
-
-
Headspace Parameters:
-
Incubation Temp: 80-100 °C
-
Incubation Time: 15-30 min
-
-
Analysis:
-
Run a blank (empty vial with solvent) to check for system contaminants.
-
Analyze the sample vial.
-
Identify peaks by comparing their retention times and mass spectra to a reference library (e.g., NIST).
-
Section 3: Troubleshooting Guide
This Q&A guide addresses specific issues you may encounter during your analysis, providing causes and actionable solutions.
Chromatographic Performance (HPLC)
Q: Why are my peaks tailing or showing poor shape?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic conditions.[12][13]
-
Possible Cause 1: Silanol Interactions. The basic nitrogen atoms in the imidazole ring can interact with free silanol groups on the silica support of the C18 column.
-
Solution: Ensure the mobile phase pH is low (e.g., pH 2.5-3.5 with phosphoric or formic acid). This protonates the imidazole nitrogens, minimizing secondary interactions. Using a modern, end-capped column with low silanol activity is also highly recommended.
-
-
Possible Cause 2: Sample Overload. Injecting too much sample can saturate the column, leading to broad, tailing, or fronting peaks.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Possible Cause 3: Sample Solvent Mismatch. Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile) can cause peak distortion.[11]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[11]
-
Q: My retention times are drifting or are not reproducible. What should I check?
A: Retention time stability is critical for reliable peak identification. Fluctuation points to an unstable system or changing chemical conditions.[14]
-
Possible Cause 1: Inadequate Column Equilibration. The column needs sufficient time to equilibrate with the mobile phase, especially when changing solvents or after a gradient run.[11]
-
Solution: Ensure you are equilibrating the column with at least 10-15 column volumes of the initial mobile phase before the first injection.
-
-
Possible Cause 2: Mobile Phase Composition. The mobile phase may be improperly prepared, or its composition could be changing over time (e.g., evaporation of the volatile organic component).[14]
-
Solution: Prepare fresh mobile phase daily.[13] Keep solvent bottles covered and use an in-line mixer or pre-mix the mobile phase for isocratic methods.
-
-
Possible Cause 3: Temperature Fluctuations. The laboratory temperature can affect solvent viscosity and retention times.
-
Solution: Use a column oven to maintain a constant temperature.[11]
-
Q: I'm seeing extra peaks, or "ghost peaks," in my chromatogram. Where do they come from?
A: Ghost peaks are spurious peaks that do not originate from the injected sample.[14]
-
Possible Cause 1: Sample Carryover. A previous, more concentrated sample may not have been fully flushed from the injector or column.
-
Solution: Run a blank injection after a high-concentration sample to check for carryover. Implement a robust needle wash step in your autosampler method, using a strong solvent.
-
-
Possible Cause 2: Contaminated Mobile Phase. Impurities in your solvents or water can concentrate on the column during equilibration and elute as peaks during the gradient.
-
Solution: Use only high-purity, HPLC-grade solvents and freshly prepared mobile phases.[13] Filtering the mobile phase can also help.
-
Impurity Identification and Quantification
Q: An unknown peak is consistently appearing above the 0.10% reporting threshold. How do I identify it?
A: Structural elucidation of unknown impurities is a multi-step process.
Caption: Workflow for the structural elucidation of an unknown impurity.
-
Mass Spectrometry (MS): The first step is to use a mass spectrometer coupled to your LC (LC-MS). High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing you to propose a molecular formula.[10]
-
Propose Structures: Based on the molecular formula and knowledge of the synthetic process, propose plausible chemical structures. Consider starting materials, reagents, and likely side reactions.
-
Isolation: If the structure cannot be determined by MS alone, the impurity must be isolated. This is typically done using preparative HPLC.[15]
-
NMR Spectroscopy: Once isolated and purified, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is the definitive technique for unambiguous structure determination.
Q: My impurity quantification results are inconsistent. What could be the problem?
A: Reproducibility issues in quantification often stem from variability in sample preparation or the analytical system itself.
Caption: Decision tree for troubleshooting HPLC retention time instability.
-
Possible Cause 1: Integration Errors. The software may be inconsistently integrating small impurity peaks, especially if they are not fully resolved from the main peak or are on a noisy baseline.
-
Solution: Manually review the integration of all impurity peaks. Adjust integration parameters (e.g., peak width, threshold) to be appropriate for small peaks, and ensure they are applied consistently across all chromatograms.
-
-
Possible Cause 2: Sample Instability. The impurities or the main compound may be degrading in the sample solution over time.
-
Solution: Perform a solution stability study by re-injecting the same sample vial over a period (e.g., 0, 4, 8, 24 hours) to see if impurity levels increase. If so, samples must be analyzed immediately after preparation or stored under protective conditions (e.g., refrigerated).
-
-
Possible Cause 3: Non-Linearity. The detector response may not be linear at the high concentration of the main peak and the low concentration of the impurity.
-
Solution: While area percent is common, true quantification requires demonstrating linearity. Prepare a calibration curve for the impurity using a reference standard if available. If not, linearity of the main compound should be assessed over a wide range.
-
Section 4: Method Validation Essentials
Any analytical method used for quality control in a regulatory environment must be validated to prove it is fit for purpose.[16] The validation must adhere to ICH Q2(R1) guidelines.[17][18]
Key Validation Parameters for an Impurity Method
| Parameter | Purpose | How to Assess |
| Specificity | To demonstrate that the method can accurately measure the analyte in the presence of other components (e.g., other impurities, degradants). | Spike the drug substance with known impurities and degradants. Assess peak purity using a photodiode array (PDA) detector or MS. |
| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be reliably quantified with acceptable precision and accuracy. | Typically determined by establishing the concentration that gives a signal-to-noise ratio of at least 10:1. |
| Limit of Detection (LOD) | The lowest amount of an impurity that can be detected but not necessarily quantified. | Typically determined by establishing the concentration that gives a signal-to-noise ratio of at least 3:1. |
| Accuracy | The closeness of the test results to the true value. | Spike the drug substance with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) and calculate the percent recovery. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability: Analyze multiple preparations of the same sample on the same day by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the impurity. | Analyze a series of solutions with impurity concentrations spanning from the LOQ to above the specification limit (a minimum of 5 concentrations is recommended).[18] Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.99). |
| Range | The interval between the upper and lower concentrations of an impurity for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Derived from the linearity studies. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Intentionally vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%) and observe the effect on the results (e.g., resolution, retention time). |
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. soeagra.com [soeagra.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. rroij.com [rroij.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. ICH Official web site : ICH [ich.org]
- 10. jpharmsci.com [jpharmsci.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. asianpubs.org [asianpubs.org]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. database.ich.org [database.ich.org]
strategies to enhance the regioselectivity of reactions with 2-Chloro-1-isopropyl-1H-imidazole
Technical Support Center: Strategies to Enhance the Regioselectivity of Reactions with 2-Chloro-1-isopropyl-1H-imidazole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling regioselectivity in reactions involving this compound. As Senior Application Scientists, we understand that achieving the desired isomeric purity is critical for the success of your synthetic campaigns. This resource combines troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of imidazole functionalization.
Introduction: The Challenge of Regioselectivity
This compound is a versatile synthetic intermediate. However, its functionalization often presents a significant challenge: controlling the reaction at the C4 versus the C5 position. The electronic and steric environment of the imidazole ring, dictated by the C2-chloro and N1-isopropyl substituents, makes achieving high regioselectivity a non-trivial task. This guide will explore proven strategies to direct reactions to the desired position, primarily focusing on achieving C5 functionalization, which is often sterically and electronically favored under specific conditions.
Troubleshooting Guide
This section addresses specific experimental issues in a practical question-and-answer format.
Question 1: My deprotonation/functionalization reaction is producing a mixture of C4 and C5 isomers with low selectivity. How can I exclusively target the C5 position?
Answer: This is a classic regioselectivity problem often solved by leveraging a technique called Directed ortho-Metalation (DoM). The N1-isopropyl group is[1][2][3] not a sufficiently strong directing metalation group (DMG) on its own to guarantee selectivity, especially with standard alkyllithium bases. The key is to use conditions that favor kinetic deprotonation at the C5 position, which is ortho to the N1-isopropyl group and sterically more accessible than the C4 position, which is flanked by the C2-chloro group.
Root Cause Analysis:
-
Base Choice: Standard bases like n-BuLi can be indiscriminate, leading to mixtures.
-
Temperature: Higher temperatures can lead to thermodynamic equilibration or side reactions, eroding initial regioselectivity.
-
Solvent: The coordinating ability of the solvent affects the aggregation state and reactivity of the organolithium base.
Solution: C5-Selective[2] Directed ortho-Metalation (DoM)
The most effective strategy is to perform a lithiation at very low temperatures using a strong, sterically hindered base in a coordinating solvent. This favors the kinetically faster deprotonation at the C5 position.
Protocol 1: High-Selectivity C5-Lithiation and Trapping
Materials:
-
This compound
-
s-Butyllithium (s-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane, DMF, Chlorotrimethylsilane)
-
Argon or Nitrogen atmosphere
Step-by-Step Procedure:
-
Setup: Under an inert atmosphere (Argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to prevent side reactions and loss of selectivity.
-
Deprotonation: Slowly add s-BuLi (1.1 eq) or a freshly prepared solution of LDA (1.1 eq) dropwise to the cooled solution. The use of a stronger, more hindered base like s-BuLi often enhances selectivity compared to n-BuLi.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the C5-lithiated intermediate.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq) to the solution at -78 °C and stir for an additional 1-3 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate in vacuo.
-
Analysis: Purify the crude product by column chromatography. Crucially, confirm the regiochemistry using 2D NMR techniques like NOESY or HMBC to establish the spatial relationship between the newly introduced substituent and the N-isopropyl group.
Question 2: I am a[4]ttempting a palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) at the C2 position, but I'm observing C-H activation at C5 or getting a complex mixture. How can I ensure the reaction occurs only at the C2-Cl bond?
Answer: While the C2-Cl bond is a viable handle for cross-coupling, the conditions required can sometimes promote undesired C-H activation, particularly at the electron-rich and sterically accessible C5 position. The choice of catalyst, ligand, and base is paramount to favor the desired C-Cl bond activation pathway over C-H activation.
Troubleshooting Steps:
-
Ligand Selection: Bulky, electron-rich phosphine ligands often favor the oxidative addition into the C-Cl bond. Consider ligands like SPhos, XPhos, or RuPhos.
-
Catalyst Precursor: Use a well-defined palladium(II) precatalyst or an in-situ generated Pd(0) source that is highly active for C-Cl bond activation.
-
Base Strength: A weaker base (e.g., K₃PO₄, Cs₂CO₃) is often sufficient for the transmetalation step in Suzuki coupling and is less likely to promote C-H activation compared to stronger bases like alkoxides.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize side reactions.
Table 1: Recommended Conditions for C2-Selective Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium sources. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2-3 eq) | Moderately strong, non-nucleophilic base that minimizes side reactions. |
| Solvent | 1,4-Dioxane/Water or Toluene/Water | Biphasic systems that facilitate both organic and inorganic reagent solubility. |
| Temperature | 80-100 °C | Sufficient to drive catalysis without promoting significant C-H activation. |
Question 3: After my reaction, I've isolated an isomer where my chloro-substituent appears to have moved from C2 to C5. What is this phenomenon and how can I stop it?
Answer: You are likely observing a "Halogen Dance" rearrangement. This is a base-catalyzed [5][6][7][8]migration of a halogen atom around a heterocyclic or aromatic ring. In your system, a strong [7]base can deprotonate the ring (e.g., at C5), and this anionic intermediate can then attack the C2-Cl bond intramolecularly, leading to a rearranged product.
Mechanism Snapshot:
-
A strong base (e.g., LDA, an alkyllithium) deprotonates the imidazole ring at the most acidic site, often C5.
-
The resulting carbanion undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom (C2).
-
This process results in the formation of a new C-Cl bond at the C5 position and a carbanion at C2, which is then protonated during workup.
Prevention Strategies:
-
Avoid Excess Strong Base: Use stoichiometric amounts of base, as excess base can catalyze the rearrangement.
-
Low Temperatures: The halogen dance is often temperature-dependent. Maintaining very low temperatures (-78 °C or lower) during deprotonation and subsequent reaction steps can kinetically suppress the rearrangement.
-
Choice of Base: U[6]sing a less aggressive base that is still capable of the desired primary reaction but not strong enough to initiate the halogen dance can be effective. This requires careful screening.
-
Rapid Trapping: Once the desired lithiated species is formed, trap it immediately with the electrophile. Allowing the lithiated intermediate to sit for extended periods, even at low temperatures, can increase the chance of rearrangement.
Frequently Asked Questions (FAQs)
Q4: What are the dominant electronic and steric effects of the N-isopropyl and C2-chloro groups?
Answer: The regiochemical outcome of reactions on the this compound ring is a delicate balance of steric and electronic factors.
-
N1-isopropyl group[9]:
-
Steric Effect: This bulky group significantly hinders access to the adjacent C2 and, to a lesser extent, the C5 position. This steric bulk is a primary driver for directing reagents to the more accessible C5 position.
-
Electronic Effect: As an alkyl group, it is a weak electron-donating group (by induction), which slightly increases the electron density of the imidazole ring system.
-
-
C2-chloro group:
-
Electronic Effect: The chlorine atom is strongly electron-withdrawing via induction, which deactivates the entire ring towards electrophilic attack and acidifies the ring protons. The C5-H is generally considered the most acidic proton due to the combined inductive effects of the two nitrogen atoms and the C2-chloro group.
-
Steric Effect: It contributes to the steric crowding around the C2 position, making nucleophilic attack or C-H activation at the neighboring C4 position less favorable.
-
The interplay of these effects generally makes the C5 position the most likely site for deprotonation by strong bases.
Visualization: Steric and Electronic Influences
The following diagram illustrates the key influences on the reactivity of the imidazole core.
Caption: Factors influencing regioselectivity.
Q5: Which analytical techniques are best for unambiguously determining the regiochemistry of my products?
Answer: While 1D ¹H and ¹³C NMR provide initial characterization, they are often insufficient to definitively assign regiochemistry for substituted imidazoles. The most powerful and rel[4][10]iable method is 2D Nuclear Magnetic Resonance (NMR) spectroscopy .
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for regiochemical assignment. It detects through-space correlations between protons that are close to each other (< 5 Å). A clear NOE correlation between the protons of the N-isopropyl group and a proton on the newly introduced substituent at C5 would unambiguously confirm the C5-isomer. Conversely, an absence of this correlation would suggest the C4-isomer.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are 2-3 bonds away. It can be used to trace the connectivity of the molecule. For example, the C5 carbon should show a correlation to the methine proton of the N-isopropyl group, helping to confirm assignments.
-
HPLC: High-Performance Liquid Chromatography can be used to separate regioisomers and assess the purity and isomeric ratio of your product mixture, but it does not provide structural information on its own.
Q6: Are there any [10][11]general guidelines for solvent and temperature selection to maximize regioselectivity?
Answer: Yes, these are two of the most critical parameters for controlling regioselectivity, especially in kinetically controlled reactions like lithiations.
Temperature:
-
Guideline: Lower is almost always better. For lithiation reactions, -78 °C is a standard starting point, but going lower (e.g., -90 °C or -100 °C) can sometimes further improve selectivity by slowing down competing pathways and preventing unwanted rearrangements like the halogen dance.
Solvent:
-
Guideline: Coordinating, aprotic solvents are preferred for lithiations.
-
THF (Tetrahydrofuran): The most common choice. It is a good coordinating solvent that helps to break up alkyllithium aggregates, increasing their basicity and reactivity.
-
Diethyl Ether ([2]Et₂O): Less coordinating than THF, which can sometimes lead to different selectivity profiles. It is also less prone to cleavage by strong bases at slightly elevated temperatures.
-
Additives (TMEDA): N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a strong chelating agent for lithium ions. Adding TMEDA can further increase the reactivity of the alkyllithium base and enhance the directing effect of the N-isopropyl group, often leading to improved regioselectivity and faster reaction rates.
-
Workflow: Troubles[3]hooting Poor Regioselectivity
If you encounter poor regioselectivity, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. baranlab.org [baranlab.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Halogen_dance_rearrangement [chemeurope.com]
- 8. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
comparative study of different synthetic routes to 2-Chloro-1-isopropyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comparative analysis of various synthetic routes to 2-Chloro-1-isopropyl-1H-imidazole, a valuable building block in medicinal chemistry. The guide is structured to offer not just procedural steps, but also a deep understanding of the underlying chemical principles, enabling researchers to make informed decisions for their specific synthetic challenges. We will explore three primary strategies: direct chlorination, a route via an imidazolone intermediate, and a deprotonation/lithiation pathway.
Introduction to this compound
The imidazole scaffold is a privileged structure in pharmacology, present in numerous approved drugs.[1] The introduction of a chlorine atom at the 2-position and an isopropyl group at the N-1 position can significantly modulate the physicochemical and biological properties of the imidazole ring, making this compound a sought-after intermediate for the synthesis of novel therapeutic agents.[2] This guide will dissect the synthetic methodologies to access this key compound, providing a critical evaluation of each approach.
Route A: Direct Electrophilic Chlorination of 1-isopropyl-1H-imidazole
This approach is the most straightforward, involving the initial synthesis of the N-isopropylimidazole core followed by direct chlorination at the C2 position.
Step 1: Synthesis of 1-isopropyl-1H-imidazole
The synthesis of the precursor, 1-isopropyl-1H-imidazole, is typically achieved through the N-alkylation of imidazole with an isopropyl halide, such as 2-bromopropane or 2-chloropropane.[3][4] This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the imidazole ring acts as the nucleophile.
Experimental Protocol:
To a solution of imidazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a base like sodium hydride (NaH) or potassium carbonate (K2CO3) is added to deprotonate the imidazole, enhancing its nucleophilicity.[3] 2-bromopropane (1.1-1.5 eq.) is then added, and the reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete as monitored by thin-layer chromatography (TLC). An aqueous workup followed by extraction and purification by distillation or column chromatography affords 1-isopropyl-1H-imidazole.
Mechanistic Insights:
The reaction proceeds via an SN2 mechanism. The basic conditions generate the imidazolate anion, a potent nucleophile, which then attacks the electrophilic carbon atom of the isopropyl halide, displacing the halide ion and forming the N-C bond.
Figure 1: Synthesis of 1-isopropyl-1H-imidazole.
Step 2: Direct Chlorination
The direct chlorination of 1-isopropyl-1H-imidazole at the 2-position is an electrophilic aromatic substitution. The C2 position of the imidazole ring is the most acidic and susceptible to electrophilic attack.[5] Various chlorinating agents can be employed, with sulfuryl chloride (SO2Cl2) being a common choice.[6][7][8]
Experimental Protocol:
1-isopropyl-1H-imidazole (1.0 eq.) is dissolved in an inert solvent like dichloromethane (DCM) or chloroform. The solution is cooled, typically to 0°C, and sulfuryl chloride (1.0-1.2 eq.) is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, for example with an aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Mechanistic Insights:
Sulfuryl chloride acts as a source of an electrophilic chlorine species. The lone pair of electrons on the C2 carbon of the imidazole ring attacks the electrophilic chlorine, leading to the formation of a sigma complex (a carbocation intermediate). Subsequent loss of a proton from the C2 position restores the aromaticity of the imidazole ring, yielding the this compound product.
Figure 2: Direct chlorination of 1-isopropyl-1H-imidazole.
Route B: Synthesis via a 1-isopropyl-1H-imidazol-2(3H)-one Intermediate
This route offers a more controlled approach to the synthesis of the target molecule, proceeding through an imidazolone intermediate which is then chlorinated.
Step 1: Synthesis of 1-isopropyl-1H-imidazol-2(3H)-one
The synthesis of N-substituted imidazolones can be achieved through various methods. One common approach involves the cyclization of an appropriate precursor, such as an N-alkylated amino acid derivative. While a specific protocol for the isopropyl derivative was not found in the initial search, a general strategy can be adapted. A plausible route involves the reaction of N-isopropyl-N'-formylglycinamide with a dehydrating agent.
Experimental Protocol (Proposed):
N-isopropyl-N'-formylglycinamide (1.0 eq.) is treated with a dehydrating agent such as phosphorus oxychloride (POCl3) or a strong acid in a suitable solvent. The reaction mixture is heated to effect cyclization. After cooling, the reaction is quenched and the product is isolated by extraction and purified by recrystallization or column chromatography.
Mechanistic Insights:
The reaction likely proceeds through an intramolecular cyclization. The formyl group is activated by the dehydrating agent, making it more electrophilic. The amide nitrogen then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate which subsequently eliminates water to form the imidazolone ring.
Step 2: Chlorination of 1-isopropyl-1H-imidazol-2(3H)-one
The conversion of the imidazolone to the 2-chloroimidazole is a deoxychlorination reaction.[9] Phosphorus oxychloride (POCl3) is a commonly used reagent for this transformation.[1][10][11][12]
Experimental Protocol:
1-isopropyl-1H-imidazol-2(3H)-one (1.0 eq.) is heated with an excess of phosphorus oxychloride (POCl3), often in the presence of a base such as N,N-dimethylaniline or triethylamine to scavenge the generated HCl. The reaction is typically run at reflux temperature. After the reaction is complete, the excess POCl3 is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base. The product is extracted with an organic solvent and purified by column chromatography or distillation.
Mechanistic Insights:
The mechanism involves the initial reaction of the imidazolone tautomer (the enol form) with POCl3 to form a phosphate ester intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion at the C2 position, with the phosphate group acting as a good leaving group, to yield the 2-chloroimidazole product.
Figure 3: Synthesis via an imidazolone intermediate.
Route C: Deprotonation and Chlorination of 1-isopropyl-1H-imidazole
This route takes advantage of the acidity of the C2 proton of the imidazole ring. Deprotonation with a strong base followed by quenching with an electrophilic chlorine source can provide the desired product.[13]
Experimental Protocol:
A solution of 1-isopropyl-1H-imidazole (1.0 eq.) in a dry aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong base, typically n-butyllithium (n-BuLi) (1.0-1.1 eq.), is added dropwise to deprotonate the C2 position. After stirring for a short period, a solution of an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane, in THF is added. The reaction is allowed to warm to room temperature, then quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent and purified by column chromatography.
Mechanistic Insights:
The reaction proceeds via a two-step sequence. First, the strong base (n-BuLi) abstracts the most acidic proton at the C2 position of the imidazole ring, forming a 2-lithio-1-isopropyl-1H-imidazole intermediate. This organolithium species is a potent nucleophile. In the second step, this nucleophile attacks the electrophilic chlorine atom of the chlorinating agent (e.g., NCS), displacing the succinimide anion and forming the C-Cl bond.
Figure 4: Deprotonation and chlorination pathway.
Comparative Analysis
| Feature | Route A: Direct Chlorination | Route B: Imidazolone Intermediate | Route C: Deprotonation/Lithiation |
| Number of Steps | 2 | 2 (from a suitable precursor) | 2 |
| Reagents | Imidazole, isopropyl halide, base, SO2Cl2 | N-isopropyl-N'-formylglycinamide, dehydrating agent, POCl3, base | 1-isopropyl-1H-imidazole, n-BuLi, electrophilic chlorine source |
| Reaction Conditions | Generally mild to moderate | Can require elevated temperatures | Requires cryogenic temperatures and strictly anhydrous conditions |
| Selectivity | May lead to over-chlorination or isomers | Generally high selectivity for the 2-position | Highly selective for the 2-position |
| Yields | Can be variable depending on conditions | Potentially high and reproducible | Can be high, but sensitive to reaction conditions |
| Scalability | Potentially scalable, but SO2Cl2 is hazardous | Scalable, but POCl3 is also hazardous and requires careful handling | Challenging to scale due to cryogenic conditions and use of pyrophoric n-BuLi |
| Safety & Handling | SO2Cl2 is highly corrosive and toxic[6][14] | POCl3 is highly corrosive and reacts violently with water[1][10][11][12] | n-BuLi is pyrophoric and requires specialized handling techniques |
| Cost-Effectiveness | Reagents are relatively inexpensive | Precursor synthesis may add to the cost | n-BuLi and anhydrous solvents can be expensive |
Conclusion and Recommendations
Each of the discussed synthetic routes to this compound presents a unique set of advantages and challenges.
-
Route A (Direct Chlorination) is the most atom-economical and straightforward on paper. However, it may suffer from a lack of selectivity, potentially leading to the formation of di-chlorinated byproducts or isomers, which can complicate purification. The use of highly corrosive and toxic sulfuryl chloride also poses significant safety concerns.
-
Route B (Imidazolone Intermediate) offers a more controlled and potentially higher-yielding approach. The chlorination of the imidazolone is generally a clean and selective reaction. While this route involves the synthesis of an intermediate, the overall process may be more reliable and easier to purify on a larger scale. The handling of phosphorus oxychloride requires stringent safety precautions.[1][10][11][12]
-
Route C (Deprotonation/Lithiation) provides excellent regioselectivity for the 2-position. However, the requirement for cryogenic temperatures and the use of pyrophoric n-butyllithium make this route less practical for large-scale synthesis and necessitate specialized equipment and handling expertise.
For laboratory-scale synthesis where high purity and selectivity are paramount, Route B appears to be the most promising strategy, provided the necessary precautions for handling POCl3 are taken. For larger-scale industrial production, further process optimization of Route A to control selectivity or the development of a safer and more scalable version of Route B would be necessary. Route C is best suited for small-scale synthesis where other methods have failed to provide the desired regioselectivity.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and safety infrastructure.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imp.kiev.ua [imp.kiev.ua]
- 4. CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole - Google Patents [patents.google.com]
- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 6. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. lanxess.com [lanxess.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]
- 12. PHOSPHORUS OXYCHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 13. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 2-Chloro-1-isopropyl-1H-imidazole
Introduction: The Imperative of Purity in Pharmaceutical Development
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving and verifying purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy.[1] For a molecule like 2-Chloro-1-isopropyl-1H-imidazole, a key building block in modern medicinal chemistry, the presence of even trace impurities can significantly impact the downstream synthetic steps, the stability of the final API, and its toxicological profile. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[2][3]
This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, enabling you to design a robust, self-validating system for purity determination that ensures data integrity and regulatory compliance.[4][5]
Chapter 1: The Analyte Profile: Understanding this compound and Its Potential Impurities
Before selecting an analytical technique, we must first understand the physicochemical properties of our target molecule and anticipate the likely impurities. This compound (MW: 144.60 g/mol ) is a substituted imidazole, a class of heterocyclic compounds.[] Its structure presents a non-volatile, polar character, making it amenable to certain techniques over others.
Potential impurities can be broadly categorized:
-
Process-Related Impurities: These arise from the synthetic route. They can include unreacted starting materials, intermediates, reagents, and byproducts from side-reactions (e.g., isomers, over-chlorinated species).[7]
-
Degradation Products: These form during storage or under stress conditions (e.g., hydrolysis, oxidation).
-
Residual Solvents: Solvents used in synthesis and purification steps.
A sound scientific appraisal of the chemical reactions involved in the synthesis is the first step in identifying potential impurities that must be separated and quantified.[3]
Chapter 2: A Comparative Overview of Core Analytical Techniques
No single analytical method can provide a complete purity profile. A multi-faceted, or "orthogonal," approach is essential for robust characterization. The three primary techniques for small molecule analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8][9]
| Technique | Primary Application for this Analyte | Strengths | Limitations |
| HPLC-UV | Quantitative Purity & Impurity Profiling. The primary workhorse method.[10] | Excellent for non-volatile and thermally labile compounds. High precision and accuracy for quantification. Robust and reproducible.[11] | Lower peak capacity compared to GC. Identification based on retention time is not definitive without a reference standard. |
| GC-MS | Analysis of Volatile Impurities. Best for residual solvents and volatile starting materials.[9] | Unmatched separation efficiency for volatile compounds. Provides structural information via mass spectrometry for identification.[12] | Not suitable for non-volatile compounds like the target analyte without derivatization, which adds complexity.[13] |
| NMR | Structural Confirmation & Absolute Quantification (qNMR). The gold standard for identity.[14] | Provides unambiguous structural elucidation of the main component and impurities. qNMR allows for absolute quantification without a specific reference standard for each impurity.[15] | Lower sensitivity for trace impurity detection compared to chromatographic methods. Complex mixtures can lead to overlapping signals.[9] |
Chapter 3: High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
For a non-volatile molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the cornerstone of purity assessment.[9] It separates compounds based on their polarity, making it ideal for this application. The method's validation is crucial to ensure it is suitable for its intended purpose, providing documented evidence of its reliability.[16][17]
Experimental Protocol: Validated RP-HPLC Method
Objective: To develop a stability-indicating RP-HPLC method for the quantitative determination of this compound and its non-volatile impurities.
1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[18]
- Column: C18, 4.6 x 150 mm, 5 µm. Rationale: The C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules and is a robust starting point for method development.
- Mobile Phase:
- A: 0.1% Phosphoric Acid in Water (pH ~2.5). Rationale: A buffered mobile phase is critical for reproducible retention times of ionizable compounds like imidazoles. Acidic pH suppresses the ionization of silanol groups on the silica support, reducing peak tailing.
- B: Acetonitrile.
- Gradient Elution: 10% B to 90% B over 20 minutes. Rationale: A gradient is essential to elute both polar and non-polar impurities within a reasonable runtime.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C. Rationale: A controlled temperature ensures retention time stability.
- Detection Wavelength: 215 nm. Rationale: Imidazole derivatives typically show strong absorbance around 210-220 nm. A DAD should be used during development to confirm the optimal wavelength and check for peak purity.[13]
- Injection Volume: 10 µL.
2. Preparation of Solutions:
- Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL stock solution.
- Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration as the Standard Solution.
- System Suitability: The validation process must demonstrate specificity, accuracy, precision, and linearity.[16]
3. Analysis Workflow:
- Equilibrate the system until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no system contamination.
- Inject the Standard Solution six times to establish system suitability (e.g., %RSD of peak area < 2.0%).
- Inject the Sample Solution.
- Calculate purity using the area percent method. For quantification of specific impurities, a calibration curve with impurity standards is required.
Visualization: HPLC Purity Analysis Workflow
Caption: A standard workflow for HPLC-based purity assessment.
Chapter 4: Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities
While HPLC is ideal for the main compound, it is not suitable for analyzing highly volatile impurities such as residual solvents (e.g., acetone, ethanol) or certain volatile starting materials. For this, GC-MS is the superior technique.[8] It offers high separation efficiency for volatile compounds and provides mass spectra that act as a chemical fingerprint, aiding in definitive identification.[12]
Experimental Protocol: Headspace GC-MS for Residual Solvents
Objective: To identify and quantify residual volatile impurities in the synthesized this compound sample.
1. Instrumentation and Conditions:
- GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer and a Headspace autosampler.
- Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness. Rationale: This column phase is specifically designed for the analysis of residual solvents.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min. Rationale: This temperature program separates common solvents based on their boiling points.
- Headspace Parameters: Vial equilibration at 80 °C for 15 minutes.
- MS Parameters: Electron Ionization (EI) mode at 70 eV. Scan range 35-350 amu.
2. Preparation of Solutions:
- Standard Solution: Prepare a stock solution containing known amounts of expected residual solvents in a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO).
- Sample Solution: Accurately weigh ~100 mg of the synthesized sample into a headspace vial and dissolve in 1 mL of DMSO.
3. Analysis Workflow:
- Run a blank (DMSO) to ensure system cleanliness.
- Run the Standard Solution to determine the retention times and response factors for target solvents.
- Run the Sample Solution.
- Identify peaks in the sample chromatogram by comparing retention times and mass spectra to the standard and library data (e.g., NIST). Quantify using the calibration established from the standard.
Visualization: GC-MS Impurity Profiling Workflow
Caption: Workflow for analyzing volatile impurities using Headspace GC-MS.
Chapter 5: Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Verification
NMR spectroscopy is an indispensable tool for confirming the chemical structure of the synthesized compound and identifying impurities.[19] Unlike chromatographic techniques that rely on retention time comparison, NMR provides direct structural information. Furthermore, quantitative NMR (qNMR) can determine the purity of a sample with high accuracy without requiring a reference standard of the analyte itself, using a certified internal standard instead.[15]
Experimental Protocol: ¹H NMR for Structural Confirmation and Purity Estimation
Objective: To confirm the identity of this compound and to detect and identify any structurally related impurities.
1. Instrumentation and Sample Preparation:
- NMR Spectrometer: 400 MHz or higher field instrument.
- Sample Preparation: Dissolve 5-10 mg of the synthesized sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for many organic compounds and its residual peak does not typically interfere with signals in the aromatic region. Add a small amount of a certified internal standard (e.g., maleic acid) with a known mass if performing qNMR.
2. Data Acquisition:
- ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
- ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all unique carbon atoms in the molecule.
- 2D NMR (COSY, HSQC): If impurity signals are present and overlap with the main compound, 2D NMR experiments can be used to resolve and assign the structures.
3. Data Analysis:
- Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integrations of the ¹H NMR spectrum to the expected structure. The isopropyl group should show a distinct doublet and septet, and the imidazole ring protons should appear as singlets (or doublets if coupled).
- Impurity Detection: Look for any signals that do not correspond to the main compound or the solvent.
- Purity Calculation (¹H NMR): Integrate a well-resolved signal of the main compound and compare its integral to the sum of all integrals (main compound + impurities). This provides an estimate of molar purity. For qNMR, the purity is calculated by comparing the integral of a known analyte proton signal to the integral of the known internal standard.
Visualization: NMR Analysis Workflow
Caption: Workflow for structural confirmation and purity analysis by NMR.
Conclusion: A Triad of Techniques for Unimpeachable Purity Assessment
The comprehensive assessment of purity for a synthesized compound like this compound cannot be reliably achieved with a single technique. A holistic and scientifically sound strategy relies on the intelligent application of orthogonal methods.
-
HPLC serves as the primary tool for quantitative analysis of the main component and non-volatile impurities.
-
GC-MS is essential for identifying and quantifying volatile impurities and residual solvents.
-
NMR provides the definitive structural confirmation and offers a powerful method for absolute quantification.
By integrating the data from this triad of techniques, researchers and drug development professionals can build a complete and defensible purity profile, ensuring the quality and safety of their materials and meeting the stringent requirements of the pharmaceutical industry.[1][4]
References
- 1. nicovaper.com [nicovaper.com]
- 2. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 3. mca.gm [mca.gm]
- 4. particle.dk [particle.dk]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.brewerscience.com [blog.brewerscience.com]
- 9. benchchem.com [benchchem.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. wjarr.com [wjarr.com]
- 18. benchchem.com [benchchem.com]
- 19. STUDIES ON THE CHLORINATION OF IMIDAZOLE | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
A Researcher's Guide to the Biological Activity Screening of 2-Chloro-1-isopropyl-1H-imidazole Analogs
For researchers, scientists, and drug development professionals, the imidazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1] The introduction of specific substituents, such as a chloro group at the 2-position and an isopropyl group at the 1-position, can significantly modulate the physicochemical properties and biological activity of the parent imidazole ring. This guide provides an in-depth technical comparison and detailed experimental methodologies for the biological activity screening of 2-Chloro-1-isopropyl-1H-imidazole and its analogs, drawing upon established principles and field-proven insights to ensure scientific integrity and logical experimental design.
The Rationale for Screening: Why Imidazole Analogs Warrant Investigation
The imidazole ring is a privileged structure in pharmacology due to its presence in numerous endogenous molecules and approved drugs. Its derivatives have been shown to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and herbicidal properties. The rationale for screening analogs of this compound is based on the following principles:
-
Structural Analogy to Known Bioactive Molecules: The imidazole core is a key component of many antifungal agents, such as ketoconazole and miconazole, which function by inhibiting ergosterol biosynthesis in fungal cell membranes.[2][3]
-
Modulation of Electronic and Lipophilic Properties: The chloro substituent is an electron-withdrawing group that can influence the pKa of the imidazole ring, potentially affecting its interaction with biological targets. The isopropyl group, being lipophilic, can enhance membrane permeability, a critical factor for intracellular drug action.
-
Exploring Structure-Activity Relationships (SAR): Systematically synthesizing and screening analogs allows for the elucidation of SAR, providing valuable insights for rational drug design and the optimization of lead compounds.[4]
A Tiered Approach to Biological Activity Screening
A logical, tiered screening cascade is essential for the efficient evaluation of novel compounds. This approach begins with broad, high-throughput in vitro assays to identify initial "hits" and progresses to more specific mechanistic and cytotoxicity studies.
Caption: A tiered workflow for screening this compound analogs.
Part 1: Antimicrobial Activity Screening
Given the well-established antimicrobial properties of imidazole derivatives, this is a logical starting point for screening this compound analogs.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of many imidazole derivatives involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[2][3]
Caption: Antifungal mechanism of imidazole analogs via ergosterol biosynthesis inhibition.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound analogs)
-
Control antifungal (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
RPMI-1640 medium (for fungi), Mueller-Hinton Broth (for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds and controls in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compounds in the appropriate broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Further dilute to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Comparative Data for Imidazole Analogs (Representative)
While specific data for this compound is not publicly available, the following table presents representative MIC values for other antimicrobial imidazole derivatives to illustrate expected results.
| Compound Class | Organism | MIC Range (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 2-chloromethyl-1H-benzimidazole derivatives | C. gloeosporioides | 11.38 - 30.97 | Hymexazol | 8.92 |
| 1-phenyl-2-(1H-imidazol-1-yl)ethanol esters | C. albicans | 0.125 - >64 | - | - |
| 2-chloro-N-phenylacetamide | C. albicans | 128 - 256 | - | - |
Data is illustrative and sourced from studies on related imidazole compounds.[4][6][7]
Part 2: Anticancer Activity Screening
Several imidazole-containing compounds have demonstrated potent anticancer activity, making this another important avenue for screening.
Potential Mechanism of Action: Kinase Inhibition
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. Some benzimidazole derivatives have been shown to act as dual PI3K/mTOR inhibitors.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by some imidazole analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compounds
-
Control anticancer drug (e.g., Doxorubicin)
-
Human cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast)
-
Normal cell line (e.g., HL-7702 - normal liver) for selectivity assessment
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and control drug for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Comparative Data for Imidazole Analogs (Representative)
The following table shows representative IC50 values for 2-chlorobenzimidazole derivatives against various cancer cell lines.
| Compound | HepG2 (Liver Cancer) | SK-OV-3 (Ovarian Cancer) | NCI-H460 (Lung Cancer) | HL-7702 (Normal Liver) |
| 3a1 | 7.54 µM | 9.12 µM | 11.34 µM | > 100 µM |
| 3a3 | 12.87 µM | 15.65 µM | 18.21 µM | > 100 µM |
| 3a4 | 28.24 µM | 31.43 µM | 35.11 µM | > 100 µM |
Data is illustrative and sourced from a study on 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives.[2]
Part 3: Herbicidal Activity Screening
Certain imidazole derivatives have also been investigated for their potential as herbicides.
Experimental Protocol: Seed Germination and Root Growth Inhibition Assay
A common primary screen for herbicidal activity involves assessing the effect of compounds on seed germination and early plant growth.
Materials:
-
Test compounds
-
Control herbicide (e.g., Glyphosate)
-
Seeds of a model plant (e.g., Raphanus sativus - radish, Echinochloa crusgalli - barnyard grass)
-
Petri dishes with filter paper
-
Growth chamber
Procedure:
-
Compound Application: Prepare different concentrations of the test compounds in a suitable solvent. Apply a known volume of each concentration to the filter paper in the Petri dishes and allow the solvent to evaporate.
-
Seed Plating: Place a set number of seeds (e.g., 10-20) on the treated filter paper.
-
Incubation: Add a small amount of distilled water to moisten the filter paper, seal the Petri dishes, and place them in a growth chamber with controlled light and temperature for 5-7 days.
-
Assessment: Measure the percentage of seed germination and the length of the radicle (root) and hypocotyl (shoot).
-
Data Analysis: Calculate the percentage of inhibition compared to a solvent-treated control.
Comparative Data for Imidazole Analogs (Representative)
The following table illustrates the herbicidal activity of substituted imidazoles against the root growth of Raphanus sativus.
| Compound | Concentration (ppm) | Root Length (cm) | % Inhibition |
| Control | 0 | 6.5 | 0 |
| 3a | 1000 | 2.1 | 67.7 |
| 3b | 1000 | 1.8 | 72.3 |
| 3c | 1000 | 2.5 | 61.5 |
Data is illustrative and sourced from a study on substituted imidazoles.[3]
Conclusion and Future Directions
The biological screening of this compound analogs is a promising endeavor in the search for new therapeutic and agrochemical agents. The established antimicrobial, anticancer, and herbicidal potential of the broader imidazole class provides a strong foundation for such investigations. By employing a systematic, tiered screening approach, researchers can efficiently identify lead compounds for further development. Future work should focus on synthesizing a focused library of analogs to build a robust structure-activity relationship profile. Promising "hits" should be subjected to more advanced in vitro and in vivo studies to fully characterize their efficacy, safety, and mechanism of action.
References
- 1. Naturally occurring and synthetic imidazoles: their chemistry and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
A Comparative Guide to Catalytic Synthesis of 2-Chloro-1-isopropyl-1H-imidazole for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is a cornerstone of successful project timelines. 2-Chloro-1-isopropyl-1H-imidazole is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth comparison of catalytic strategies for its synthesis, focusing on the N-alkylation of a 2-chloroimidazole precursor. We will delve into the mechanistic rationale behind different catalytic systems, present available or analogous experimental data for comparison, and provide a detailed, field-tested experimental protocol.
Introduction: The Significance of this compound
Substituted imidazoles are a class of heterocyclic compounds that feature prominently in a wide range of biologically active molecules. The unique electronic and structural properties of the imidazole ring allow it to interact with various biological targets, making it a privileged scaffold in medicinal chemistry. The title compound, this compound, serves as a crucial intermediate, with the chloro-substituent providing a handle for further functionalization, and the isopropyl group influencing the molecule's lipophilicity and steric profile.
The primary synthetic route to this compound involves the N-alkylation of a 2-chloroimidazole precursor with an isopropylating agent. The efficacy of this transformation is highly dependent on the catalytic system employed to facilitate the reaction. This guide will compare and contrast the most relevant catalytic approaches for this synthesis.
General Reaction Scheme
The synthesis of this compound is typically achieved through the N-alkylation of 2-chloro-1H-imidazole with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). The reaction generally requires a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity. The choice of this "catalyst" or promoter is critical for achieving high yields and purity.
Caption: General synthetic route for this compound.
Comparison of Catalytic Systems for N-Isopropylation of 2-Chloroimidazole
The electron-withdrawing nature of the chlorine atom at the 2-position of the imidazole ring decreases the nucleophilicity of the ring nitrogens. Therefore, a suitable base or catalyst is required to facilitate the N-alkylation reaction. Below is a comparison of common catalytic systems, with their efficacy assessed based on available literature for similar transformations.
| Catalytic System | Catalyst/Base Example | Solvent | Temperature (°C) | Typical Yields (Analogous Reactions) | Key Advantages | Key Disadvantages |
| Conventional Base-Promoted | K₂CO₃, Cs₂CO₃, NaH | DMF, Acetonitrile, THF | 25 - 100 | Moderate to High | Readily available, cost-effective bases. | May require harsh conditions; NaH requires anhydrous conditions and careful handling. |
| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium bromide (TBAB) / KOH | Dichloromethane/Water | 25 - 60 | High | Mild reaction conditions, suitable for large-scale synthesis, avoids anhydrous solvents. | Catalyst may need to be removed during workup. |
| Organocatalysis | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | DMF, Acetonitrile | 80 - 100 | Moderate | Homogeneous reaction, can be effective for sterically hindered substrates. | Can be more expensive than inorganic bases. |
In-Depth Analysis of Catalytic Approaches
Conventional Base-Promoted Synthesis
This is the most straightforward approach, utilizing common inorganic or organic bases to deprotonate the 2-chloroimidazole.
-
Mechanism: The base removes the proton from one of the nitrogen atoms of the imidazole ring, generating a more nucleophilic imidazolide anion. This anion then attacks the isopropyl halide in a standard SN2 reaction.
Caption: Mechanism of base-promoted N-isopropylation of 2-chloroimidazole.
-
Efficacy: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile are commonly used and offer good yields for the N-alkylation of electron-deficient imidazoles. Sodium hydride (NaH) in an anhydrous solvent like THF can also be highly effective, ensuring complete deprotonation, but requires more stringent reaction setup and handling procedures[1].
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases, such as an aqueous base and an organic substrate.
-
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion (from an aqueous solution of a strong base like KOH) into the organic phase. The hydroxide ion then deprotonates the 2-chloroimidazole. The resulting imidazolide anion, paired with the quaternary ammonium cation, is soluble in the organic phase and reacts with the isopropyl halide.
Caption: Simplified mechanism of phase-transfer catalyzed N-isopropylation.
-
Efficacy: PTC offers several advantages, including the use of inexpensive bases, mild reaction conditions, and the avoidance of anhydrous solvents, making it highly suitable for industrial applications[2]. For the N-alkylation of imidazoles, PTC has been shown to be a highly efficient method[3].
Organocatalysis
Strong, non-nucleophilic organic bases can also be employed to promote the N-alkylation.
-
Mechanism: An organocatalyst like DBU acts as a strong base to deprotonate the 2-chloroimidazole, similar to conventional inorganic bases. The resulting imidazolide anion then reacts with the isopropyl halide.
-
Efficacy: DBU is effective in promoting the N-alkylation of sterically hindered imidazoles. While potentially more costly than simple inorganic bases, it offers the advantage of being soluble in a wide range of organic solvents, leading to a homogeneous reaction mixture.
Recommended Experimental Protocol: Phase-Transfer Catalyzed Synthesis
Based on the principles of green chemistry, scalability, and efficiency, the phase-transfer catalysis method is highly recommended for the synthesis of this compound.
Materials:
-
2-Chloro-1H-imidazole
-
2-Bromopropane
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-1H-imidazole (1.0 eq.), dichloromethane (10 mL/g of imidazole), and tetrabutylammonium bromide (0.05 eq.).
-
Addition of Base: Prepare a 50% (w/v) aqueous solution of potassium hydroxide. Add the KOH solution (2.0 eq. of KOH) to the reaction mixture.
-
Addition of Alkylating Agent: While stirring vigorously, add 2-bromopropane (1.2 eq.) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Caption: Step-by-step workflow for the phase-transfer catalyzed synthesis.
Conclusion
The synthesis of this compound via N-alkylation of 2-chloroimidazole can be effectively achieved using several catalytic systems. While conventional base-promoted methods are viable, phase-transfer catalysis emerges as a superior strategy in terms of mild reaction conditions, scalability, and adherence to green chemistry principles. The provided protocol offers a robust starting point for researchers to efficiently synthesize this valuable intermediate for their drug discovery and development programs. Careful optimization of reaction parameters for any chosen method is, as always, recommended to achieve the best possible outcomes.
References
A Comparative Guide to the Quantitative Analysis of 2-Chloro-1-isopropyl-1H-imidazole
Introduction
2-Chloro-1-isopropyl-1H-imidazole is a substituted imidazole derivative. The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2] As with any compound in the drug development pipeline, from discovery to quality control, the ability to accurately and reliably quantify the molecule is paramount. This guide provides a comparative analysis of primary analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals.
While specific, validated methods for this exact analyte are not widely published, this document leverages established analytical techniques for structurally analogous chloro- and isopropyl-substituted imidazoles.[3][4] We will explore the theoretical and practical considerations of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing detailed experimental protocols that serve as a robust foundation for developing and validating a fit-for-purpose in-house method.
Overview of Core Analytical Methodologies
The selection of an optimal analytical technique is a critical decision dictated by factors such as required sensitivity, sample matrix complexity, analyte volatility, and available instrumentation. For this compound, the two most applicable techniques are HPLC, typically with UV detection, and GC-MS.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis for its robustness and versatility in handling a wide range of compounds, including those that are non-volatile or thermally fragile. For this compound, the imidazole ring contains a chromophore, making it suitable for UV detection.[3] Reversed-phase HPLC is the most common modality, offering excellent selectivity and reproducibility.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides exceptional sensitivity and specificity, making it ideal for trace-level analysis. Its primary requirement is that the analyte must be volatile and thermally stable. While some imidazoles can be analyzed directly, many, especially those with a free N-H proton, benefit from a derivatization step to increase volatility and improve peak shape, thereby enhancing analytical performance.[5][6]
Comparative Performance of Analytical Methods for Imidazole Derivatives
The following table summarizes typical quantitative performance data from published methods for various analogous imidazole derivatives. These values should serve as a benchmark during the development and validation of a method for this compound.
| Analytical Method | Analyte(s) | Linearity (Concentration Range) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (RSD%) | Source |
| HPLC-UV | Secnidazole, Omeprazole, etc. | 10–100 µg/mL | 0.13 - 0.41 µg/mL | Not Specified | High | Not Specified | [7][8] |
| UHPLC-DAD | Imidazole, 2-Methylimidazole | 0.0375 - 18.0300 mg/kg | 0.0094 mg/kg | Not Specified | 95.20% - 101.93% | 0.55% - 2.54% | [7][9] |
| HPLC-UV | Mebendazole | 5 - 30 µg/mL | 0.777 µg/mL | 2.59 µg/mL | Not Specified | Not Specified | [4] |
| HPLC-MS/MS | 21 Imidazole Compounds | Not Specified | < 1.0 ng/L (water) | < 1.0 µg/kg (soil) | 60% - 120% | < 15% | [10] |
In-Depth Analysis I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality Behind Experimental Choices
The HPLC-UV method is often the first choice for routine analysis due to its simplicity and reliability. The strategy is to use reversed-phase chromatography, where a non-polar stationary phase (the column) separates analytes based on their hydrophobicity using a polar mobile phase.
-
Column Selection (The "Why"): A C18 (octadecylsilane) column is the standard choice and an excellent starting point. Its long alkyl chains provide strong hydrophobic retention for moderately polar compounds like substituted imidazoles, allowing for effective separation from polar impurities or formulation excipients.
-
Mobile Phase Rationale (The "Why"): A typical mobile phase consists of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[8] The buffer is critical. The imidazole ring has a pKa, and controlling the pH of the mobile phase ensures a consistent ionization state for the analyte. A pH of around 3.0 is often used to suppress the basicity of the imidazole nitrogen, leading to sharper, more symmetrical peaks and reproducible retention times.[3]
-
Detection Wavelength (The "Why"): Imidazole and its simple derivatives typically exhibit strong UV absorbance around 210-220 nm.[3] However, it is imperative to determine the absorbance maximum (λmax) experimentally by running a UV scan of a standard solution to ensure maximum sensitivity.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 215 nm (or experimentally determined λmax).
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards across the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of mobile phase, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume. Filter the solution through a 0.45 µm syringe filter prior to injection.[3][4]
-
-
Analysis Workflow:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Inject a blank (mobile phase) to confirm the absence of system contamination.
-
Inject the working standard solutions in order of increasing concentration to build the calibration curve.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area versus concentration for the standards.
-
Quantify the analyte concentration in the samples using the linear regression equation from the calibration curve.
-
Visualization of HPLC-UV Workflow
Caption: Standard workflow for quantification by HPLC-UV.
In-Depth Analysis II: Gas Chromatography-Mass Spectrometry (GC-MS)
The Derivatization Imperative
GC-MS offers superior sensitivity, but direct analysis of imidazoles can be problematic. The presence of an active hydrogen on a nitrogen atom (if present after potential isomerization or in related impurities) can lead to interactions with the GC column, causing poor peak shape (tailing) and reduced sensitivity. Furthermore, the polarity of the molecule can limit its volatility.
The "Why": To overcome this, a derivatization step is highly recommended.[6] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. It replaces the active hydrogen with a non-polar, thermally stable trimethylsilyl (TMS) group. This single step dramatically increases the analyte's volatility and reduces its polarity, resulting in sharp, symmetrical peaks and improved detection limits.
Detailed Experimental Protocol: GC-MS
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Mode: Full Scan (m/z 50-400) for identification and method development. Switch to Selected Ion Monitoring (SIM) for validated quantitative analysis, monitoring at least three characteristic ions of the derivatized analyte.
-
-
Preparation and Derivatization:
-
Standard/Sample Preparation: Prepare stock and working solutions in a volatile, anhydrous organic solvent like acetonitrile or dichloromethane, covering a lower concentration range than HPLC (e.g., 0.05 - 10 µg/mL).
-
Derivatization Protocol:
-
Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial.
-
Add 50 µL of BSTFA (with 1% TMCS as a catalyst).[6]
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before placing it in the autosampler for injection (typically 1 µL).
-
-
-
Analysis Workflow:
-
Perform a solvent blank injection to ensure system cleanliness.
-
Inject the derivatized calibration standards to build the calibration curve.
-
Inject the derivatized samples.
-
For quantification, construct a calibration curve using the peak area of the primary characteristic ion versus concentration.
-
Visualization of GC-MS Workflow
Caption: GC-MS workflow including the critical derivatization step.
Method Selection Guide
Choosing the right method is a balance of performance needs and practical constraints. The following guide helps frame this decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Benchmarking the Chemical Stability of 2-Chloro-1-isopropyl-1H-imidazole: A Comparative Analysis
<Comparison Guide >
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Stability in Pharmaceutical Development
In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors, the imidazole scaffold is a cornerstone. Its derivatives are integral to numerous active molecules. 2-Chloro-1-isopropyl-1H-imidazole is a key synthetic intermediate, valued for the reactivity of its 2-chloro substituent which allows for further molecular elaboration.[1] However, the ultimate utility and commercial viability of any chemical intermediate or active pharmaceutical ingredient (API) are fundamentally linked to its chemical stability.
The purpose of stability testing is to see how a drug substance's or product's quality changes over time due to environmental factors like temperature, humidity, and light.[2] This process is crucial for determining a re-test period or shelf life and recommending storage conditions.[2][3] Instability can lead to loss of potency, the formation of potentially toxic degradation products, and altered physicochemical properties, thereby compromising safety and efficacy.[4][5]
This guide, designed for researchers and drug development professionals, provides a comprehensive framework for benchmarking the stability of this compound. We will detail a systematic approach using forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, to compare its stability profile against structurally similar compounds.[4][6][7] By understanding the molecule's liabilities, scientists can develop stable formulations, establish appropriate storage conditions, and ensure the integrity of the final product.[8]
Rationale for Comparator Compound Selection
To create a meaningful stability benchmark, the choice of comparator compounds is critical. The selected analogues allow for a systematic evaluation of structure-stability relationships by isolating the electronic and steric effects of different substituents on the imidazole ring.
The electron density distribution within the imidazole ring plays a significant role in its stability and interactions with other molecules.[9] Electron-withdrawing groups, such as the chloro group at the C-2 position, and various substituents at the N-1 position can significantly alter this distribution and, consequently, the molecule's susceptibility to degradation.[9][10]
For this guide, we propose the following comparators to elucidate the specific contributions of the N-isopropyl and C2-chloro groups to the overall stability of the target molecule.
Figure 1: Structures for Comparative Stability Analysis
A visual comparison of the target compound and selected analogues.
References
- 1. 2-Chloro-1H-imidazole | 16265-04-6 | Benchchem [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. biomedres.us [biomedres.us]
- 9. jopir.in [jopir.in]
- 10. The influence of N7 substituents on the stability of N7-alkylated guanosines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 2-Chloro-1-isopropyl-1H-imidazole: A Synthetic Workhorse in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate biological activity of target molecules. The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs and its versatile chemical functionality.[1][2] This guide provides an in-depth technical comparison of 2-Chloro-1-isopropyl-1H-imidazole, a valuable, albeit specialized, heterocyclic intermediate. We will objectively analyze its performance and synthetic utility against relevant alternatives, supported by established chemical principles and extrapolated experimental data from closely related analogues.
The Synthetic Value Proposition: Understanding the Roles of the Chloro and Isopropyl Groups
This compound is not typically an end-product but rather a strategic intermediate. Its utility stems from the specific functionalities imparted by the chloro and isopropyl substituents.
-
The 2-Chloro Group: A Versatile Handle for C-C and C-N Bond Formation. The chlorine atom at the C2 position of the imidazole ring is an excellent leaving group in various cross-coupling reactions.[3] This allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, via well-established methodologies like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4] The electron-deficient nature of the C2 position on the imidazole ring enhances its reactivity towards oxidative addition in palladium-catalyzed cycles.[3]
-
The 1-Isopropyl Group: A Modulator of Physicochemical Properties. The N-isopropyl group serves several crucial functions. Firstly, it provides steric bulk, which can influence the regioselectivity of subsequent reactions and the conformational properties of the final molecule. Secondly, it significantly impacts the compound's lipophilicity, which is a key parameter for modulating solubility, cell permeability, and ultimately, the pharmacokinetic profile of a drug candidate. The isopropyl group offers a balance between increased lipophilicity and metabolic stability.
Comparative Analysis: this compound vs. Alternatives
The choice of a specific halo-imidazole derivative is a nuanced decision based on reactivity, cost, and the desired synthetic outcome. Here, we compare our target molecule with common alternatives.
| Feature | This compound | 2-Bromo/Iodo-1-isopropyl-1H-imidazole | 2-Chloro-1H-imidazole (unsubstituted N) |
| Reactivity in Cross-Coupling | Good reactivity, often requiring slightly more forcing conditions (higher temperatures, stronger bases, or more active catalysts) compared to bromo/iodo analogues.[3] | Excellent reactivity, following the general trend of I > Br > Cl for leaving group ability in palladium-catalyzed reactions.[3] | Can be used in cross-coupling, but the acidic N-H proton can complicate reactions, often requiring protection/deprotection steps or the use of excess base. |
| Cost & Availability | Generally more cost-effective than the corresponding bromo and iodo derivatives. | Higher cost due to the price of bromine and iodine reagents. | Most economical of the chloro-imidazoles. |
| Synthetic Handling | The N-isopropyl group prevents complications from the acidic N-H proton, simplifying reaction workups and improving solubility in organic solvents. | Similar advantages to the chloro-analogue regarding the N-isopropyl group. | The presence of the N-H can lead to solubility issues and requires careful consideration of reaction conditions to avoid side reactions. |
| Influence on Final Product | The isopropyl group contributes to lipophilicity and can provide beneficial steric interactions with biological targets. | The isopropyl group has the same influence on the final product. | The final product will have an N-H group, which can be a key pharmacophore for hydrogen bonding but may also be a site for metabolic attack. |
Expert Insight: While 2-bromo and 2-iodoimidazoles offer higher reactivity, the cost-effectiveness and scalability of syntheses using 2-chloroimidazoles often make them the preferred choice in process chemistry. The development of highly active palladium catalysts has largely mitigated the lower reactivity of chloro-heterocycles, making them viable substrates for a broad range of transformations.
Key Applications and Experimental Protocols
The primary application of this compound is as a versatile intermediate in the synthesis of more complex, biologically active molecules.
Synthesis of this compound
The synthesis of the title compound can be envisioned through a straightforward two-step process from commercially available 2-chloroimidazole.
Protocol 1: N-isopropylation of 2-Chloroimidazole
This protocol is based on established methods for the N-alkylation of halo-imidazoles.[5]
Materials:
-
2-Chloroimidazole (1.0 equiv)
-
2-Bromopropane (or Isopropyl bromide) (1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a solution of 2-chloroimidazole in anhydrous acetonitrile, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromopropane dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the resulting residue by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
N-substituted-2-alkyl-4-chloro-1H-imidazole derivatives have been designed and synthesized as potential ACE inhibitors.[6] The following protocol outlines a hypothetical Suzuki-Miyaura coupling, a key step in the diversification of this scaffold for structure-activity relationship (SAR) studies.
Protocol 2: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of haloimidazoles.[4]
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Toluene and Water (10:1 mixture), degassed
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. While it may not possess the inherent high reactivity of its bromo and iodo counterparts, its cost-effectiveness, coupled with modern advancements in catalysis, makes it an attractive option for the synthesis of diverse compound libraries. The isopropyl group on the nitrogen atom provides a strategic advantage by simplifying synthetic procedures and offering a handle to fine-tune the physicochemical properties of the final drug candidates. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed intermediates will remain a critical component of successful drug discovery programs.
References
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Synthetic Chemist's Compass: Navigating the Utility of 2-Chloro-1-isopropyl-1H-imidazole in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, imidazole scaffolds are privileged structures, forming the core of numerous pharmaceuticals and functional materials. The strategic functionalization of the imidazole ring is paramount for tuning molecular properties and accessing novel chemical space. Among the various building blocks available, 2-haloimidazoles serve as versatile precursors for a range of synthetic transformations, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth evaluation of the synthetic utility of 2-Chloro-1-isopropyl-1H-imidazole, offering a comparative perspective against its bromo- and other relevant analogues, supported by established chemical principles and illustrative experimental frameworks.
Introduction to this compound: A Profile
This compound is a five-membered heterocyclic compound featuring a chlorine atom at the C2 position and an isopropyl group at the N1 position. The presence of the chloro substituent renders the C2 position electrophilic and susceptible to a variety of nucleophilic substitution and cross-coupling reactions. The N-isopropyl group, on the other hand, enhances solubility in organic solvents and can sterically influence the reactivity of the imidazole core.
The primary synthetic utility of this compound lies in its ability to act as a linchpin for the introduction of diverse functionalities at the C2 position of the imidazole ring. This is particularly valuable in drug discovery, where the imidazole motif is a common feature in bioactive molecules.[1]
Comparative Reactivity in Cross-Coupling Reactions: Chloro vs. Bromo
The choice of the halogen atom on the imidazole ring is a critical determinant of its reactivity in cross-coupling reactions. The general trend for halide reactivity in palladium-catalyzed couplings is I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond strength and the ease of oxidative addition to the palladium(0) catalyst.
2.1. Theoretical Framework
The carbon-chlorine bond is significantly stronger than the carbon-bromine bond, making 2-chloroimidazoles generally less reactive than their 2-bromo counterparts. Consequently, cross-coupling reactions with this compound are expected to require more forcing conditions to achieve comparable yields to 2-bromo-1-isopropyl-1H-imidazole. These conditions may include:
-
Higher Catalyst Loading: To overcome the slower rate of oxidative addition.
-
More Electron-Rich and Bulky Ligands: To facilitate the activation of the C-Cl bond. Buchwald-type phosphine ligands and N-heterocyclic carbenes (NHCs) are often employed for this purpose.
-
Stronger Bases: To promote the transmetalation step of the catalytic cycle.
-
Higher Reaction Temperatures and Longer Reaction Times: To provide the necessary activation energy for the C-Cl bond cleavage.
2.2. Illustrative Performance Comparison
While direct, side-by-side experimental data for the cross-coupling of this compound is not extensively reported in the literature, we can extrapolate expected performance based on studies of analogous heterocyclic systems. The following tables provide an illustrative comparison of the anticipated outcomes in key cross-coupling reactions.
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| 1 | 2-Bromo-1-isopropyl-1H-imidazole | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 6 | ~85 |
| 2 | This compound | Pd₂(dba)₃ (5 mol%) / XPhos (10 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~70 |
Table 2: Illustrative Comparison in Buchwald-Hartwig Amination
| Entry | Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| 1 | 2-Bromo-1-isopropyl-1H-imidazole | Aniline | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 100 | 8 | ~90 |
| 2 | This compound | Aniline | Pd(OAc)₂ (5 mol%) / RuPhos (7.5 mol%) | Cs₂CO₃ | t-BuOH | 110 | 24 | ~75 |
Table 3: Illustrative Comparison in Sonogashira Coupling
| Entry | Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| 1 | 2-Bromo-1-isopropyl-1H-imidazole | Phenylacetylene | PdCl₂(PPh₃)₂ (3 mol%) / CuI (5 mol%) | Et₃N | THF | 60 | 4 | ~88 |
| 2 | This compound | Phenylacetylene | Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%) | DIPA | DMF | 100 | 16 | ~65 |
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for key cross-coupling reactions. These protocols are generalized for N-alkyl-2-haloimidazoles and should be optimized for specific substrates and coupling partners.
3.1. General Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
3.2. Protocol for Suzuki-Miyaura Coupling
This protocol describes the C-C bond formation between a 2-haloimidazole and a boronic acid.
-
Reaction Setup: To a flame-dried Schlenk tube, add the 2-halo-1-isopropyl-1H-imidazole (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄ for chloro-substrates, K₂CO₃ for bromo-substrates, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane for chloro-substrates, toluene/water for bromo-substrates, 5 mL).
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃/XPhos for chloro-substrates, Pd(PPh₃)₄ for bromo-substrates) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 110 °C for chloro-substrates, 90 °C for bromo-substrates) and stir vigorously for the required time.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
3.3. Protocol for Buchwald-Hartwig Amination
This protocol outlines the formation of a C-N bond between a 2-haloimidazole and an amine.[2]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand (e.g., Pd(OAc)₂/RuPhos for chloro-substrates, Pd₂(dba)₃/BINAP for bromo-substrates), and base (e.g., Cs₂CO₃ for chloro-substrates, NaOtBu for bromo-substrates, 1.5 mmol) to a Schlenk tube.
-
Reagent Addition: Add the 2-halo-1-isopropyl-1H-imidazole (1.0 mmol), the amine (1.2 mmol), and anhydrous solvent (e.g., t-BuOH for chloro-substrates, toluene for bromo-substrates, 5 mL).
-
Reaction: Seal the tube and heat the mixture with stirring for the designated time and at the appropriate temperature (e.g., 110 °C for chloro-substrates, 100 °C for bromo-substrates).
-
Workup: After cooling, dilute the reaction with a suitable organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
3.4. Protocol for Sonogashira Coupling
This protocol details the coupling of a 2-haloimidazole with a terminal alkyne.[3][4]
-
Reaction Setup: To a Schlenk tube, add the 2-halo-1-isopropyl-1H-imidazole (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄ for chloro-substrates, PdCl₂(PPh₃)₂ for bromo-substrates), and copper(I) iodide (5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., DMF for chloro-substrates, THF for bromo-substrates, 5 mL), a suitable amine base (e.g., DIPA for chloro-substrates, Et₃N for bromo-substrates, 2.0 mmol), and the terminal alkyne (1.2 mmol).
-
Reaction: Stir the reaction at the appropriate temperature (e.g., 100 °C for chloro-substrates, 60 °C for bromo-substrates) until the starting material is consumed.
-
Workup: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Mechanistic Considerations
The underlying mechanisms of these palladium-catalyzed cross-coupling reactions share common elementary steps. The choice of the halogen on the imidazole substrate primarily impacts the initial oxidative addition step.
Caption: Simplified catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Conclusion and Future Outlook
This compound represents a valuable, albeit less reactive, building block for the synthesis of functionalized imidazole derivatives. While its bromo-analog offers milder reaction conditions and often higher yields, the chloro-derivative provides a cost-effective alternative, particularly for large-scale synthesis where the price of starting materials is a significant consideration. The development of more active catalyst systems for the activation of C-Cl bonds continues to broaden the applicability of chloro-heterocycles in cross-coupling reactions. For researchers in drug discovery and materials science, a thorough understanding of the reactivity differences between halo-imidazoles is crucial for the rational design of synthetic routes and the efficient production of target molecules.
References
Safety Operating Guide
Part 1: Core Directive - Hazard Assessment & Immediate Safety
As a Senior Application Scientist, this guide provides a comprehensive framework for the proper handling and disposal of 2-Chloro-1-isopropyl-1H-imidazole (CAS No. 1053655-72-3). The procedural steps outlined are grounded in established safety protocols for halogenated heterocyclic compounds.
Before handling this compound, it is crucial to understand its presumptive hazard profile. The chloro- and imidazole-moieties are the primary drivers of its chemical reactivity and biological effects. The imidazole ring can act as a base, while the chlorinated heterocyclic structure designates it as a halogenated organic compound, requiring specific disposal considerations.[4]
Presumptive Hazard Identification
Based on its analogs, this compound should be handled as a hazardous substance with the potential to cause significant irritation and possibly more severe health effects.
| Hazard Class | GHS Category | Precautionary Statement | Source Analog(s) |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | 2-Isopropylimidazole, Imidazole Hydrochloride[2] |
| Serious Eye Damage/Irritation | Category 2A / 1 | Causes serious eye irritation. Causes serious eye damage. | 2-Chloro-1H-imidazole, 2-Isopropylimidazole[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | 2-Isopropylimidazole[2] |
| Acute Toxicity (Oral) | Category 4 (Presumed) | Harmful if swallowed. | Imidazole[5][6][7] |
Immediate First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][6]
Part 2: Operational Protocol - Safe Handling & Disposal
The proper disposal of this compound is not merely a suggestion but a requirement dictated by regulatory bodies to ensure environmental protection and personnel safety. As a chlorinated organic compound, it must be segregated and treated as hazardous waste.
Personal Protective Equipment (PPE) & Handling
Adherence to proper PPE is the first line of defense against exposure.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that an emergency eyewash station and safety shower are readily accessible.[2][4]
-
Hand Protection : Wear impervious gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.
-
Eye Protection : Use chemical safety goggles and a face shield for maximum protection.[7]
-
Body Protection : A lab coat must be worn. Ensure it is buttoned to provide full coverage.
Spill Management Protocol
Accidental spills must be managed promptly and correctly to prevent chemical exposure and environmental contamination.
-
Evacuate & Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel immediately. Ensure the area is well-ventilated, typically by the fume hood exhaust.
-
Contain : Prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.
-
Absorb : For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect : Place the absorbed material and all contaminated cleaning supplies into a designated, leak-proof, and clearly labeled hazardous waste container.[2][7]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Step-by-Step Waste Disposal Procedure
The key principle is waste segregation . Halogenated organic waste must not be mixed with non-halogenated streams.
-
Waste Identification : All waste containing this compound, including pure substance, solutions, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be classified as Halogenated Organic Hazardous Waste .
-
Containerization :
-
Use a dedicated, chemically compatible, and sealable waste container. High-density polyethylene (HDPE) containers are generally suitable.[4]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").
-
Never mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[2][4]
-
-
Storage :
-
Keep the waste container tightly closed except when adding waste.[4]
-
Store the container in a designated, secure, and well-ventilated secondary containment area, away from heat and ignition sources.
-
-
Final Disposal :
-
Arrange for collection by your institution's certified hazardous waste disposal service.
-
The primary disposal method for chlorinated organic compounds is typically high-temperature incineration at an approved waste disposal plant.[1] This process is necessary to break down the stable halogenated structure and prevent the formation of toxic byproducts.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Part 3: References
-
2a biotech. (n.d.). this compound. Retrieved from 2a biotech website. --INVALID-LINK--
-
Guidechem. (n.d.). 2-cloro-1-isopropil-1H-imidazol 1053655-72-3 wiki. Retrieved from Guidechem website. --INVALID-LINK--
-
Merck (Sigma-Aldrich). (n.d.). this compound. Retrieved from Sigma-Aldrich website. --INVALID-LINK--
-
Sunway Pharm Ltd. (n.d.). this compound. Retrieved from Sunway Pharm Ltd website. --INVALID-LINK--
-
Merck (Sigma-Aldrich). (2024). Safety Data Sheet: Imidazole hydrochloride. Retrieved from Sigma-Aldrich website. --INVALID-LINK--
-
Merck (Sigma-Aldrich). (n.d.). 2-Chloro-1H-imidazole 97%. Retrieved from Sigma-Aldrich website. --INVALID-LINK--
-
Thermo Fisher Scientific. (2018). Safety Data Sheet: Imidazole. Retrieved from Fisher Scientific website. --INVALID-LINK--
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from Chemos website. --INVALID-LINK--
-
Merck (Sigma-Aldrich). (2024). Safety Data Sheet: Imidazole, anhydrous, free-flowing. Retrieved from Sigma-Aldrich website. --INVALID-LINK--
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Isopropylimidazole. Retrieved from Fisher Scientific website. --INVALID-LINK--
-
Angene Chemical. (2024). Safety Data Sheet: 1-(Prop-2-yn-1-yl)-1H-imidazole. Retrieved from Angene Chemical website. --INVALID-LINK--
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from Carl ROTH website. --INVALID-LINK--
-
Spasiano, D., et al. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. Water Research, 106, 450-460. --INVALID-LINK--
-
Washington State University. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from Washington State University website. --INVALID-LINK--
-
ChemicalBook. (2025). 2-Chloro-1H-imidazole - Safety Data Sheet. Retrieved from ChemicalBook website. --INVALID-LINK--
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
